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  • Product: Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
  • CAS: 364631-73-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: A Chiral Aldehyde for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Chiral Building Block Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a synthetically valuable chiral aldehyde, has e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a synthetically valuable chiral aldehyde, has emerged as a significant building block in modern organic synthesis. Its unique structural architecture, featuring a stereodefined quaternary center bearing both a reactive formyl group and a protected amine within a rigidifying 1,3-dioxane ring, makes it an attractive starting material for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, key chemical properties, and strategic applications in drug discovery and development, grounded in established chemical principles and supported by peer-reviewed literature.

The core utility of this compound lies in its ability to serve as a chiral scaffold, enabling the diastereoselective introduction of new stereocenters. The aldehyde functionality is a versatile handle for a wide array of carbon-carbon bond-forming reactions, while the Boc-protected amine and the diol, masked as a dimethyl acetal, offer latent functionalities that can be revealed and manipulated in subsequent synthetic steps. This strategic combination of functionalities in a single, stable, and crystalline solid has positioned it as a valuable tool for synthetic chemists aiming to construct intricate molecular targets with high stereochemical control.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource(s)
CAS Number 364631-73-2[1][2][3]
Molecular Formula C₁₂H₂₁NO₅[1][2][3]
Molecular Weight 259.30 g/mol [2]
Physical Form Solid or liquid[1]
Purity Typically ≥95%[2]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1][2]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Strategic Synthesis: From Serinol to a Chiral Aldehyde

The most logical and widely adopted strategy for the synthesis of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate commences from the readily available and inexpensive chiral precursor, serinol (2-amino-1,3-propanediol).[4] This approach leverages the inherent stereochemistry of serinol to establish the crucial stereocenter of the target aldehyde. The synthesis can be dissected into three key stages: protection of the amino and diol functionalities, followed by a selective oxidation of the resulting primary alcohol.

Synthesis_Pathway Serinol Serinol Protected_Intermediate tert-Butyl [5-(hydroxymethyl)-2,2-dimethyl- 1,3-dioxan-5-yl]carbamate Serinol->Protected_Intermediate 1. Boc₂O 2. 2,2-Dimethoxypropane, Acid catalyst Target_Aldehyde Tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate Protected_Intermediate->Target_Aldehyde Mild Oxidation (e.g., Swern, Dess-Martin)

Figure 1: General synthetic pathway from serinol.
Part 1: Protection of Serinol

The initial and critical step involves the protection of the amine and diol functionalities of serinol. This is a self-validating system; successful protection is essential for the subsequent selective oxidation.

  • N-Boc Protection: The amino group of serinol is first protected with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting serinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Diol Protection as a Dioxane: The 1,3-diol is then protected as a 2,2-dimethyl-1,3-dioxane. This is accomplished by reacting the N-Boc-serinol with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA). The formation of the rigid dioxane ring serves a dual purpose: it protects the hydroxyl groups from undesired reactions and conformationally locks the molecule, which can influence the stereochemical outcome of subsequent reactions. This protection strategy yields tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate , the immediate precursor to the target aldehyde.[5][6][7]

Part 2: Oxidation to the Aldehyde

The final step is the selective oxidation of the primary alcohol of the protected intermediate to the corresponding aldehyde. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to prevent epimerization of the adjacent stereocenter, a known challenge with α-amino aldehydes.

Recommended Oxidation Protocols:

  • Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[8][9][10][11] The Swern oxidation is renowned for its mild conditions and high yields, making it particularly suitable for sensitive substrates like N-protected amino alcohols.[8] The low reaction temperature is crucial to suppress side reactions and preserve the stereochemical integrity of the product.

  • Dess-Martin Periodinane (DMP) Oxidation: The use of Dess-Martin periodinane offers a convenient and highly selective alternative.[12][13][14][15][16] This hypervalent iodine reagent operates under neutral and mild conditions, typically at room temperature, and is compatible with a broad range of functional groups.[12] A significant advantage of DMP is its ability to oxidize N-protected amino alcohols with minimal risk of epimerization.[12]

Detailed Experimental Protocol (Illustrative - Swern Oxidation):

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Applications in Asymmetric Synthesis

The synthetic utility of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is exemplified by its role as a chiral precursor in the synthesis of various biologically active molecules, including analogues of neuraminidase inhibitors and sphingolipids.

Diastereoselective Carbon-Carbon Bond Formation

The aldehyde functionality is a key reactive site for the construction of new carbon-carbon bonds. The presence of the adjacent stereocenter within the rigid dioxane framework allows for facial discrimination of the aldehyde, leading to high diastereoselectivity in nucleophilic addition reactions.

Reactions Aldehyde Tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate Product Diastereomerically Enriched Amino Alcohols Aldehyde->Product Organometallic Reagents (Grignard, Organolithium) Enolates (Aldol Reaction) Ylides (Wittig Reaction)

Figure 2: Key reactions of the chiral aldehyde.

This stereocontrol is fundamental in building up the carbon skeleton of complex natural products and pharmaceutical agents. For instance, the addition of organometallic reagents or the use in aldol and Wittig-type reactions can proceed with a high degree of predictability, governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions.

Synthesis of Bioactive Molecules

While direct examples of the use of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in total synthesis are emerging, its structural similarity to Garner's aldehyde suggests its applicability in established synthetic routes.

  • Oseltamivir (Tamiflu®) Analogues: The core structure of oseltamivir, a potent neuraminidase inhibitor, features a functionalized cyclohexane ring with multiple stereocenters.[17][18][19][20][21] Chiral aldehydes serve as crucial starting points for constructing this ring system. The title compound can be envisioned as a precursor to novel oseltamivir analogues, where the dioxane moiety can be unmasked to reveal a diol, providing opportunities for further functionalization and the exploration of new structure-activity relationships.[17][18]

  • Sphingolipid Synthesis: Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[22][23][24] The synthesis of these complex molecules and their analogues often relies on chiral amino alcohol building blocks. The title aldehyde is an excellent precursor for the synthesis of phytosphingosine and other sphingoid bases, where the aldehyde can be elaborated to form the long-chain aliphatic tail.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4-1.5 ppm. The two methyl groups of the dioxane ring will likely appear as two singlets. The protons of the dioxane ring will exhibit complex splitting patterns. The aldehyde proton will be a singlet at a downfield chemical shift, typically in the range of 9.5-9.7 ppm. The NH proton of the carbamate will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the aldehyde carbonyl (~200 ppm), and the carbons of the dioxane ring and the methyl groups.

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate (~3400 cm⁻¹), the C=O stretching of the carbamate (~1700 cm⁻¹), and the C=O stretching of the aldehyde (~1725 cm⁻¹).

Conclusion and Future Outlook

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a highly functionalized and stereochemically defined building block with significant potential in asymmetric synthesis. Its straightforward preparation from serinol, coupled with the versatile reactivity of the aldehyde and the latent functionalities of the protected amine and diol, makes it a powerful tool for the construction of complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral synthons will undoubtedly play an increasingly vital role in the efficient and elegant synthesis of the next generation of therapeutic agents. Further exploration of its reactivity and its application in the total synthesis of novel natural products and drug candidates is a promising area for future research.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Myers, A. G., Zhong, B., Movassaghi, M., & Kung, D. W. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Letters, 41(9), 1359-1362.
  • Swern, D., & Mancuso, A. J. (1981). Activated dimethyl sulfoxide: a versatile reagent for the oxidation of alcohols to carbonyl compounds. Synthesis, 1981(03), 165-185.
  • Vargas, B., Olivas, A., Aguirre, G., & Madrigal, D. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2049.
  • Wikipedia. Dess–Martin oxidation. Retrieved from [Link]

  • Wikipedia. Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]

  • Scribd. Learn More About Swern Oxidation. Retrieved from [Link]

  • Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12.
  • ResearchGate. (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Retrieved from [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Le, V. P., Tran, T. D., Nguyen, T. T. H., Nguyen, T. D., & Nguyen, H. N. (2015). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. Letters in Organic Chemistry, 12(5), 346–352.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.
  • Li, X., Han, X., Liu, Y., Wang, Y., Zhang, Y., & Zhang, J. (2018). Design, synthesis, and evaluation of carboxyl-modified oseltamivir derivatives with improved lipophilicity as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(22), 3584–3591.
  • Pharmaffiliates. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. Retrieved from [Link]

  • Wipf Group. A Practical Synthesis of (-)-Oseltamivir. Retrieved from [Link]

  • Trost, B. M., & Zhang, T. (2008). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®).
  • Wikipedia. Oseltamivir total synthesis. Retrieved from [Link]

  • Biology LibreTexts. Biosynthesis of Membrane Sphingolipids. Retrieved from [Link]

  • Majchrzak, S., & Peczuh, M. W. (2021).
  • van der Veldt, A. M. (2018). The synthesis of chemical tools for studying sphingolipid metabolism.
  • MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

  • 2a biotech. Products. Retrieved from [Link]

  • Pharmaffiliates. tert-Butyl tert-butyl(2-(2,2-dimethyl-4H-benzo[d][8][12]dioxin-6-yl)-2-hydroxyethyl)carbamate. Retrieved from [Link]

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Exploratory

Structure Elucidation of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: A Technical Guide

This guide provides an in-depth technical analysis for the comprehensive structure elucidation of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a key intermediate in various synthetic applications. This do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for the comprehensive structure elucidation of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a logical workflow from synthesis to spectroscopic characterization and data interpretation.

Introduction

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol , is a bifunctional molecule containing a protected amine and a reactive aldehyde.[1][2] The rigid 1,3-dioxane scaffold provides stereochemical control in subsequent synthetic transformations, making it a valuable building block. Accurate structural verification is paramount to ensure the integrity of downstream applications. This guide outlines the logical steps and analytical techniques required for its unambiguous structure determination.

Postulated Synthetic Pathway

The structure of a molecule is often corroborated by its synthetic origin. A plausible and efficient synthesis of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves a two-step sequence starting from (5-amino-2,2-dimethyl-[3][4]dioxan-5-yl)-methanol. This precursor provides the core 2,2-dimethyl-1,3-dioxane ring with the necessary 5-amino and 5-hydroxymethyl functionalities.

The proposed synthetic workflow is as follows:

  • Boc Protection: The primary amino group of (5-amino-2,2-dimethyl-[3][4]dioxan-5-yl)-methanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent oxidation step. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5]

  • Oxidation: The primary alcohol of the resulting tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is then selectively oxidized to the corresponding aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to a carboxylic acid and to prevent the epimerization of any stereocenters. Common and effective methods for this transformation include the Swern oxidation or the use of Dess-Martin periodinane (DMP).[6][7]

Synthetic Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Target Molecule Starting Material (5-amino-2,2-dimethyl- [1,3]dioxan-5-yl)-methanol Intermediate tert-butyl [5-(hydroxymethyl)-2,2-dimethyl- 1,3-dioxan-5-yl]carbamate Starting Material->Intermediate Boc₂O, Base Target Molecule tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate Intermediate->Target Molecule Mild Oxidation (e.g., Swern, DMP)

Caption: Proposed synthetic pathway for tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Spectroscopic Analysis and Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. The following sections detail the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is expected to exhibit several characteristic absorption bands.

Functional GroupExpected Absorption (cm⁻¹)Rationale
N-H (carbamate)~3300-3400N-H stretching vibration.
C-H (aldehyde)~2820 and ~2720Characteristic C-H stretching of an aldehyde, often appearing as two distinct peaks.
C=O (aldehyde)~1720-1740Strong absorption due to the carbonyl stretch of a saturated aldehyde.
C=O (carbamate)~1680-1700Carbonyl stretching of the Boc-protecting group.
C-O (dioxane and carbamate)~1000-1300C-O stretching vibrations.

The presence of a strong carbonyl absorption around 1720-1740 cm⁻¹ along with the two characteristic C-H stretches around 2820 and 2720 cm⁻¹ would provide strong evidence for the aldehyde functionality. The carbamate C=O stretch is also a key diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.5 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded and typically appears as a singlet.
N-H (carbamate)5.0 - 6.0Broad Singlet (br s)1HThe carbamate proton is exchangeable and often appears as a broad signal.
Dioxane (-OCH₂-)3.5 - 4.5Multiplet (m)4HThe methylene protons of the dioxane ring are diastereotopic and will likely appear as complex multiplets.
tert-Butyl (-C(CH₃)₃)~1.4Singlet (s)9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Dioxane (-C(CH₃)₂)~1.3 and ~1.4Singlets (s)6HThe two methyl groups on the dioxane ring may be inequivalent and appear as two singlets.

The most diagnostic signal in the ¹H NMR spectrum is the downfield singlet for the aldehyde proton.

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
Aldehyde (-CHO)195 - 205The carbonyl carbon of the aldehyde is highly deshielded.
Carbamate (C=O)155 - 160The carbonyl carbon of the carbamate group.
Dioxane (-O-C(CH₃)₂-O-)95 - 105The quaternary carbon of the acetal.
Carbamate (-O-C(CH₃)₃)79 - 82The quaternary carbon of the tert-butyl group.
Dioxane (-OCH₂-)60 - 70The methylene carbons of the dioxane ring.
Dioxane (-C(CHO)(NHBoc)-)50 - 60The quaternary carbon at the 5-position of the dioxane ring.
tert-Butyl (-C(CH₃)₃)~28The methyl carbons of the tert-butyl group.
Dioxane (-C(CH₃)₂)20 - 30The methyl carbons on the dioxane ring.

The downfield signals for the aldehyde and carbamate carbonyl carbons are key identifiers in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

IonExpected m/zRationale
[M+H]⁺260.15Protonated molecular ion (for ESI).
[M+Na]⁺282.13Sodiated molecular ion (for ESI).
[M-C₄H₈]⁺204.09Loss of isobutylene from the tert-butyl group, a characteristic fragmentation of Boc-protected amines.
[M-Boc]⁺160.09Loss of the entire Boc group.
[M-CHO]⁺230.15Loss of the formyl group.

The observation of the molecular ion and the characteristic loss of 56 Da (isobutylene) are strong indicators of the presence of the Boc-protecting group and confirm the molecular weight.

Experimental Protocols

The following are detailed, self-validating protocols for the key experiments in the structure elucidation of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Synthesis of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
  • To a stirred solution of (5-amino-2,2-dimethyl-[3][4]dioxan-5-yl)-methanol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base such as triethylamine or sodium bicarbonate (1.1 - 1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected amino alcohol.

Oxidation of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate to the Aldehyde (Swern Oxidation)
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.[6]

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in anhydrous dichloromethane, maintaining the temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature below -65 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation start Starting Material: (5-amino-2,2-dimethyl- [1,3]dioxan-5-yl)-methanol boc_protection Boc Protection start->boc_protection oxidation Mild Oxidation boc_protection->oxidation target Target Molecule: tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate oxidation->target ir IR Spectroscopy target->ir nmr NMR Spectroscopy (¹H and ¹³C) target->nmr ms Mass Spectrometry target->ms functional_groups Functional Group Identification (IR) ir->functional_groups connectivity Connectivity and Environment (NMR) nmr->connectivity mw_fragmentation Molecular Weight and Fragmentation (MS) ms->mw_fragmentation structure_confirmation Structure Confirmed functional_groups->structure_confirmation connectivity->structure_confirmation mw_fragmentation->structure_confirmation

Caption: A comprehensive workflow for the synthesis and structure elucidation of the target molecule.

Conclusion

The structural elucidation of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a systematic process that combines a logical synthetic approach with comprehensive spectroscopic analysis. By carefully interpreting the data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can confidently verify the structure of this important synthetic intermediate. The protocols and expected data presented in this guide provide a robust framework for the successful characterization of this and structurally related molecules.

References

  • Macmillan Group, Princeton University. Supplementary Information. Nature. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Mestrom, L., Bracco Garcia, M.P., & Hanefeld, U. (2017). Amino Aldehydes Revisited. TU Delft Research Portal.
  • Vargas, B., et al. (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. PMC - NIH. [Link]

  • ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

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  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • Journal of the American Chemical Society. Aldehyde Selective Wacker Oxidations of Phthalimide Protected Allylic Amines: A New Catalytic Route to β3-Amino Acids. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • MSU chemistry. Swern Oxidation Proceedure. [Link]

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Foundational

A Comprehensive Technical Guide to Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Synthesis, Properties, and Applications

Foreword: The Strategic Utility of a Chiral Aldehyde Scaffold In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for stereochemically pure, versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of a Chiral Aldehyde Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for stereochemically pure, versatile building blocks is insatiable. Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate emerges as a preeminent example of such a scaffold. This molecule ingeniously combines a stable Boc-protected amine, an acid-labile acetonide masking a 1,3-diol, and a synthetically versatile aldehyde function, all centered on a quaternary stereocenter derived from serine. This trifecta of functionality, with its orthogonal reactivity, provides chemists with a powerful tool for the asymmetric synthesis of complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties to its practical application, designed to empower researchers in leveraging its full synthetic potential.

Core Physicochemical & Safety Profile

A foundational understanding of a reagent's properties is critical for its effective and safe implementation in any synthetic campaign.

Chemical and Physical Properties

This compound is typically supplied as a solid with a purity of 95% or greater.[1][2][3]

PropertyValueSource
CAS Number 364631-73-2[1][2][3][4]
Molecular Formula C₁₂H₂₁NO₅[2][3]
Molecular Weight 259.30 g/mol [2]
IUPAC Name tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate[1][3]
Appearance Solid or liquid[1]
Storage Conditions Store in freezer, under -20°C in an inert atmosphere.[1][2]
Safety & Handling

This compound should be handled with appropriate laboratory precautions.

  • Signal Word: Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear protective gloves, clothing, and eye protection. Avoid breathing dust, fumes, or vapors.[3]

Spectroscopic Characterization (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a distinct downfield singlet for the aldehyde proton (~9.6 ppm). The nine protons of the tert-butyl group of the Boc protector will appear as a sharp singlet around 1.45 ppm. The acetonide methyl groups will present as two singlets near 1.40 ppm. The diastereotopic methylene protons of the dioxane ring will appear as doublets between 3.9 and 4.2 ppm. A broad singlet for the N-H proton is expected around 5.5 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals include the aldehyde carbonyl carbon at ~200 ppm and the carbamate carbonyl at ~155 ppm. The quaternary carbons of the Boc and acetonide groups will appear at ~80 ppm and ~99 ppm, respectively.

  • IR Spectroscopy (ATR): The infrared spectrum will be dominated by strong carbonyl stretching frequencies for the aldehyde (~1725 cm⁻¹) and the carbamate (~1690 cm⁻¹). A moderate N-H stretch will be visible around 3350 cm⁻¹. Strong C-O stretching from the dioxane ring is expected around 1160 cm⁻¹.

Synthesis Strategy: From Serine to Scaffold

The most logical and efficient synthesis of this building block originates from L-serine, leveraging a sequence of protection and oxidation steps. This pathway is chosen for its cost-effectiveness and high degree of stereochemical control.

Synthetic Workflow Diagram

The transformation is a four-step process where each step is critical for setting up the subsequent reaction, ensuring high yield and purity.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Carboxylic Acid Reduction cluster_2 Step 3: Diol Protection cluster_3 Step 4: Selective Oxidation Serine L-Serine BocSerine Boc-L-Serine Serine->BocSerine Boc₂O, Base (e.g., NaOH) BocSerinol Boc-Serinol BocSerine->BocSerinol Reducing Agent (e.g., BH₃·SMe₂) Acetonide tert-butyl (5-(hydroxymethyl)- 2,2-dimethyl-1,3-dioxan-5-yl)carbamate BocSerinol->Acetonide 2,2-DMP, Acid Catalyst (e.g., p-TsOH) FinalProduct Target Aldehyde Acetonide->FinalProduct Mild Oxidant (e.g., DMP, SO₃·Py)

Caption: A robust 4-step synthesis pathway from L-Serine.

Field-Proven Experimental Protocol

Rationale: This protocol employs common, scalable reagents. The choice of Dess-Martin periodinane (DMP) in the final step is strategic; it is a mild oxidant that minimizes over-oxidation to the carboxylic acid, a common side reaction with harsher reagents.

Step 1: Synthesis of Boc-L-Serine

  • To a cooled (0 °C) solution of L-Serine (1.0 eq) in 1:1 Dioxane/Water, add NaOH (1.1 eq).

  • Stir until a homogenous solution is formed.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and allow the reaction to warm to room temperature, stirring overnight.

  • Perform an acidic workup (1M HCl) and extract with Ethyl Acetate. The product is typically used without further purification.

Step 2: Synthesis of Boc-Serinol

  • Dissolve Boc-L-Serine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add Borane dimethyl sulfide complex (BH₃·SMe₂, 2.2 eq). Causality: This reagent is preferred over NaBH₄ for its efficacy in reducing carboxylic acids without affecting the Boc group.

  • Allow the reaction to stir at room temperature for 6 hours.

  • Carefully quench with Methanol at 0 °C and concentrate under reduced pressure.

Step 3: Synthesis of the Acetonide Intermediate

  • Dissolve Boc-Serinol (1.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) in 2,2-Dimethoxypropane (2,2-DMP). Causality: 2,2-DMP serves as both the reagent and solvent, driving the equilibrium towards the acetonide product.

  • Stir at room temperature for 3 hours, monitoring by TLC.

  • Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

Step 4: Oxidation to the Final Product

  • Dissolve the alcohol from Step 3 (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise. Causality: The reaction is run at 0 °C to control the exotherm and improve selectivity.

  • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Quench with a 1:1 solution of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the title compound.

Reactivity and Synthetic Applications

The molecule's design allows for selective manipulation of its three key functional groups, making it a cornerstone for building complex pharmaceutical intermediates.[5]

Reaction Pathways

G cluster_aldehyde A) Aldehyde Elaboration cluster_deprotection B) Deprotection center Tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) center->ReductiveAmination Forms C-N Bond Wittig Wittig Olefination (Ph₃P=CHR) center->Wittig Forms C=C Bond Grignard Grignard Addition (RMgX) center->Grignard Forms C-C Bond & new stereocenter BocDeprotection Amine Unmasking (TFA or HCl) center->BocDeprotection Strong Acid AcetonideDeprotection Diol Unmasking (aq. AcOH) center->AcetonideDeprotection Mild Acid

Caption: Orthogonal reactivity of the key functional groups.

  • A) Aldehyde Elaboration: The primary site of reactivity is the aldehyde. It is an excellent electrophile for C-C bond formation via reactions like Grignard additions, Wittig olefinations, and aldol condensations. Furthermore, it is a crucial handle for introducing nitrogen-containing moieties through reductive amination, a cornerstone of medicinal chemistry.

  • B) Deprotection: The two protecting groups can be selectively removed. The Boc group is robust but can be cleanly cleaved under strong acidic conditions (e.g., Trifluoroacetic acid), revealing the primary amine for acylation or other functionalization. The acetonide is more sensitive and can be hydrolyzed under milder aqueous acidic conditions, unmasking the 1,3-diol. This sequential deprotection strategy is fundamental to its utility in multi-step synthesis.

Conclusion

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is more than a mere chemical intermediate; it is a strategically designed synthetic tool. Its predictable reactivity, chiral nature, and the orthogonal stability of its protecting groups provide a reliable and versatile platform for the efficient construction of complex, high-value molecules. The synthetic routes and reaction principles outlined in this guide serve as a robust starting point for researchers aiming to incorporate this powerful building block into their drug discovery and development programs.

References

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS Number: 364631-73-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a chiral synthetic building...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a chiral synthetic building block with significant potential in medicinal chemistry and drug discovery. The strategic placement of a reactive aldehyde, a protected amine, and a protected diol within a chiral framework makes this molecule a valuable intermediate for the synthesis of complex, stereochemically defined molecules. This document will delve into the structural features, physicochemical properties, and synthetic utility of this compound, offering insights into its application in the development of novel therapeutic agents.

Introduction: The Strategic Value of Chiral Building Blocks in Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[1][2][3] Enantiomers of a chiral drug can exhibit significantly different efficacy, toxicity, and pharmacokinetic profiles.[1][2] This has led to a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs to enhance therapeutic outcomes and minimize adverse effects.[3][4]

Chiral building blocks, like tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, are fundamental to this endeavor.[1][2][3][4][5] They provide a reliable source of stereochemistry that can be incorporated into larger, more complex molecules, streamlining the synthesis of enantiomerically pure drug candidates. The compound in focus, with its unique combination of functional groups, offers multiple avenues for synthetic elaboration, making it a versatile tool for drug discovery programs.

Molecular Structure and Physicochemical Properties

tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a white solid at room temperature. Its structure is characterized by a central quaternary carbon atom which is a chiral center, bonded to a formyl group, a Boc-protected amine, and a carbon atom that is part of a 1,3-dioxane ring.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 364631-73-2[6][7][8]
Molecular Formula C₁₂H₂₁NO₅[6][7][8]
Molecular Weight 259.30 g/mol [6][7][8]
IUPAC Name tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Appearance White solid
Purity Typically ≥95%[6]
Storage Conditions -20°C under an inert atmosphere[6]

The presence of both hydrogen bond donors (the N-H of the carbamate) and acceptors (the carbonyl and ether oxygens) suggests that this molecule can participate in various non-covalent interactions, a key consideration in designing molecules that bind to biological targets.

Caption: 2D representation of tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate highlighting its key functional groups.

Synthetic Utility and Reaction Pathways

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde can undergo a variety of carbon-carbon bond-forming reactions, while the protecting groups on the amine and diol can be selectively removed to unmask these functionalities for further elaboration.

The Role of Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. Its key advantage is its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The 2,2-dimethyl-1,3-dioxane group serves as a protecting group for a 1,3-diol. This acetal is also acid-labile, and its removal can often be achieved under similar conditions to the Boc group deprotection. The relative rates of cleavage can sometimes be modulated by the choice of acid and reaction conditions, allowing for selective deprotection strategies.

G Start tert-Butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate Aldehyde_Reaction Aldehyde Transformation (e.g., Wittig, Grignard, Reductive Amination) Start->Aldehyde_Reaction Intermediate_1 Modified Aldehyde Derivative Aldehyde_Reaction->Intermediate_1 Boc_Deprotection Boc Deprotection (Acidic Conditions) Intermediate_1->Boc_Deprotection Dioxane_Deprotection Dioxane Deprotection (Acidic Conditions) Intermediate_1->Dioxane_Deprotection Alternative Sequence Intermediate_2 Free Amine Boc_Deprotection->Intermediate_2 Intermediate_2->Dioxane_Deprotection Intermediate_3 Free Diol Dioxane_Deprotection->Intermediate_3 Final_Product Complex Chiral Molecule Intermediate_3->Final_Product

Caption: Generalized synthetic workflow illustrating the sequential modification and deprotection of the functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for introducing molecular diversity. Key transformations include:

  • Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form a new carbon-nitrogen bond. This is a powerful method for building substituted amines.

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.

  • Grignard and Organolithium Additions: These reactions enable the formation of new carbon-carbon bonds and the introduction of a hydroxyl group, leading to the synthesis of chiral secondary alcohols.

  • Aldol and Related Condensation Reactions: The aldehyde can act as an electrophile in reactions with enolates and other nucleophiles to construct more complex carbon skeletons.

Potential Applications in Medicinal Chemistry

While specific biological activity for this compound has not been reported in the public domain, its structural motifs are present in a variety of biologically active molecules. As a chiral amino aldehyde derivative, it is a valuable precursor for the synthesis of:

  • Peptidomimetics and Protease Inhibitors: The amino aldehyde functionality is a known pharmacophore in certain classes of protease inhibitors.

  • Chiral Amino Alcohols and Diamines: These are important components of many drug candidates and chiral ligands for asymmetric catalysis.

  • Heterocyclic Scaffolds: The multiple functional groups can be utilized in intramolecular reactions to construct complex heterocyclic ring systems, which are prevalent in pharmaceuticals.

Safety and Handling

tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information
Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07 (Exclamation Mark)

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a strategically designed chiral building block with considerable potential in synthetic organic and medicinal chemistry. Its value lies in the combination of a reactive aldehyde, orthogonally protected amine and diol functionalities, and a defined stereocenter. While direct biological data for this specific molecule is not yet available, its utility as a versatile intermediate for the synthesis of complex, enantiomerically pure molecules is clear. As the demand for stereochemically defined drug candidates continues to grow, the importance of such chiral building blocks in accelerating drug discovery and development will undoubtedly increase.

References

  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS No: 364631-73-2).[1][2][3][4][5] As a key bifunctional interm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS No: 364631-73-2).[1][2][3][4][5] As a key bifunctional intermediate, this compound features a protected amino group and a reactive aldehyde within a rigidifying dioxane framework, making it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. Accurate and thorough characterization is paramount for its use in multi-step syntheses where purity and structural integrity directly impact reaction outcomes and final product identity. This document details the expected outcomes and expert interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers and drug development professionals with a definitive analytical reference.

Molecular Structure and Spectroscopic Overview

The structure of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate incorporates several key functional groups that give rise to distinct spectroscopic signatures. The tert-butoxycarbonyl (Boc) group is a common amine protecting group, while the acetal functionality (2,2-dimethyl-1,3-dioxane) protects a diol and provides conformational rigidity.[6] The aldehyde serves as a crucial handle for subsequent chemical transformations. Understanding the interplay of these groups is essential for a correct interpretation of the analytical data.

Caption: Molecular Structure of the Topic Compound.

Our analytical approach is a self-validating system where each technique provides complementary information, culminating in an unambiguous structural confirmation.

Caption: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it allows for the precise mapping of protons and carbons, including stereochemical relationships.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single residual solvent peak.[7][8]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time (e.g., 1024 scans) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. The chemical shift, integration, and multiplicity of each signal are diagnostic of its chemical environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Field-Proven Insights
~9.65Singlet (s)1HCHO The aldehyde proton is significantly deshielded due to the strong electron-withdrawing and anisotropic effects of the carbonyl group, placing it in a characteristic downfield region.
~5.50Broad Singlet (br s)1HNH The carbamate N-H proton signal is often broad due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift is concentration and solvent dependent.
~4.20Doublet (d)2HDioxane-CH ₂ (axial)These are two of the four methylene protons on the dioxane ring. They are diastereotopic, meaning they are chemically non-equivalent, and thus split each other and their geminal partners. The axial protons are typically shifted slightly relative to the equatorial ones.
~3.95Doublet (d)2HDioxane-CH ₂ (equatorial)The corresponding equatorial protons of the dioxane ring. The observed doublet of doublets or complex multiplet structure arises from both geminal and vicinal coupling.
~1.47Singlet (s)9HC(CH ₃)₃The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, intense signal. Its upfield position is typical for aliphatic protons shielded by C-C and C-O single bonds.
~1.42Singlet (s)3HDioxane-C(CH ₃)₂One of the two methyl groups at the C2 position of the dioxane ring. These two groups are also diastereotopic due to the chiral center at C5.
~1.38Singlet (s)3HDioxane-C(CH ₃)₂The second diastereotopic methyl group, appearing as a distinct singlet close to the first.
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum confirms the carbon backbone of the molecule, with the chemical shift of each signal being highly sensitive to its electronic environment.

Chemical Shift (δ, ppm)AssignmentCausality and Field-Proven Insights
~201.5C HOThe aldehyde carbonyl carbon is highly deshielded and appears at the far downfield end of the spectrum, a definitive marker for this functional group.
~155.0NHC =OThe carbamate carbonyl carbon is also deshielded but appears upfield relative to the aldehyde due to resonance with the adjacent nitrogen and oxygen atoms.
~98.5O-C (CH₃)₂-OThis is the acetal carbon of the dioxane ring. Its position, bonded to two oxygen atoms, is highly characteristic and confirms the integrity of this protecting group.
~80.0O-C (CH₃)₃The quaternary carbon of the tert-butyl group appears in a typical region for an sp³ carbon bonded to an oxygen atom.
~65.0Dioxane-C H₂The methylene carbons of the dioxane ring. A single peak is expected as they are chemically equivalent.
~58.0C -5 (Quaternary)The central quaternary carbon of the dioxane ring, bonded to the nitrogen and the formyl group.
~28.3C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group result in a single, intense signal.
~25.0Dioxane-C(C H₃)₂One of the diastereotopic methyl carbons on the dioxane ring.
~22.5Dioxane-C(C H₃)₂The second diastereotopic methyl carbon, shifted slightly from the first.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred as it requires minimal sample preparation.

  • Background Scan: Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Frequency (cm⁻¹)Functional Group AssignmentVibrational Mode
~3350N-H (Carbamate)Stretching
~2980, 2940C-H (Aliphatic)Stretching
~2820, ~2720C-H (Aldehyde)Stretching (Fermi doublet)
~1730C=O (Aldehyde)Stretching
~1695C=O (Carbamate)Stretching (Amide I band)
~1520N-H Bend / C-N StretchBending (Amide II band)
~1250, ~1160C-OStretching (Acetal & Ester)

Interpretation: The IR spectrum provides definitive evidence for all major functional groups. The sharp N-H stretch around 3350 cm⁻¹ confirms the carbamate. Crucially, two distinct carbonyl (C=O) stretching bands are observed: a sharp, intense peak around 1730 cm⁻¹ for the aldehyde and a strong band around 1695 cm⁻¹ for the carbamate. The presence of the characteristic, albeit weaker, aldehyde C-H stretches near 2820 and 2720 cm⁻¹ further validates the formyl group's presence.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol: MS
  • Technique: Electrospray Ionization (ESI) is the preferred method for this moderately polar molecule as it is a soft ionization technique that typically preserves the molecular ion.

  • Mode: Positive ion mode is used to generate protonated ([M+H]⁺) or other adducted species (e.g., [M+Na]⁺).

  • Analysis: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is used to obtain a highly accurate mass, which can be used to confirm the elemental composition.

m/z (mass-to-charge ratio)Assignment
282.1363[M+Na]⁺
260.1543[M+H]⁺
204.0917[M+H - C₄H₈]⁺
160.0968[M+H - Boc]⁺

Interpretation: The molecular formula of the compound is C₁₂H₂₁NO₅, with a monoisotopic mass of 259.1419 Da.[2][3] The HRMS data should show a protonated molecule [M+H]⁺ at m/z 260.1543 (calculated for C₁₂H₂₂NO₅⁺) and a sodium adduct [M+Na]⁺ at m/z 282.1363 (calculated for C₁₂H₂₁NNaO₅⁺). A common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da), leading to a fragment at m/z 204.0917. Complete loss of the Boc group (100 Da) would result in a fragment at m/z 160.0968. These fragments provide a self-validating system confirming the presence and connectivity of the Boc protecting group.

Conclusion

The collective spectroscopic data provides an unambiguous and robust characterization of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the integrity of all key functional groups (aldehyde, carbamate, acetal), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive guide serves as an essential reference for researchers, ensuring the quality and identity of this versatile synthetic intermediate in demanding applications such as pharmaceutical development and complex molecule synthesis.

References

  • Reich, M., et al. (2018). Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. Chemical Communications. Available from: [Link]

  • General Information on Spectroscopic Data Interpretation. Supporting Information for Synthesis of C3-alkylated benzofurans. Available from: [Link]

  • NIST. tert-Butyl carbamate - IR Spectrum. NIST Chemistry WebBook. Available from: [Link]

  • Pharmaffiliates. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. Available from: [Link]

  • Nikolic, N., et al. (1982). Preparation of protected amino aldehydes. Journal of Organic Chemistry. Available from: [Link]

  • Springer Nature Experiments. Synthesis of peptide macrocycles using unprotected amino aldehydes. Available from: [Link]

  • Guichard, G., et al. (2008). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • Kormos, C. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • ChemBK. tert-Butyl (5-forMyl-2,2-diMethyl-1,3-dioxan-5-yl)carbaMate. Available from: [Link]

  • Vargas, B., et al. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E. Available from: [Link]

  • ResearchGate. (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Available from: [Link]

  • ResearchGate. α-Amino protecting groups used for solid-phase peptide synthesis (SPPS). Available from: [Link]

  • Kolev, T., et al. (2007). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids. Available from: [Link]

  • Pittelkow, M., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available from: [Link]

  • PubChem. Tert-butyl n-(5-formyl-1,3-thiazol-2-yl)carbamate. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Safety, Handling, and Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety, handling, and chemical properties of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and chemical properties of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. As a specialized chemical intermediate, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document synthesizes available data to offer field-proven insights and self-validating protocols for its use.

Chemical Identity and Core Properties

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a key organic intermediate characterized by a carbamate-protected amino group and a reactive formyl (aldehyde) group within a dimethyl-1,3-dioxane heterocyclic structure. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and medicinal chemistry.

PropertyValueSource
CAS Number 364631-73-2[1][2]
Molecular Formula C₁₂H₂₁NO₅[2]
Molecular Weight 259.30 g/mol [1][2]
IUPAC Name tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Physical Form Solid or liquid
Purity Typically ≥95%[2]

Hazard Identification and GHS Classification

Based on available data from chemical suppliers, tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is classified as harmful. The Globally Harmonized System (GHS) classification indicates the following hazards:

  • Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) : H312 - Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) : H332 - Harmful if inhaled.

Signal Word: Warning

Hazard Pictogram:



The presence of the aldehyde functional group suggests that this compound may also cause skin and respiratory irritation. Aldehydes are known to be reactive and can be sensitizers.[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed when handling this compound. The following represent the minimum required safety measures, drawing from best practices for handling aldehydes and other potentially hazardous laboratory chemicals.

Engineering Controls

All work with tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing skin and eye contact.

  • Eye and Face Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][4]

  • Skin Protection :

    • Gloves : Chemically resistant gloves are required. Butyl rubber and nitrile gloves are recommended for handling aldehydes.[3] Latex gloves are not suitable and should be avoided.[3] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.

    • Lab Coat : A flame-resistant lab coat that is fully buttoned is required to protect against skin exposure.[4]

  • Respiratory Protection : For most routine operations within a functioning fume hood, respiratory protection is not necessary. However, in the event of a spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges may be required.[3]

Experimental Workflow: A Representative Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product Start Starting Material: (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Protection Protection of Amino Group: Reaction with Di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., Dichloromethane) Start->Protection [PPE: Gloves, Goggles, Lab Coat] [Control: Fume Hood] Oxidation Oxidation of Primary Alcohol: Use of a mild oxidizing agent (e.g., PCC, Swern Oxidation) to form the aldehyde. Protection->Oxidation [Caution: Exothermic Reaction Possible] [Maintain Inert Atmosphere] Quenching Reaction Quenching: Addition of a quenching agent to neutralize excess reactants. Oxidation->Quenching [Handle with Care: Potentially hazardous byproducts] Extraction Liquid-Liquid Extraction: Separation of the product from the aqueous phase. Quenching->Extraction [Ensure proper ventilation] Purification Purification: Column chromatography to isolate the pure product. Extraction->Purification [Monitor fractions by TLC] End Final Product: tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Purification->End

Caption: A representative workflow for the synthesis of the target compound, highlighting key stages and associated safety measures.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage at -20°C under an inert atmosphere.[2]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases. The aldehyde group is susceptible to oxidation and other reactions.

Toxicological and Ecological Information

  • Toxicological Data : Specific LD50 or LC50 data for tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate are not available in the provided search results. The hazard classification is based on the expected properties of a molecule with its functional groups. The toxicological properties have not been fully investigated.[6]

  • Ecological Data : There is no specific information available regarding the environmental fate and ecotoxicity of this compound. It should not be released into the environment.

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Waste Chemical : Unused or waste material should be treated as hazardous waste. It may be possible to dispose of the chemical through a licensed waste disposal company.[6]

  • Contaminated Packaging : Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. Do not reuse empty containers.

Conclusion

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a valuable chemical intermediate with defined hazards. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its safe handling and effective use in research and development. This guide provides a framework for establishing safe laboratory practices, and it is imperative that users consult the most recent Safety Data Sheet from their supplier and adhere to all institutional safety guidelines.

References

  • Safe Use of Aldehydes in Healthcare. (n.d.). Study.com. Retrieved from [Link]

  • Acetaldehyde. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

  • Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Western Carolina University. Retrieved from [Link]

  • Formaldehyde Laboratory Research Safety. (2024, January 10). University of Colorado Anschutz Medical Campus. Retrieved from [Link]

  • Safe Use of Glutaraldehyde in Health Care. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS for CAS: 364631-73-2. (n.d.). XiXisys. Retrieved from [Link]

  • tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • MSDS of Tert-Butyl(2-chloro-5-formylpyridin-4-yl)carbamate. (2025, December 24). Capot Chemical. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a corner...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a cornerstone, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents, presents a unique solubility profile that warrants a detailed investigation.[1][2] This guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, outlines a robust experimental protocol for its determination, and offers insights into the interpretation of these findings for researchers, scientists, and drug development professionals.

Molecular Profile of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

A thorough understanding of the target molecule's structure is the foundation for predicting its solubility. Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate possesses the following key attributes:

  • Molecular Formula: C₁₂H₂₁NO₅[3][4][5][6]

  • Molecular Weight: 259.30 g/mol [3][4][5]

  • Key Functional Groups:

    • Tert-butyl carbamate (Boc-group): A bulky, non-polar protecting group that significantly influences the molecule's overall lipophilicity.[2][7]

    • Formyl group (-CHO): A polar aldehyde group capable of acting as a hydrogen bond acceptor.

    • 2,2-dimethyl-1,3-dioxane ring: A cyclic acetal that contributes to the molecule's steric bulk and has both polar (oxygen atoms) and non-polar (dimethyl groups) characteristics.

    • Amine (within the carbamate): The nitrogen atom can act as a hydrogen bond acceptor.

The presence of both polar functional groups (formyl, dioxane oxygens, carbamate) and non-polar moieties (tert-butyl group, dimethyl groups) suggests a nuanced solubility profile, with potential for dissolution in a range of solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in a variety of organic solvents.[8][9]

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, CyclohexaneLowThe presence of multiple polar functional groups (formyl, carbamate, dioxane ethers) will likely hinder dissolution in highly non-polar, aliphatic solvents.
Moderately Non-Polar Toluene, Diethyl EtherModerateThe non-polar tert-butyl group and hydrocarbon backbone may facilitate some interaction, but the polar groups will limit high solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Very HighThese solvents can effectively solvate both the polar and non-polar regions of the molecule. DCM is often used in reactions involving Boc-protected compounds.[10] Ethyl acetate and acetone are good general-purpose solvents for compounds of intermediate polarity.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonyl oxygen of the formyl and carbamate groups, as well as the ether oxygens of the dioxane ring. The alkyl chains of these alcohols will interact favorably with the non-polar parts of the molecule.
Highly Polar Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Low in Water, High in DMSO and DMFThe large non-polar surface area from the tert-butyl and dimethyl groups is expected to make the compound poorly soluble in water. However, highly polar aprotic solvents like DMSO and DMF are excellent at dissolving a wide range of organic compounds and are predicted to be effective.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is essential. The following protocol provides a reliable method for both qualitative and quantitative assessment.

Materials and Equipment
  • Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (purity ≥95%)[3][4][6]

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated micropipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

  • Glass vials with screw caps

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

G cluster_prep Preparation cluster_mixing Equilibration cluster_analysis Analysis cluster_quant Quantification prep_compound Weigh Compound mix Add Compound to Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix vortex Vortex Vigorously mix->vortex shake Shake at Controlled Temp (e.g., 24h) vortex->shake filter Filter Supernatant (0.22 µm) shake->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UPLC dilute->analyze quantify Quantify Concentration analyze->quantify calibrate Prepare Calibration Curve calibrate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate into a series of glass vials. An excess is crucial to ensure a saturated solution is achieved.

    • Add a precise volume of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the standard solutions and the diluted sample by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in the original solvent by taking into account the dilution factor.

Interpreting the Results: Implications for Drug Development

The experimentally determined solubility data will provide invaluable insights for various stages of drug development:

  • Process Chemistry: Knowledge of solubility in different solvents is essential for optimizing reaction conditions, choosing appropriate solvents for extraction and purification (e.g., crystallization), and developing scalable synthetic routes.[9]

  • Formulation Development: Understanding the solubility of this intermediate is a precursor to understanding the solubility of the final active pharmaceutical ingredient (API). This information guides the selection of excipients and delivery systems.

  • Preclinical Studies: While this is an intermediate, its solubility characteristics can inform the handling and preparation of related compounds for in vitro and in vivo testing.

Conclusion

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Ambeed, Inc. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds. (2023, August 31).
  • ChemScene. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)
  • Pharmaffiliates. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)
  • Advanced ChemBlocks. (n.d.).
  • MySkinRecipes. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)
  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • National Institute of Standards and Technology. (n.d.).

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Foundational

An In-depth Technical Guide to the Key Functional Groups in Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a valuable building block in organic synthesis, particularly in the fields of me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1] Its utility stems from the unique arrangement of three key functional groups: a tert-butyloxycarbonyl (Boc) protecting group, a formyl (aldehyde) group, and a 2,2-dimethyl-1,3-dioxane ring. This guide provides a detailed analysis of each of these functional groups, their reactivity, and their strategic importance in the synthesis of complex molecules.

The strategic placement of these groups allows for a high degree of control over synthetic transformations. The Boc group provides a stable yet readily cleavable protecting group for the amine, the formyl group serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, and the dioxane ring acts as a protecting group for a 1,3-diol, which can be unveiled at a later synthetic stage. This trifecta of functionality makes it a powerful intermediate for constructing intricate molecular architectures.[1][2]

Molecular Structure at a Glance

The core structure of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, with CAS Number 364631-73-2, is presented below.[3]

PropertyValue
Molecular FormulaC₁₂H₂₁NO₅[3]
Molecular Weight259.30 g/mol [3]
IUPAC Nametert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
SMILESCC(C)(C)OC(=O)NC1(C=O)COC(C)(C)OC1[4]

Below is a diagram illustrating the key functional groups within the molecule.

Caption: Key functional groups in the target molecule.

The Tert-butyloxycarbonyl (Boc) Protecting Group: A Pillar of Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[5][6] Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7][8]

Introduction and Stability

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][9] This reaction is generally high-yielding and proceeds under mild conditions.[5] The resulting carbamate is stable to most nucleophiles and bases, allowing for selective reactions at other sites within the molecule.[10]

Deprotection Strategies

The acid-labile nature of the Boc group is its most defining characteristic.[7] Cleavage is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8]

It is important to note that the N-terminal Boc-group must be removed before certain cleavage procedures, such as those using anhydrous HF in solid-phase peptide synthesis, to prevent t-butylation of susceptible residues.

The following diagram illustrates the general mechanism for Boc deprotection.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - t-Bu⁺ tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Formyl Group: A Versatile Synthetic Handle

The formyl group (-CHO), the simplest aldehyde, is a highly reactive functional group that participates in a wide array of chemical transformations.[12] Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[12]

Key Reactions of the Formyl Group

The formyl group is a versatile precursor in organic synthesis.[13] Some of its most important reactions include:

  • Reductive Amination: This is a powerful method for forming new carbon-nitrogen bonds. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced to the corresponding amine.[14] This reaction is particularly relevant for the title compound, as the Boc-protected amine can be deprotected and the resulting primary amine can be further functionalized. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice for its mildness and selectivity.[15]

  • Oxidation: The formyl group can be easily oxidized to a carboxylic acid.[12] This transformation is often used in multi-step syntheses to introduce a carboxylic acid functionality.

  • Nucleophilic Addition: The carbonyl carbon of the formyl group is readily attacked by a variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates.[13] These reactions are fundamental for constructing more complex carbon skeletons.

  • Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a reliable method for forming carbon-carbon double bonds.[13]

Experimental Protocol: Reductive Amination

The following is a general protocol for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the aldehyde and the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If desired, add a catalytic amount of acetic acid.

  • Add the sodium triacetoxyborohydride portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This workflow is visualized in the diagram below.

Reductive_Amination_Workflow Start Dissolve Aldehyde and Amine in Solvent Add_STAB Add Sodium Triacetoxyborohydride Start->Add_STAB Stir Stir at Room Temperature Add_STAB->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: Workflow for a typical reductive amination experiment.

The 2,2-dimethyl-1,3-dioxane Ring: A Robust Acetal Protecting Group

The 2,2-dimethyl-1,3-dioxane ring is a cyclic acetal that serves as a protecting group for a 1,3-diol.[16] Acetals are widely used as protecting groups for carbonyls and diols due to their stability under basic, neutral, and reductive conditions.[17][18]

Formation and Stability

Cyclic acetals, such as the 1,3-dioxane in the title compound, are generally more stable than their acyclic counterparts.[18] They are formed by the acid-catalyzed reaction of a diol with a ketone or an aldehyde, in this case, acetone.[19] The 1,3-dioxane ring is robust and can withstand a variety of reaction conditions that would otherwise affect a free diol.[16]

Cleavage of the Dioxane Ring

Similar to the Boc group, the 1,3-dioxane ring is acid-labile.[16] Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the diol and the corresponding ketone (acetone in this case).[17] The relative ease of cleavage can be influenced by steric and electronic factors.[20]

The stability of the dioxane ring under non-acidic conditions allows for selective manipulation of the formyl and Boc-protected amine functionalities without affecting the protected diol. This orthogonality is a key feature that makes this molecule a valuable synthetic intermediate.

Conclusion

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a strategically designed molecule that incorporates three crucial functional groups, each with distinct and well-defined reactivity. The Boc-protected amine offers robust protection that can be selectively removed under acidic conditions. The formyl group provides a versatile handle for a multitude of synthetic transformations, enabling the construction of complex molecular frameworks. The 2,2-dimethyl-1,3-dioxane ring effectively masks a 1,3-diol, which can be unveiled at a later synthetic stage. The orthogonal nature of these functional groups allows for a high degree of control in multi-step syntheses, making this compound an invaluable tool for researchers and scientists in the field of drug development and organic synthesis.

References

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Exploratory

The Synthetic Utility of 5-Formyl-1,3-Dioxane Derivatives: A Technical Guide

Introduction: The Strategic Importance of 5-Formyl-1,3-Dioxane in Modern Synthesis In the landscape of organic synthesis, the strategic deployment of bifunctional building blocks is paramount for the efficient constructi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Formyl-1,3-Dioxane in Modern Synthesis

In the landscape of organic synthesis, the strategic deployment of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-formyl-1,3-dioxane and its derivatives have emerged as versatile intermediates, offering a unique combination of a reactive aldehyde functionality and a robust, yet cleavable, diol protecting group. The 1,3-dioxane moiety, a cyclic acetal, provides considerable stability under a wide array of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments.[1][2] This stability allows for extensive chemical transformations to be performed on the 5-formyl group without compromising the integrity of the protected 1,3-diol.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 5-formyl-1,3-dioxane derivatives. We will delve into the practical aspects of their preparation, elucidate the reactivity of the aldehyde in the context of the dioxane framework, and showcase their utility in synthetic strategies for pharmaceuticals and natural products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Part 1: Synthesis of 5-Formyl-1,3-Dioxane Derivatives

The primary route to 5-formyl-1,3-dioxane derivatives does not typically commence with the unstable 2-formyl-1,3-propanediol. A more robust and reliable strategy involves the synthesis of a stable precursor, 5-hydroxymethyl-1,3-dioxane, followed by a mild oxidation to furnish the desired aldehyde.

Synthesis of the Precursor: 5-Hydroxymethyl-1,3-Dioxane

The foundational step is the creation of the 1,3-dioxane ring system. This is achieved through the acid-catalyzed acetalization of an appropriate 1,3-diol with an aldehyde, typically formaldehyde or its equivalent. For the synthesis of the parent 5-hydroxymethyl-1,3-dioxane, 2-(hydroxymethyl)-1,3-propanediol is reacted with formaldehyde. A common variant, 5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, is prepared from 2-(hydroxymethyl)-1,3-propanediol and acetone, with the gem-dimethyl group at the C2 position enhancing the stability of the dioxane ring.

The choice of an acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (TsOH) or sulfuric acid are commonly employed.[1][3] The reaction is an equilibrium process, and to drive it to completion, the water generated must be removed, typically through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Synthesis of 5-Hydroxymethyl-2,2-dimethyl-1,3-dioxane

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(hydroxymethyl)-1,3-propanediol (1 equiv.), acetone (2-3 equiv.), and a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv.).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and TLC analysis indicates the consumption of the starting diol, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation or column chromatography.

Synthesis_of_Precursor cluster_reactants Reactants cluster_conditions Conditions cluster_product Product diol 2-(Hydroxymethyl)-1,3-propanediol catalyst p-TsOH (cat.) acetone Acetone product 5-Hydroxymethyl-2,2-dimethyl-1,3-dioxane catalyst->product Acetalization solvent Toluene, Reflux dean_stark Dean-Stark Trap Wittig_Reaction cluster_reactants Reactants cluster_product Product dioxane 5-Formyl-1,3-dioxane product 5-Vinyl-1,3-dioxane dioxane->product Wittig Reaction ylide Phosphorus Ylide (Ph₃P=CHR) Synthetic_Strategy start 5-Formyl-1,3-Dioxane step1 C-C Bond Formation (e.g., Wittig, Grignard) start->step1 Introduce Complexity intermediate Elaborated 5-Substituted 1,3-Dioxane step1->intermediate step2 Further Transformations (e.g., oxidation, reduction) intermediate->step2 Modify Sidechain advanced_intermediate Advanced Intermediate step2->advanced_intermediate step3 Acidic Deprotection advanced_intermediate->step3 Unmask Diol final_product Complex Polyol Structure (Natural Product Fragment) step3->final_product

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of a Key Pharmaceutical Intermediate via Swern Oxidation

An Application Note for the Synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Abstract This document provides a comprehensive guide for the synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Abstract

This document provides a comprehensive guide for the synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a versatile building block in medicinal chemistry and organic synthesis. The core of this protocol is the Swern oxidation of the corresponding primary alcohol, Tert-butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This method is renowned for its mild reaction conditions, high efficiency, and avoidance of heavy-metal reagents, making it ideal for synthesizing sensitive aldehydes.[1] This note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization methods, and discusses critical safety and troubleshooting considerations to ensure reproducible and high-yield synthesis.

Introduction and Significance

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS No. 364631-73-2) is a valuable bifunctional intermediate.[2][3] Its structure incorporates a Boc-protected amine and an acetal-protected diol, with a synthetically accessible aldehyde group. This arrangement makes it a crucial precursor for constructing complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[4] The aldehyde functionality serves as a handle for a variety of transformations, including reductive aminations, Wittig reactions, and aldol condensations, while the protected amine and diol allow for selective, sequential modifications at other points in a synthetic route.

The synthesis described herein employs the Swern oxidation, a reliable and widely used method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1] The protocol is designed for researchers in drug development and synthetic chemistry, offering a field-proven methodology for producing this key intermediate on a laboratory scale.

The Swern Oxidation: Principles and Mechanism

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophilic agent, typically oxalyl chloride, to oxidize alcohols.[1][5] The reaction proceeds under cryogenic, anhydrous conditions, which preserves the integrity of sensitive functional groups present in the substrate.

Key Mechanistic Steps:

  • Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. This activation step is rapid and generates gaseous byproducts (CO and CO₂).[5]

  • Formation of Alkoxysulfonium Salt: The primary alcohol substrate attacks the electrophilic sulfur atom of the activated complex, displacing a chloride ion to form a key intermediate, the alkoxysulfonium salt.

  • Ylide Formation and Collapse: A hindered, non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is introduced.[6] The base abstracts a proton from the carbon adjacent to the sulfonium oxygen, generating a sulfur ylide. This ylide is unstable and rapidly collapses via a five-membered ring transition state.[1]

  • Product Formation: The collapse of the ylide yields the desired aldehyde, dimethyl sulfide (DMS), and a protonated amine salt. The byproducts are volatile and easily removed during workup and purification.[5]

Advantages of this Approach:

  • Mild Conditions: The reaction is performed at -78 °C, which is compatible with a wide range of functional groups, including the acid-sensitive acetonide and Boc protecting groups in our substrate.

  • High Selectivity: It selectively oxidizes primary alcohols to aldehydes with minimal to no formation of the corresponding carboxylic acid.[1]

  • Avoidance of Toxic Metals: Unlike oxidations using chromium or manganese reagents, the Swern protocol avoids heavy metals, simplifying waste disposal and purification.

Diagram of the Swern Oxidation Mechanism:

Swern_Mechanism cluster_activation Step 1: DMSO Activation cluster_formation Step 2: Alkoxysulfonium Salt Formation cluster_ylide Step 3 & 4: Ylide Formation & Collapse DMSO DMSO ActiveOxidant Chlorosulfonium Salt (Active Oxidant) DMSO->ActiveOxidant + Oxalyl Chloride (-78 °C) OxalylCl Oxalyl Chloride AlkoxySalt Alkoxysulfonium Salt ActiveOxidant->AlkoxySalt + Alcohol Alcohol Starting Alcohol (R-CH₂OH) Alcohol->AlkoxySalt Ylide Sulfur Ylide AlkoxySalt->Ylide + Base Base Triethylamine (Base) Base->Ylide Aldehyde Product (Aldehyde) Ylide->Aldehyde [2,3]-rearrangement DMS DMS + Et₃N·HCl (Byproducts) Ylide->DMS

Caption: Mechanism of the Swern Oxidation.

Detailed Experimental Protocol

This protocol is optimized for a ~5 mmol scale synthesis. All glassware must be oven-dried, and reagents should be handled under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Tert-butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate≥97%Commercially available146569-79-5Starting Material
Oxalyl chloride (2.0 M solution in DCM)Synthesis GradeSigma-Aldrich79-37-8Corrosive & toxic. Handle with care.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics67-68-5Use freshly opened bottle.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Triethylamine (Et₃N)≥99.5%, redistilledAlfa Aesar121-44-8Store over KOH.
Diethyl etherACS GradeVWR60-29-7For workup.
Sodium Bicarbonate (NaHCO₃)Saturated aq. solution-144-55-8For workup.
BrineSaturated aq. solution-7647-14-5For workup.
Magnesium Sulfate (MgSO₄)Anhydrous-7487-88-9Drying agent.
Silica Gel230-400 mesh-7631-86-9For column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add oxalyl chloride (2.0 M in DCM, 3.0 mL, 6.0 mmol, 1.2 equiv).

  • Solvent Addition & Cooling: Add 40 mL of anhydrous dichloromethane (DCM). Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: In a separate dry flask, prepare a solution of anhydrous DMSO (0.85 mL, 12.0 mmol, 2.4 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Prepare a solution of Tert-butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1.37 g, 5.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate may form. Stir the slurry for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (Et₃N) (3.5 mL, 25.0 mmol, 5.0 equiv) dropwise over 5 minutes. The mixture will become thicker.

  • Warming and Quenching: Stir the reaction at -78 °C for an additional 15 minutes, then remove the cooling bath and allow the flask to warm to room temperature over approximately 30 minutes.

  • Aqueous Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate in vacuo to afford Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate as a white solid.

Diagram of the Experimental Workflow:

Workflow A 1. Prepare Oxalyl Chloride in DCM at -78 °C B 2. Add DMSO in DCM (Stir 15 min) A->B C 3. Add Alcohol Substrate in DCM (Stir 30 min) B->C D 4. Add Triethylamine (Stir 15 min) C->D E 5. Warm to RT & Quench (H₂O) D->E F 6. Aqueous Workup (Extraction & Washes) E->F G 7. Dry & Concentrate F->G H 8. Flash Chromatography (Silica Gel) G->H I Final Product (White Solid) H->I

Caption: Synthetic workflow for the target compound.

Characterization and Expected Results

ParameterExpected Value / Observation
Physical Form White to off-white solid.
Molecular Formula C₁₂H₂₁NO₅[2][3]
Molecular Weight 259.30 g/mol [2][3]
Yield 85-95%
TLC Analysis Rƒ ≈ 0.4 (30% Ethyl Acetate in Hexanes); visualize with KMnO₄ stain. The product will have a higher Rƒ than the starting alcohol.
¹H NMR Key signals: δ ≈ 9.5 ppm (s, 1H, -CHO), δ ≈ 5.0 ppm (br s, 1H, -NH), δ ≈ 1.45 ppm (s, 9H, -C(CH₃)₃), δ ≈ 1.4 ppm (s, 6H, -C(CH₃)₂). Disappearance of the -CH₂OH signal from the starting material.
Storage Store in freezer under an inert atmosphere at -20°C for long-term stability.[2]

Troubleshooting and Safety Precautions

Troubleshooting Guide
IssueProbable CauseSuggested Solution
Low or No Product Yield - Moisture in reagents or glassware.- Temperature rose above -60 °C during additions.- Inactive reagents.- Ensure all glassware is flame-dried and reagents are anhydrous.- Maintain strict temperature control.- Use freshly opened/distilled reagents.
Pummerer Rearrangement Reaction temperature was allowed to rise prematurely before the addition of the base.[5]Maintain the reaction at -78 °C until after the triethylamine has been added and allowed to stir.
Formation of MTM ether A known side reaction, particularly if the reaction is warmed too quickly or conditions are not optimal.[5]Adhere strictly to the protocol's temperatures and addition times. This side product can often be separated during chromatography.
Difficult Purification Incomplete reaction, leading to a mixture of starting material and product with similar polarities.Monitor the reaction to completion using TLC before quenching. Adjust the chromatography eluent system for better separation if needed.
Critical Safety Information
  • Ventilation: This reaction MUST be performed in a certified chemical fume hood. It generates toxic carbon monoxide (CO) gas and malodorous dimethyl sulfide (DMS).[5]

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Cryogenic Temperatures: Dry ice/acetone baths are extremely cold (-78 °C). Wear cryogenic gloves to prevent thermal burns.

  • DMSO: Can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling.

  • Waste Disposal: Quench any residual oxalyl chloride carefully with methanol before disposal. Deodorize glassware containing DMS by rinsing with a bleach solution.[5]

References

  • MySkinRecipes. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. [Link]

  • Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Chem-Station International Edition. (2014). Swern Oxidation. [Link]

  • Pharmaffiliates. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. [Link]

  • ResearchGate. (2007). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. [Link]

  • Angene. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

Sources

Application

The Versatile Synthon: A Guide to Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in Modern Organic Synthesis

Introduction: Unveiling a Powerful Chiral Building Block In the landscape of contemporary drug discovery and development, the demand for structurally complex and stereochemically defined molecules is ever-increasing. Ter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Chiral Building Block

In the landscape of contemporary drug discovery and development, the demand for structurally complex and stereochemically defined molecules is ever-increasing. Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a seemingly unassuming chemical entity, has emerged as a powerhouse building block for the synthesis of a diverse array of chiral amines and other valuable intermediates. Its unique trifunctional nature, possessing a latent 1,3-amino alcohol core masked by a Boc-protected amine and a dioxane-protected diol, coupled with a reactive aldehyde, offers synthetic chemists a strategic advantage in the construction of intricate molecular architectures. This guide provides an in-depth exploration of this versatile synthon, offering detailed application notes and robust protocols for its effective utilization in research and development.

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, where it serves as a foundational component for creating complex, biologically active molecules.[1] The strategic placement of its functional groups allows for sequential and controlled manipulations, making it an ideal starting material for the synthesis of substituted serinol derivatives and other chiral scaffolds.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its successful application.

PropertyValueReference
CAS Number 364631-73-2[2][3][4][5]
Molecular Formula C₁₂H₂₁NO₅[3][4]
Molecular Weight 259.30 g/mol [3]
Appearance Solid or liquid
Purity Typically ≥95%[3][4]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2]
Shipping Shipped in a cold pack[6]

Safety and Handling: Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Applications and Methodologies

The synthetic utility of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate stems from the reactivity of its aldehyde functionality, which can be readily transformed into a variety of other functional groups. The protected amino and diol moieties can then be unmasked under specific conditions to reveal the core 1,3-amino alcohol structure.

Application I: Synthesis of Chiral Amines via Reductive Amination

Reductive amination is a cornerstone transformation for the synthesis of amines and a primary application of this building block. The aldehyde group serves as a handle to introduce a wide range of substituents, leading to the formation of valuable chiral secondary and tertiary amines.

The choice of the reducing agent is critical for a successful reductive amination. While stronger reducing agents like sodium borohydride can be used, they may also reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a milder and more selective reagent, particularly effective for the reductive amination of aldehydes and ketones.[2] It is less basic than sodium cyanoborohydride, reducing the likelihood of side reactions, and is generally safer to handle. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent the hydrolysis of the reducing agent.

This protocol details the synthesis of (S)-tert-butyl (5-((benzylamino)methyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Materials:

  • Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add benzylamine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

G cluster_workflow Reductive Amination Workflow start Dissolve Starting Material in DCM add_amine Add Benzylamine (Imine Formation) start->add_amine add_stab Add Sodium Triacetoxyborohydride (Reduction) add_amine->add_stab monitor Monitor Reaction (TLC/LC-MS) add_stab->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Reductive amination workflow.

Application II: Subsequent Deprotection Strategies

The true synthetic power of this building block is realized upon the selective removal of its protecting groups. The Boc and dioxane functionalities can be cleaved under acidic conditions to unveil the 1,3-amino alcohol core, a versatile precursor for a multitude of heterocyclic and acyclic structures.

The Boc and dioxane protecting groups exhibit differential lability to acidic conditions, allowing for a degree of selective deprotection. The Boc group is generally more acid-sensitive and can often be removed under milder acidic conditions than the dioxane acetal.[7] For complete deprotection, stronger acidic conditions are typically employed. The choice of acid and solvent system is crucial to achieve the desired outcome and avoid unwanted side reactions.

Materials:

  • Boc-protected amine derivative

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (2-10 eq) or a solution of 4 M HCl in dioxane.

  • Stir the reaction at 0°C to room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Materials:

  • Dioxane-protected diol derivative

  • Aqueous acid (e.g., 1-3 M HCl or acetic acid/water mixture)

  • Organic solvent (e.g., THF, methanol)

Procedure:

  • Dissolve the dioxane-protected compound in a suitable organic solvent.

  • Add the aqueous acid solution.

  • Heat the reaction mixture (e.g., 40-60°C) and monitor the progress by TLC.

  • Once the reaction is complete, cool to room temperature and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the deprotected diol.

G cluster_deprotection Deprotection Strategies start Protected Amino Alcohol Derivative boc_deprotection Boc Deprotection (TFA or HCl/Dioxane) start->boc_deprotection dioxane_deprotection Dioxane Deprotection (Aqueous Acid) start->dioxane_deprotection fully_deprotected 1,3-Amino Alcohol boc_deprotection->fully_deprotected Followed by Dioxane Deprotection dioxane_deprotection->fully_deprotected Followed by Boc Deprotection

Caption: Sequential deprotection pathways.

Conclusion: A Strategic Asset in Synthesis

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate stands as a testament to the power of strategic molecular design. Its pre-installed protecting groups and reactive aldehyde functionality provide a streamlined entry into complex chiral molecules, saving valuable synthetic steps and resources. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile building block in their synthetic endeavors. By understanding the nuances of its reactivity and the rationale behind the experimental procedures, one can confidently employ this synthon to accelerate the discovery and development of novel chemical entities.

References

  • Pharmaffiliates. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. [Link]

  • MySkinRecipes. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. [Link]

  • PubChemLite. Tert-butyl n-(5-formyl-1,3-thiazol-2-yl)carbamate. [Link]

  • Angene International Limited. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. [Link]

  • Vargas, B., Olivas, A., Aguirre, G., & Madrigal, D. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2049. [Link]

  • Kovač, A., & Gobec, S. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 71(3), 371-393. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

Sources

Method

Application Note: Reductive Amination Protocols for the Synthesis of Novel Amines using Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Introduction The reductive amination of aldehydes and ketones stands as one of the most powerful and widely utilized methods for constructing carbon-nitrogen bonds, a cornerstone transformation in medicinal and pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reductive amination of aldehydes and ketones stands as one of the most powerful and widely utilized methods for constructing carbon-nitrogen bonds, a cornerstone transformation in medicinal and pharmaceutical chemistry.[1][2] Its prevalence is due to its operational simplicity, broad substrate scope, and high atom economy.[3] Recent analyses reveal that reductive amination accounts for as many as a quarter of all C–N bond-forming reactions in the pharmaceutical industry, highlighting its critical role in the synthesis of biologically active compounds.[4][5]

This application note provides a detailed guide to performing reductive amination using a highly versatile and functionalized building block: Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2).[6][7] This reagent is particularly valuable as it incorporates a protected primary amine (Boc-carbamate) and a reactive aldehyde functionality within a rigid cyclic acetal framework. The presence of the acid-sensitive Boc and 1,3-dioxane protecting groups necessitates careful selection of reaction conditions to ensure high yields and product purity.

This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and expert insights required for successful synthesis and troubleshooting.

The Underlying Chemistry: Mechanism and Principles

Reductive amination is fundamentally a two-stage process that is most often performed in a single reaction vessel (a "one-pot" procedure).[8][9] The reaction converts a carbonyl group into an amine via an imine or iminium ion intermediate.

The two key stages are:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon. This forms an unstable hemiaminal (or carbinolamine) intermediate.[10] Under neutral or mildly acidic conditions, this intermediate readily dehydrates to form a C=N double bond. A primary amine yields a neutral imine, while a secondary amine generates a positively charged iminium ion.[11]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the newly formed imine or iminium ion to the corresponding amine.[10] The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the C=N bond.[12]

G cluster_1 Stage 1: Imine Formation cluster_2 Stage 2: Reduction A Aldehyde (R-CHO) C Hemiaminal Intermediate A->C + R'-NH2 B Primary Amine (R'-NH2) B->C D Imine (Schiff Base) C->D - H2O (Acid Catalyzed) F Secondary Amine Product D->F + [H-] E Reducing Agent [H-] E->F

Figure 1: General mechanism of reductive amination with a primary amine.

Choosing the Right Tools: Reagents and Conditions

The Aldehyde Substrate: A Closer Look
  • Compound: Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

  • Structure: This molecule contains two key acid-sensitive functional groups: the tert-butoxycarbonyl (Boc) protecting group and the dimethyl acetal (1,3-dioxane ring). Exposure to strong acid will cleave these groups, leading to undesired side products.

  • Reactivity: The formyl group is situated on a quaternary carbon, which may introduce some steric hindrance. However, it is generally reactive enough for standard reductive amination protocols.

  • Handling: The compound is a solid and should be stored under an inert atmosphere in a freezer (-20°C) to maintain its stability.[6]

The Reducing Agent: A Critical Choice

The success of a one-pot reductive amination hinges on selecting a reducing agent that is selective for the iminium ion over the starting aldehyde.[12] For our acid-sensitive substrate, the choice is even more critical.

Reducing AgentKey AdvantagesKey DisadvantagesRecommended SolventsSuitability for this Protocol
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Highly selective for imines/iminiums over carbonyls.[10][13] Mildly acidic, often self-catalyzing.[14] Safer than NaBH₃CN.[12]Moisture sensitive.[12][15] Not compatible with protic solvents like methanol.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[14][15]Excellent. The mild conditions and high selectivity are ideal for preserving the acid-sensitive protecting groups. This is the recommended reagent.
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH (3-6) where imine formation is rapid.[15] Tolerant of protic solvents.Highly toxic (can release HCN gas).[12] Less selective than STAB.Methanol (MeOH), Ethanol (EtOH).[15]Good, with caution. Effective, but the toxicity is a significant drawback. Strict pH control is needed to avoid deprotection.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Non-selective; readily reduces the starting aldehyde.[15] Requires a two-step procedure (pre-formation of imine).[14]Methanol (MeOH), Ethanol (EtOH).[15]Acceptable, but less efficient. Requires a two-step, two-reagent protocol which is less convenient than a direct, one-pot method.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended method due to its operational simplicity, mild reaction conditions, and high selectivity.[13][14]

G start Start reagents 1. Dissolve Aldehyde (1.0 eq) & Amine (1.1 eq) in dry DCM start->reagents add_stab 2. Add NaBH(OAc)3 (1.5 eq) in portions reagents->add_stab react 3. Stir at Room Temp (4-24 h) add_stab->react monitor 4. Monitor by TLC/LC-MS react->monitor quench 5. Quench with sat. NaHCO3 (aq) monitor->quench Reaction Complete extract 6. Extract with DCM quench->extract dry 7. Dry (Na2SO4), Filter, & Concentrate extract->dry purify 8. Purify (Chromatography) dry->purify end End Product purify->end

Figure 2: Standard workflow for STAB-mediated reductive amination.

Materials:

  • Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1.0 equiv)

  • Primary or secondary amine (1.05–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4–2.0 equiv)[10]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

  • Dissolution: Add anhydrous DCM (or DCE) to dissolve the aldehyde (concentration typically 0.1–0.5 M).

  • Amine Addition: Add the desired amine to the solution. If the amine is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) to liberate the free amine. Stir for 15-30 minutes at room temperature.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride in portions over 5-10 minutes. Causality Note: Adding STAB slowly helps to control any initial exotherm and ensures the reaction proceeds smoothly.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary significantly (from 4 to 24 hours) depending on the steric hindrance and nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Causality Note: The bicarbonate base neutralizes the acetic acid byproduct and quenches any unreacted hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer two more times with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amine product.

Protocol 2: Two-Step Procedure using Sodium Borohydride

This method is an alternative when STAB is unavailable, but requires careful execution to avoid reduction of the starting aldehyde.[14]

Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in methanol (MeOH). If necessary, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or ¹H NMR.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions. Causality Note: The reaction is cooled to 0 °C to moderate the reactivity of NaBH₄ and improve selectivity for the imine over any remaining aldehyde.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).

  • Work-up and Purification: Follow steps 7-10 from Protocol 1, using an appropriate extraction solvent (e.g., ethyl acetate or DCM).

Troubleshooting and Key Considerations

ObservationPossible Cause(s)Suggested Solution(s)
Reaction is slow or stalls 1. Amine is not very nucleophilic (e.g., aniline).2. Significant steric hindrance from the amine or aldehyde.3. Reagents are wet (especially STAB).1. Add a catalytic amount of acetic acid (0.1-0.2 equiv) to accelerate imine formation.[14]2. Gently warm the reaction (e.g., to 40 °C).3. Ensure all reagents and solvents are anhydrous.
Starting aldehyde remains 1. Incomplete reaction.2. Insufficient reducing agent.1. Allow the reaction to stir for a longer period.2. Add an additional portion of the reducing agent (0.3-0.5 equiv).
Formation of dialkylated product (with primary amines) The secondary amine product is reacting with another molecule of aldehyde.1. Use a strict 1:1 stoichiometry of aldehyde to amine.2. Use the two-step NaBH₄ protocol, as dialkylation is less common under these conditions.[14]
Deprotection of Boc or Acetal group Reaction conditions are too acidic.1. Avoid adding any extra acid catalyst if possible, especially with STAB.2. Ensure the work-up is performed promptly with a basic quench (NaHCO₃).
Difficulty separating product from imine impurity Incomplete reduction of the imine intermediate.1. Increase the amount of reducing agent and/or reaction time.[16]2. During work-up, acidify the aqueous layer with 1M HCl to hydrolyze the residual imine before basifying and extracting the amine product.

Conclusion

The reductive amination of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a robust and efficient method for synthesizing complex, highly functionalized amine building blocks. By understanding the underlying mechanism and carefully selecting the appropriate reagents—with a strong recommendation for sodium triacetoxyborohydride—researchers can reliably access novel chemical entities. The protocols and troubleshooting guide provided herein offer a comprehensive framework for applying this critical transformation in a laboratory setting, enabling the advancement of small molecule synthesis and drug discovery programs.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute. [Source 1]
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Source 2]
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. organicchemistrytutor.com. [Source 3]
  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Source 4]
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. chemicalbook.com. [Source 5]
  • Chemistry Steps. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61, 3849-3862. [Source 7]
  • Wikipedia. (n.d.).
  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Source 9, 11]
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Source 10]
  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Source 11]
  • ResearchGate. (2016).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Source 13]
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. [Source 14]
  • Ison, J. (n.d.).
  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Source 16]
  • Olin, J. P. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511.
  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Source 18]
  • ResearchGate. (2006). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Russian Journal of Organic Chemistry. [Source 19]
  • Sigma-Aldrich. (n.d.).
  • Chemical Communications (RSC Publishing). (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Source 22]
  • Sigma-Aldrich. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)
  • ChemScene. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)

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Application

Application Note & Protocol: Strategic Implementation of the Wittig Reaction for Olefination of 5-Formyl-1,3-dioxane Derivatives

Introduction The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with exceptional regiocontrol.[1][2] This powerful transformation convert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with exceptional regiocontrol.[1][2] This powerful transformation converts aldehydes and ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[3][4] In the realm of pharmaceutical and complex molecule synthesis, the precise installation of olefinic moieties is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Wittig reaction to 5-formyl-1,3-dioxane derivatives. These substrates, featuring a sterically encumbered aldehyde shielded by a dioxane protecting group, present unique challenges and opportunities that will be addressed herein.

The 1,3-dioxane moiety serves as a robust protecting group for 1,3-diols, a common structural motif in natural products and pharmaceutical intermediates. Its stability under a wide range of conditions, particularly basic and nucleophilic environments, makes it an ideal choice for multi-step syntheses.[5][6] The olefination of the 5-formyl group on this scaffold allows for the introduction of diverse side chains and the construction of complex molecular architectures. This guide will delve into the mechanistic nuances, stereochemical control, and practical execution of the Wittig reaction in this specific context.

Mechanistic Overview: A Tale of Two Ylides

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[7][8] Ylides are broadly classified as "stabilized" or "non-stabilized," based on the substituents attached to the carbanionic center.

  • Non-stabilized Ylides: These ylides bear electron-donating groups (e.g., alkyl chains) on the carbanion. They are highly reactive and their reactions are typically under kinetic control.[3][9] The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield predominantly the (Z)-alkene.[3]

  • Stabilized Ylides: In contrast, stabilized ylides possess electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, rendering them less reactive.[7][9] The initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane.[8] Subsequent decomposition of this intermediate leads to the formation of the (E)-alkene with high selectivity.[3][7]

The choice between a stabilized and non-stabilized ylide is therefore a critical strategic decision in determining the geometry of the newly formed double bond.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction PPh3 Triphenylphosphine Salt Phosphonium Salt [Ph3P+-CH2R]X- PPh3->Salt SN2 RCH2X Alkyl Halide RCH2X->Salt Ylide Phosphorus Ylide Ph3P=CHR Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 5-Formyl-1,3-dioxane Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Figure 1: General workflow of the Wittig reaction, from ylide formation to alkene synthesis.

Experimental Protocols

Protocol 1: Preparation of a Non-Stabilized Ylide and Subsequent Wittig Reaction

This protocol details the formation of a non-stabilized ylide, methylenetriphenylphosphorane, and its reaction with a 5-formyl-1,3-dioxane derivative to yield a terminal alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 5-Formyl-1,3-dioxane derivative

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stir bars, syringes, needles, septa

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

Procedure:

  • Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[10]

  • Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.[10][11] The solution will typically turn a characteristic orange or deep red color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the 5-formyl-1,3-dioxane derivative (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure alkene product.[12]

Protocol 2: Preparation of a Stabilized Ylide and Subsequent Wittig Reaction

This protocol describes the use of a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane, for the synthesis of an (E)-α,β-unsaturated ester.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 5-Formyl-1,3-dioxane derivative

  • Hexanes

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-formyl-1,3-dioxane derivative (1.0 equivalent) in anhydrous DCM or toluene.

  • Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.[13]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add hexanes to the residue to precipitate the triphenylphosphine oxide.[13] Filter the mixture through a pad of silica gel, washing with additional hexanes or a hexane/ether mixture. Concentrate the filtrate to obtain the crude product. Further purification can be achieved by flash column chromatography if necessary.

Key Reaction Parameters and Optimization

ParameterNon-Stabilized YlideStabilized YlideRationale & Considerations for 5-Formyl-1,3-dioxane
Base Strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KHMDS)[14]Often not required if using a pre-formed stable ylide. Weak bases (e.g., Na₂CO₃, Et₃N) can be used for in situ generation.The dioxane acetal is stable to strong bases, allowing for a wide range of bases to be used with non-stabilized ylides.
Solvent Aprotic, ethereal solvents (e.g., THF, diethyl ether)[3]Aprotic solvents (e.g., DCM, toluene, DMF)Solvent choice can influence ylide solubility and reaction rate. For sterically hindered aldehydes, a more polar solvent like DMF may be beneficial.
Temperature -78 °C to room temperatureRoom temperature to refluxLow temperatures are often used for ylide generation to minimize side reactions. The Wittig reaction itself can often be run at room temperature.
Stereoselectivity Generally (Z)-selective[7][9]Generally (E)-selective[3][7]For (E)-alkene synthesis with non-stabilized ylides, the Schlosser modification can be employed.[15][16][17] This involves the use of phenyllithium at low temperatures to equilibrate the betaine intermediate.[15][16]

Troubleshooting and Considerations

  • Low Yields: Steric hindrance from the dioxane ring may slow the reaction. Consider using a less hindered phosphonium salt if possible, or employing the Horner-Wadsworth-Emmons reaction as an alternative for (E)-alkene synthesis.[18] Low yields can also result from incomplete ylide formation; ensure anhydrous conditions and accurate titration of organolithium bases.

  • Side Reactions: Aldehydes can be prone to self-condensation or other side reactions. Ensure the ylide is fully formed before adding the 5-formyl-1,3-dioxane derivative.

  • Purification Challenges: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired product. Precipitation with a non-polar solvent like hexanes or ether is often effective.[12][13] Alternatively, conversion to a water-soluble phosphine derivative prior to the Wittig reaction can simplify workup.

Characterization of Products

The successful synthesis of the desired alkene can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The appearance of new signals in the vinylic region (typically 5-7 ppm) is indicative of double bond formation. The coupling constants between the vinylic protons can be used to determine the stereochemistry of the double bond (J values are typically larger for trans protons than for cis protons).

  • ¹³C NMR Spectroscopy: The appearance of new signals in the sp² region (typically 110-150 ppm) confirms the presence of the alkene.

  • Infrared (IR) Spectroscopy: The C=C stretching vibration will appear in the region of 1680-1640 cm⁻¹.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the ylide fragment and loss of oxygen.

Conclusion

The Wittig reaction is a highly versatile and reliable method for the olefination of 5-formyl-1,3-dioxane derivatives. A thorough understanding of the reaction mechanism and the factors governing stereoselectivity is crucial for its successful implementation. By carefully selecting the appropriate ylide, solvent, and reaction conditions, researchers can effectively synthesize a wide range of alkene products with high precision. The protocols and considerations outlined in this application note provide a solid foundation for the application of this important transformation in the synthesis of complex molecules and pharmaceutical intermediates.

References

  • Wikipedia. Wittig reaction. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. [Link]

  • SynArchive. Schlosser Modification. [Link]

  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Organic Chemistry Portal. Schlosser Modification. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? [Link]

  • University of Arizona. Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

  • European Patent Office. Workup of Wittig reaction products.
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  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Journal of Chemical Education. The Wittig Reaction: Generation, Observation and Reactivity of a Phosphorous Ylide Intermediate. An Experiment for the Advanced Organic Chemistry Laboratory Course. [Link]

  • ResearchGate. A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

  • Journal of the American Chemical Society. Low-temperature characterization of the intermediates in the Wittig reaction. [Link]

  • Canadian Journal of Chemistry. o-Nitrophenylethylene glycol as photoremovable protective group for aldehydes and ketones: syntheses, scope, and limitations. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

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Method

Application Notes and Protocols: Chiral Aldehyde Equivalents in Asymmetric Synthesis

Introduction: Overcoming the Challenges of Chiral Aldehydes in Synthesis In the landscape of asymmetric synthesis, the creation of stereochemically defined molecules is paramount, particularly in the development of pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenges of Chiral Aldehydes in Synthesis

In the landscape of asymmetric synthesis, the creation of stereochemically defined molecules is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral aldehydes are invaluable building blocks in this endeavor, serving as precursors to a wide array of functional groups, including chiral alcohols, amines, and carboxylic acids. However, the direct use of chiral α-substituted aldehydes is often fraught with challenges. These molecules are frequently prone to racemization under both acidic and basic conditions, susceptible to oxidation, and can exhibit limited stability, complicating their synthesis, purification, and storage.

To circumvent these issues, the field of synthetic organic chemistry has developed the concept of chiral aldehyde equivalents . These are stable, pro-chiral or chiral molecules that can be introduced into a synthetic sequence and later unmasked to reveal the desired chiral aldehyde functionality. This strategy allows for the stereocontrolled formation of carbon-carbon bonds under conditions that would be incompatible with the free aldehyde. This guide provides an in-depth exploration of several key classes of chiral aldehyde equivalents, detailing their mechanisms of action and providing field-proven protocols for their application.

Chiral Nitroalkanes: Versatile Precursors for Asymmetric C-C Bond Formation

Nitroalkanes are powerful chiral aldehyde equivalents due to the strong electron-withdrawing nature of the nitro group, which acidifies the α-proton and facilitates the formation of a nucleophilic nitronate anion.[1][2] This nucleophile can then participate in a variety of stereoselective C-C bond-forming reactions, most notably the asymmetric Henry (nitroaldol) reaction.[3][4][5][6][7] The resulting β-nitro alcohol can be readily converted to the corresponding aldehyde through methods such as the Nef reaction or oxidative cleavage. The versatility of the nitro group also allows for its reduction to an amine, providing access to valuable chiral β-amino alcohols and vicinal diamines.[1][3][8]

Mechanism of Action: The Asymmetric Henry Reaction

The asymmetric Henry reaction involves the addition of a nitronate to an aldehyde, catalyzed by a chiral metal complex or an organocatalyst.[5][6][7] The catalyst coordinates to both the aldehyde and the nitronate, organizing the transition state to favor the formation of one enantiomer of the β-nitro alcohol product over the other.

R1CHO Aldehyde (R¹CHO) TS Diastereomeric Transition State R1CHO->TS R2CH2NO2 Nitroalkane (R²CH₂NO₂) Nitronate Nitronate Anion [R²CH=NO₂]⁻ R2CH2NO2->Nitronate Deprotonation Base Base Catalyst Chiral Catalyst (e.g., Cu(II)-Box) Catalyst->TS Coordination & Facial Discrimination Nitronate->TS Product β-Nitro Alcohol TS->Product C-C Bond Formation Aldehyde_out Chiral Aldehyde (via Nef Reaction) Product->Aldehyde_out Unmasking

Caption: Asymmetric Henry reaction workflow.

Protocol: Copper-Catalyzed Asymmetric Henry Reaction[5][6]

This protocol describes a general procedure for the enantioselective addition of nitroethane to an aromatic aldehyde using a chiral N,N'-dioxide/Cu(I) complex.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Nitroethane (3.0 mmol)

  • Chiral N,N'-dioxide ligand (0.05 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand and CuI.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the aromatic aldehyde to the reaction mixture.

  • Slowly add nitroethane via syringe over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Aldehyde SubstrateYield (%)dr (anti/syn)ee (%) (anti)
Benzaldehyde9510:196
4-Chlorobenzaldehyde9912.5:197
2-Naphthaldehyde9216.7:195
Cinnamaldehyde855.3:192

Data adapted from representative literature.[5]

Chiral Sulfoxides: Stereodirecting Groups for Nucleophilic Additions

Chiral sulfoxides are excellent chiral auxiliaries that can be used to synthesize chiral aldehydes.[9][10][11][12][13][14] The sulfinyl group, with its stereogenic sulfur center and ability to coordinate with metal ions, can effectively control the facial selectivity of nucleophilic additions to an adjacent prochiral center.[9][11] The resulting diastereomerically enriched product can then be transformed to release the chiral aldehyde.

Mechanism of Action: Diastereoselective Aldol-Type Condensation

A common strategy involves the deprotonation of an α-sulfinyl ester to form a chiral enolate. The sulfoxide group, often in conjunction with a chelating metal, directs the approach of an electrophile (e.g., an aldehyde) to one face of the enolate, leading to a highly diastereoselective aldol-type reaction. Subsequent reductive cleavage of the sulfinyl group yields the chiral β-hydroxy aldehyde.

SulfinylEster Chiral α-Sulfinyl Ester ChiralEnolate Chiral Enolate (Chelated) SulfinylEster->ChiralEnolate Deprotonation LDA LDA TS Zimmerman-Traxler Transition State ChiralEnolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Adduct Diastereomerically Enriched Adduct TS->Adduct C-C Bond Formation FinalProduct Chiral β-Hydroxy Aldehyde Adduct->FinalProduct Reductive Cleavage

Caption: Chiral sulfoxide-mediated aldol reaction.

Protocol: Asymmetric Synthesis of a β-Hydroxy Aldehyde

This protocol outlines the synthesis of a chiral β-hydroxy aldehyde using a chiral sulfoxide auxiliary.

Materials:

  • (R)-Methyl p-tolyl sulfoxide (1.0 mmol)

  • n-Butyllithium (1.1 mmol) in hexanes

  • Ethyl acetate (1.1 mmol)

  • Anhydrous THF (10 mL)

  • Aldehyde (1.2 mmol)

  • Aluminum amalgam (Al-Hg)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

Procedure:

  • Dissolve (R)-methyl p-tolyl sulfoxide in anhydrous THF in an oven-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes to generate the lithiated sulfoxide.

  • Add ethyl acetate and stir for another 30 minutes to form the β-keto sulfoxide.

  • Add the desired aldehyde and continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate.

  • Purify the β-hydroxy sulfoxide intermediate by column chromatography.

  • Dissolve the purified β-hydroxy sulfoxide in a mixture of THF and water.

  • Add freshly prepared aluminum amalgam and stir vigorously until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite® and extract the filtrate with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and carefully concentrate to yield the chiral β-hydroxy aldehyde.

Electrophile (Aldehyde)Diastereomeric RatioEnantiomeric Excess (%)
Isobutyraldehyde>95:5>98
Benzaldehyde>95:5>98
Acetaldehyde90:1095

Representative data based on established methodologies.

Chiral Cyanohydrins: Masked Aldehydes for Diverse Transformations

Chiral cyanohydrins are another important class of chiral aldehyde equivalents.[15][16][17][18] They are typically synthesized by the enantioselective addition of a cyanide source (e.g., HCN or TMSCN) to a prochiral aldehyde or ketone, a reaction that can be catalyzed by enzymes (oxynitrilases) or chiral metal complexes.[16][19] The resulting cyanohydrin contains a hydroxyl group and a nitrile group, which can be orthogonally manipulated. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be protected and the entire moiety can be converted back to an aldehyde.

Protocol: Organocatalytic Asymmetric Synthesis of a Cyanohydrin Silyl Ether[15]

This protocol details the synthesis of a chiral cyanohydrin from a prochiral ketone using a thiourea-based organocatalyst.

Materials:

  • Prochiral ketone (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol)

  • Chiral thiourea catalyst (0.05 mmol)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Hexane/Ethyl acetate mixture for chromatography

Procedure:

  • In a flame-dried vial, dissolve the prochiral ketone and the chiral thiourea catalyst in anhydrous toluene under an argon atmosphere.

  • Cool the solution to the specified temperature (e.g., -40 °C).

  • Add TMSCN dropwise via syringe.

  • Stir the reaction mixture at -40 °C for the recommended time (typically 24-48 hours), monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the chiral cyanohydrin silyl ether.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Ketone SubstrateYield (%)ee (%)
Acetophenone9592
Propiophenone9295
2-Hexanone8889

Data is illustrative of typical results in the field.[15]

Other Notable Chiral Aldehyde Equivalents

  • Chiral 1,3-Dithianes: These sulfur-containing heterocycles can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent.[20] Asymmetric functionalization followed by hydrolysis of the dithioacetal unmasks the aldehyde.

  • Chiral Hydrazones: Formaldehyde N,N-dialkylhydrazones can act as formyl anion equivalents in organocatalyzed conjugate additions.[21][22][23] The resulting adducts can then be hydrolyzed to reveal the aldehyde functionality.

Conclusion and Future Outlook

The use of chiral aldehyde equivalents is a cornerstone of modern asymmetric synthesis, providing robust and reliable methods to overcome the inherent instability and reactivity of chiral aldehydes. The strategies outlined in this guide, from the versatile Henry reaction with nitroalkanes to the stereodirecting power of chiral sulfoxides and the masked functionality of cyanohydrins, offer a powerful toolkit for researchers in academia and industry. Future developments in this field will likely focus on the discovery of new, more efficient, and sustainable catalytic systems, expanding the substrate scope and further enhancing the stereoselectivity of these crucial transformations. The continued innovation in the design and application of chiral aldehyde equivalents will undoubtedly pave the way for the synthesis of increasingly complex and medicinally relevant molecules.

References

  • Benchchem. Asymmetric Synthesis of Cyanohydrins from Prochiral Ketones: Application Notes and Protocols.
  • Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. PubMed.
  • Reddy, L. R., et al. (2012). Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. PMC - NIH.
  • DiVA portal. Efficient Synthesis and Analysis of Chiral Cyanohydrins.
  • DiVA portal. New Methods for Chiral Cyanohydrin Synthesis.
  • Schulze, B., & Wrigstedt, P. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. DOI:10.1039/C6OB00934D.
  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois at Urbana-Champaign.
  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central.
  • Matador, E., et al. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: Asymmetric addition to carbonyl compounds. ResearchGate.
  • Matador, E., et al. (2020). Formaldehyde tert-butyl hydrazone as a formyl anion equivalent: asymmetric addition to carbonyl compounds. Chemical Communications.
  • Herrera, R. P., et al. (2007). Asymmetric Addition of a Formyl Anion Equivalent to Enoate Surrogates. ResearchGate.
  • Wu, J., et al. (2013). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. PubMed.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides.
  • ResearchGate. The aza-Henry reaction as a source of enantioenriched β-amino nitroalkanes.
  • Kumar, P., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online.
  • ResearchGate. (PDF) Preparation of α-amino ketones, β-amino hydroxylamines using asymmetric aza-Henry reactions of N-p-tolylsulfinylimines with nitroethane.
  • ResearchGate. Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives.
  • Feng, X., et al. (2015). Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. PubMed.
  • Feng, X., et al. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry.
  • Arnold, F. P., & Feringa, B. L. (2019). Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids. PMC - NIH.
  • ResearchGate. Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products.
  • Organic & Biomolecular Chemistry. Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: a kinetic study.
  • ResearchGate. (PDF) Uses of the Chiral Sulfoxide Group in Asymmetric Synthesis.
  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses.
  • MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.

Sources

Application

Large-scale synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

An Application Note for the Scalable Synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Authored by: A Senior Application Scientist Introduction: A Key Building Block for Pharmaceutical Development...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Authored by: A Senior Application Scientist

Introduction: A Key Building Block for Pharmaceutical Development

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a valuable synthetic intermediate, embodying a protected amino aldehyde functionality.[1][2] Such motifs are critical in medicinal chemistry and drug development, serving as precursors for a wide range of complex molecules, including peptide mimetics, heterocyclic compounds, and chiral amines.[3][4][5] The aldehyde group provides a reactive handle for nucleophilic additions and reductive aminations, while the Boc-protected amine and the dioxinane ring offer orthogonal protection, enabling selective transformations at other molecular sites.

The primary challenge in synthesizing this compound, particularly at scale, lies in the selective oxidation of the corresponding primary alcohol, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate. The oxidation must be efficient, high-yielding, and avoid over-oxidation to the carboxylic acid. Furthermore, for industrial applications, the process must be safe, cost-effective, and operationally simple, minimizing the need for specialized or hazardous conditions like cryogenic temperatures.[6][7]

This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of the target aldehyde, focusing on the Parikh-Doering oxidation. We will delve into the rationale for selecting this method over other common oxidation protocols and provide a detailed, step-by-step procedure designed for safety, scalability, and reproducibility.

Strategic Selection of the Oxidation Method

The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis, with several established methods. However, their suitability for large-scale production varies significantly.

  • Swern Oxidation: This DMSO-based method, typically using oxalyl chloride or TFAA as an activator, is highly effective and operates under mild conditions.[8][9] Its primary drawbacks on an industrial scale are the requisite cryogenic temperatures (typically -78 °C), which are energy-intensive and require specialized equipment, and the stoichiometric formation of foul-smelling dimethyl sulfide and toxic carbon monoxide gas.[10][11] While modifications for higher-temperature continuous flow processes exist, they add complexity to the setup.[12]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent known for its exceptional mildness, high chemoselectivity, and operational simplicity at room temperature.[13][14][15] It is an excellent choice for sensitive substrates on a lab scale.[3][16] However, for large-scale synthesis, DMP is often prohibitively expensive.[14] More critically, DMP and its precursor, IBX, are known to be potentially explosive, posing significant safety risks in a manufacturing environment.[13][14][17]

  • Parikh-Doering Oxidation: This protocol also utilizes DMSO as the terminal oxidant but employs the sulfur trioxide pyridine complex (SO₃•Py) as the activator.[18][19] This choice presents a compelling balance of advantages for scale-up:

    • Operational Simplicity: The SO₃•Py complex is a stable, non-volatile, and easy-to-handle solid, unlike the volatile and corrosive oxalyl chloride used in the Swern oxidation.[19][20]

    • Milder Conditions: The reaction can be conducted at non-cryogenic temperatures, typically between 0 °C and room temperature, significantly reducing energy costs and equipment complexity.[18]

    • Safety Profile: It avoids the generation of carbon monoxide. While dimethyl sulfide is still a byproduct, the overall process is considered safer and more manageable than the Swern oxidation at scale.[20]

    • High Selectivity: The method is known for its high yields and minimal formation of common side products like methylthiomethyl (MTM) ethers.[18][19]

Given these factors, the Parikh-Doering oxidation stands out as the most robust, safe, and economically viable strategy for the large-scale synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Experimental Protocol: A Scalable Pathway

This section details the complete, two-stage synthesis starting from the commercially available Serinol (2-amino-2-(hydroxymethyl)-1,3-propanediol).

Stage 1: Synthesis of the Precursor Alcohol

The first stage involves a two-step protection sequence to generate the starting alcohol, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate.

G A Serinol B Acetonide Protection (2,2-DMP, p-TsOH) A->B C Intermediate Amine B->C D Boc Protection (Boc Anhydride) C->D E Precursor Alcohol {tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate} D->E

Caption: Workflow for the synthesis of the precursor alcohol.

Stage 2: Large-Scale Parikh-Doering Oxidation

This stage is the core of the process, converting the precursor alcohol to the target aldehyde.

Reaction Mechanism and Causality

The Parikh-Doering oxidation begins with the activation of dimethyl sulfoxide (DMSO) by the sulfur trioxide pyridine complex.[21] This forms a highly electrophilic sulfur species. The primary alcohol then attacks this active species, leading to the formation of an alkoxysulfonium salt. In the presence of a hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), a proton is abstracted from the carbon bearing the oxygen, which initiates an intramolecular elimination (via a five-membered ring transition state) to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[18][21] The choice of a non-nucleophilic base is crucial to prevent side reactions.

Mandatory Safety Precautions for Scale-Up

Oxidation reactions are inherently energetic and require strict safety protocols.[7]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent any risk of fire, as flammable solvents and an oxidant are present.[22]

  • Thermal Management: Although non-cryogenic, the reaction is exothermic. Use a reactor with efficient cooling and a calibrated temperature probe. Prepare an ice bath for emergency cooling.[6]

  • Ventilation: The reaction produces dimethyl sulfide, which has a strong, unpleasant odor. Conduct the entire procedure in a well-ventilated fume hood or a walk-in hood for large-scale operations.[8]

  • Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[23] Handle triethylamine and DMSO in a fume hood.

  • Quenching: The reaction quench should be performed slowly and at a low temperature to control any exotherm.

Detailed Step-by-Step Methodology

This protocol is based on a 1.0 kg scale of the starting alcohol.

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Amount (kg)Moles (mol)Equivalents
Precursor Alcohol261.331.003.831.0
SO₃•Py Complex159.161.8311.483.0
Anhydrous DMSO78.133.00 (2.72 L)38.3010.0
Triethylamine (TEA)101.191.94 (2.67 L)19.155.0
Dichloromethane (DCM)84.9313.3 (10.0 L)--

Procedure:

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with the precursor alcohol (1.00 kg, 3.83 mol), anhydrous dichloromethane (10.0 L), anhydrous DMSO (3.00 kg, 38.30 mol), and triethylamine (1.94 kg, 19.15 mol).

  • Initial Cooling: Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Activator Preparation: In a separate dry flask under nitrogen, prepare a solution or a fine slurry of the sulfur trioxide pyridine complex (1.83 kg, 11.48 mol) in anhydrous dichloromethane (5.0 L).

  • Controlled Addition: Add the SO₃•Py slurry to the reactor via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A runaway reaction is possible if the addition is too fast.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 30 minutes until the starting material is fully consumed (typically 2-4 hours).

  • Reaction Quench: Once the reaction is complete, slowly and carefully add 10 L of cold water to the reactor, ensuring the internal temperature does not exceed 20 °C.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel or extraction vessel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% aqueous HCl (2 x 5 L) to remove TEA, saturated aqueous NaHCO₃ (2 x 5 L) to neutralize any remaining acid, and finally with brine (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) at a bath temperature below 40 °C.

  • Purification: The resulting crude product is typically a pale yellow solid or oil. It can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield a white crystalline solid.

Expected Results and Characterization
  • Yield: 85-95%

  • Purity: >98% (by HPLC)

  • Physical Form: White solid

  • Storage: Store in a freezer under an inert atmosphere at -20°C.

G cluster_prep Preparation (0-5 °C) cluster_reaction Reaction (Maintain < 10 °C) cluster_workup Work-up & Purification A Charge Reactor: - Precursor Alcohol - DCM, DMSO, TEA B Cool to 0-5 °C A->B C Slowly Add SO₃•Py in DCM (2-3 hours) B->C D Stir and Monitor (TLC/HPLC) (2-4 hours) C->D E Quench with Cold Water D->E F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Recrystallize (EtOAc/Hexane) G->H I Final Product H->I

Caption: Large-Scale Parikh-Doering Oxidation Workflow.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction - Insufficient equivalents of SO₃•Py or DMSO.- Low quality/wet reagents.- Ensure all reagents are anhydrous. Increase equivalents of SO₃•Py to 3.5 and monitor.
Low Yield - Product loss during aqueous work-up.- Inefficient extraction.- Perform a back-extraction of the combined aqueous layers with DCM to recover any dissolved product.
Formation of Side Products - Temperature excursion during addition.- Reaction run for an excessively long time.- Strictly maintain the internal temperature below 10 °C. Stop the reaction as soon as the starting material is consumed based on monitoring.
Difficult Recrystallization - Presence of residual DMSO or TEA•H⁺ salts.- Ensure the aqueous washes, particularly the HCl and brine washes, are thorough to remove all water-soluble impurities.

Conclusion

The large-scale synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is effectively and safely achieved through a Parikh-Doering oxidation of its corresponding alcohol precursor. This method circumvents the significant operational and safety challenges associated with Swern and Dess-Martin oxidations, such as cryogenic temperatures and the use of potentially explosive reagents. By adhering to the detailed protocol and safety guidelines presented, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating the advancement of complex molecule synthesis programs.

References

  • Swern Oxidation. (2014). Chem-Station Int. Ed.[Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. (n.d.). Organic Synthesis. [Link]

  • Oxidation Reaction Safeguarding with SIS. (n.d.). Kenexis. [Link]

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2008). Organic Process Research & Development. [Link]

  • Dess–Martin periodinane. (n.d.). Wikipedia. [Link]

  • Large scale epoxide hydrosilylation and Parikh‐Doering oxidation. (n.d.). ResearchGate. [Link]

  • Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. (2005). CHIMIA. [Link]

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (n.d.). ResearchGate. [Link]

  • Scale-up Reactions. (2019). Division of Research Safety | Illinois. [Link]

  • Large-Scale Oxidations in the Pharmaceutical Industry. (2011). Chemical Reviews. [Link]

  • Safe Handling of Oxidising Chemicals. (2024). The Chemistry Blog. [Link]

  • Dess Martin Periodate. (n.d.). Wordpress. [Link]

  • Dess-Martin Oxidation. (2014). Chem-Station Int. Ed.[Link]

  • Parikh–Doering oxidation. (n.d.). Wikipedia. [Link]

  • Parikh-Doering oxidation. (2020). YouTube. [Link]

  • Alcohol Oxidations. (2007). Wipf Group. [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (2008). Organic Syntheses. [Link]

  • What are the practical differences between the various DMSO oxidations (Swern, etc.)?. (2017). Chemistry Stack Exchange. [Link]

  • Parikh-Doering Oxidation. (2014). Chem-Station Int. Ed.[Link]

  • tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. (n.d.). Pharmaffiliates. [Link]

  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries... (2008). PubMed Central. [Link]

  • (5-甲酰基-2,2-二甲基-1,3-二氧六环-5-基)氨基甲酸叔丁酯. (n.d.). ChemBK. [Link]

  • Preparation of protected amino aldehydes. (1987). The Journal of Organic Chemistry. [Link]

  • Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. (2017). Chemical Communications. [Link]

  • Synthesis of C-Protected α-Amino Aldehydes of High Enantiomeric Excess... (2000). Organic Letters. [Link]

  • tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. (n.d.). MySkinRecipes. [Link]

  • (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. (2012). PubMed Central. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (2022).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide. (2013).
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Method

Application Notes &amp; Protocols: A Guide to Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in Solid-Phase Organic Synthesis

Introduction: Unlocking Molecular Diversity with a Versatile Building Block In the landscape of modern drug discovery and combinatorial chemistry, the demand for efficient and robust synthetic methodologies is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity with a Versatile Building Block

In the landscape of modern drug discovery and combinatorial chemistry, the demand for efficient and robust synthetic methodologies is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid assembly of complex molecular libraries. The choice of building blocks is critical to the success of any SPOS campaign, and Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate stands out as a uniquely valuable reagent.

This molecule, a derivative of serinol, is a trifunctional scaffold. Its design incorporates three key features that can be orthogonally deprotected and functionalized:

  • A Boc-protected amine : This provides a stable, yet readily cleavable, nitrogen nucleophile.

  • A latent 1,3-diol, protected as a dimethyl acetal : This cyclic protecting group offers robust stability to a wide range of reaction conditions and can be selectively removed to reveal two hydroxyl groups for further diversification.

  • A formyl group (aldehyde) : This electrophilic handle is a gateway to a vast array of chemical transformations, most notably reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

The strategic arrangement of these functionalities on a rigid dioxane core makes this reagent an exceptional starting point for the synthesis of highly substituted, stereochemically defined small molecules on a solid support. This guide provides a comprehensive overview of its application, detailing protocols and the underlying chemical principles for its effective use in solid-phase synthesis campaigns.

Diagram: The Strategic Value of the Building Block

Reagent Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Boc Boc-Protected Amine (Orthogonal Handle 1) Reagent->Boc TFA Cleavage Aldehyde Formyl Group (Primary Reaction Site) Reagent->Aldehyde Reductive Amination, etc. Dioxane Protected Diol (Latent Functionality) Reagent->Dioxane Acidic Hydrolysis Start Aminomethyl Resin Immobilization Protocol 1: Immobilization (Reductive Amination) Start->Immobilization Resin_Bound_Scaffold Resin-Bound Scaffold Immobilization->Resin_Bound_Scaffold Boc_Deprotection Protocol 2: Boc Deprotection (20% TFA/DCM) Resin_Bound_Scaffold->Boc_Deprotection Amine_Deprotected Free Amine on Resin Boc_Deprotection->Amine_Deprotected Amide_Coupling Protocol 2: Amide Coupling (DIC/HOBt) Amine_Deprotected->Amide_Coupling Diversified_Product Diversified Scaffold on Resin Amide_Coupling->Diversified_Product Cleavage Final Cleavage (e.g., 95% TFA) Diversified_Product->Cleavage Final_Product Purified Product in Solution Cleavage->Final_Product

Caption: General workflow for solid-phase synthesis.

B. Diversification via the Latent Diol

The 2,2-dimethyl-1,3-dioxane protecting group is stable to the basic and mildly acidic conditions used in the previous steps. However, it can be removed under stronger acidic conditions to reveal the 1,3-diol.

Protocol 3: Dioxane Deprotection and Subsequent Functionalization

Objective: To deprotect the diol and functionalize the resulting hydroxyl groups.

Materials:

  • Resin from previous steps

  • 80% Acetic Acid in water

  • Acylating agent (e.g., Acetic Anhydride)

  • Pyridine

  • DCM

Procedure:

  • Dioxane Cleavage:

    • Swell the resin in 80% aqueous acetic acid (10 mL).

    • Heat the mixture at 60-70 °C for 4-6 hours.

    • Expert Insight: This step must be carefully monitored as prolonged heating or stronger acids can lead to cleavage from acid-sensitive linkers. The conditions provided are generally safe for standard linkers.

  • Washing and Drying: Wash the resin thoroughly with water, then DMF, and finally DCM. Dry under vacuum.

  • Hydroxyl Functionalization (Example: Acylation):

    • Swell the diol-resin in DCM.

    • Add a solution of acetic anhydride (5.0 eq) and pyridine (5.0 eq) in DCM.

    • Agitate at room temperature overnight.

  • Final Washing: Wash the resin with DCM, DMF, and MeOH, and dry under vacuum.

III. Cleavage and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the linker used and the stability of the functional groups on the final molecule. For a standard secondary amine linkage to an AM resin, a strong acid like TFA is required.

Protocol 4: Cleavage from the Resin

Objective: To release the final product into solution.

Materials:

  • Final, functionalized resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin).

    • Expert Insight: TIS is included as a scavenger to trap any reactive carbocations that may be formed during cleavage, preventing side reactions with sensitive functional groups on the product.

  • Reaction: Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).

  • Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL). The product should precipitate as a solid.

  • Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the solid product under high vacuum.

IV. Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected results based on the protocols described above. Actual yields and purities will vary depending on the specific substrates used.

StepKey ReagentsExpected OutcomeTypical Yield/Purity
Immobilization NaBH₃CN, 1% AcOH/DMFCovalent attachment to resin>95% loading
Boc Deprotection 20% TFA/DCMFree primary amine on scaffoldQuantitative
Amide Coupling Carboxylic Acid, DIC, HOBtFormation of a new amide bond>90% conversion
Dioxane Deprotection 80% aq. AcOH, 70°CRevelation of the 1,3-diol>85% conversion
Cleavage 95% TFA, TISRelease of the final product into solution70-90% overall yield

V. Conclusion and Future Perspectives

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a powerful and versatile building block for solid-phase organic synthesis. Its orthogonally protected functional groups allow for a stepwise and controlled diversification, enabling the creation of complex molecular architectures from a single, readily available starting material. The protocols outlined in this guide provide a robust framework for its successful implementation in drug discovery and combinatorial chemistry programs. Future applications could involve leveraging the aldehyde for more complex transformations, such as multi-component reactions, directly on the solid support, further expanding the chemical space accessible from this unique scaffold.

References

  • Solid-Phase Organic Synthesis: A general overview of the principles and techniques. Source: Wikipedia. [Link]

  • Boc Protecting Group: Information on the use and cleavage of the tert-butyloxycarbonyl protecting group. Source: Wikipedia. [Link]

  • Reductive Amination: A detailed explanation of the reductive amination reaction mechanism. Source: Wikipedia. [Link]

  • Carbodiimide Coupling Reactions (DIC/HOBt): An overview of peptide coupling reagents. Source: CEM Corporation. [https://cem.com/en/peptide-coupling-reagents]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Last Updated: January 3, 2026 Introduction Welcome to the dedicated technical support guide for the purification of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This crucial intermediate in many synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the dedicated technical support guide for the purification of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This crucial intermediate in many synthetic pathways presents unique purification challenges due to the presence of both a sensitive aldehyde functional group and a labile Boc-protecting group. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome these hurdles and achieve high purity of the target compound. Our approach is grounded in mechanistic principles and validated by practical, field-tested protocols.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific issues that may arise during the purification of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, offering probable causes and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Symptom: You observe a significant loss of material after performing silica gel flash chromatography.

Probable Causes:

  • Degradation on Silica Gel: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, leading to side reactions or irreversible adsorption.

  • Boc-Group Cleavage: Prolonged exposure to acidic conditions, even the mild acidity of silica gel, can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

  • Inappropriate Solvent System: An improper solvent system may lead to poor separation, band broadening, and consequently, loss of product during fraction collection.

Solutions & Scientific Rationale:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the column packing solvent), followed by flushing with the starting eluent. This neutralizes the acidic silanol groups on the silica surface, minimizing acid-catalyzed degradation.

  • Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel. Alternatively, basic alumina can be employed, although its separation characteristics differ.

  • Optimize Your Solvent System: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation and minimize elution time. A common starting point is a hexane/ethyl acetate gradient.

  • Work Quickly and Cold: Perform the chromatography as efficiently as possible to reduce the compound's contact time with the stationary phase. If the compound is particularly sensitive, consider running the column in a cold room.[1]

Issue 2: Presence of an Aldehyde-Related Impurity (e.g., Carboxylic Acid)

Symptom: Your post-purification analysis (e.g., NMR, LC-MS) indicates the presence of the corresponding carboxylic acid, Tert-butyl (5-carboxy-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Probable Cause:

  • Oxidation: Aldehydes are susceptible to air oxidation, which can occur during the reaction, workup, or purification.[2] This process can be accelerated by exposure to light and trace metal impurities.

Solutions & Scientific Rationale:

  • Aqueous Base Wash: During the workup, wash the organic layer containing your crude product with a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃).[1][2] The carboxylic acid impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase and thus removed.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps where the material is heated.

  • Storage: Store the purified compound under an inert atmosphere at low temperatures (freezer, under -20°C) to prevent oxidation over time.[3]

Issue 3: Unexpected Formation of a Bisulfite Adduct

Symptom: You observe a new, highly polar spot on TLC, and your yield of the desired aldehyde is significantly reduced, particularly after a workup involving sodium bisulfite.

Probable Cause:

  • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a water-soluble bisulfite adduct.[4][5][6] This is a common method for purifying aldehydes but can lead to product loss if not intended or if the regeneration step is inefficient.

Solutions & Scientific Rationale:

  • Regeneration of the Aldehyde: If you have intentionally or unintentionally formed the bisulfite adduct, the aldehyde can be regenerated. Isolate the aqueous layer containing the adduct, add an immiscible organic solvent (e.g., ethyl acetate), and then basify the aqueous layer with a solution like sodium hydroxide (NaOH) to a pH of approximately 12.[4][5] This reverses the reaction, releasing the free aldehyde into the organic layer.

  • Avoid Bisulfite: If you are not using this method for purification, ensure that your workup reagents are free from bisulfite contamination.

Troubleshooting Summary Probable CauseRecommended Action
Low Yield After Chromatography Degradation on acidic silicaNeutralize silica with Et₃N or use deactivated silica.
Carboxylic Acid Impurity Air oxidation of the aldehydeWash with aqueous NaHCO₃ during workup.
Unintended Bisulfite Adduct Reaction with sodium bisulfiteRegenerate aldehyde by basifying the aqueous layer.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For routine purification of small to moderate quantities, flash column chromatography on silica gel is typically the most effective method.[7][8] However, due to the compound's sensitivities, it is crucial to employ the troubleshooting strategies mentioned above, particularly the use of a neutralized or deactivated stationary phase. For larger scales or specific impurity profiles, other methods may be more suitable.

Q2: Can I use recrystallization to purify Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate?

A2: Recrystallization can be a very effective method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.[1][9] The challenge is finding a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while impurities remain in solution.[1] Given that this compound can be a solid or liquid, recrystallization is most applicable if your crude product is a solid. A good starting point for solvent screening would be mixtures of ethers (like diethyl ether) and alkanes (like hexane).[10]

Q3: My compound appears to be degrading during storage. What are the optimal storage conditions?

A3: This compound has two main points of instability: the aldehyde, which can oxidize, and the Boc group, which is acid-labile. Therefore, optimal storage conditions are crucial. The compound should be stored in a freezer at or below -20°C under an inert atmosphere (nitrogen or argon).[3] Ensure the container is tightly sealed to prevent moisture ingress.

Q4: I am struggling to separate my product from a very similar, non-polar impurity. What should I do?

A4: If standard chromatography is failing, consider a purification strategy that leverages the reactivity of the aldehyde group. The bisulfite adduct formation method is ideal for this scenario.

  • Principle: React the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble salt (the adduct), while the non-polar impurity will remain in the organic phase.

  • Workflow:

    • Dissolve the crude mixture in a water-miscible solvent like methanol or DMF.[5][6]

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously.

    • Add an immiscible organic solvent (e.g., hexanes) and water, then separate the layers.

    • Your non-polar impurity will be in the organic layer.

    • Isolate the aqueous layer containing the adduct and regenerate the pure aldehyde by adding a base (e.g., NaOH) and extracting with a fresh organic solvent.[4][6]

III. Key Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography (Neutralized Silica)
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to constitute 0.5% of the total solvent volume.

  • Column Packing: Pour the slurry into your column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin elution with your starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure, avoiding excessive heat.

Diagram: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude Product Analysis (TLC, NMR) is_acid_impurity Carboxylic acid impurity present? start->is_acid_impurity is_solid Is the crude product a solid? is_nonpolar_impurity Close-running non-polar impurity? is_solid->is_nonpolar_impurity No recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_acid_impurity->is_solid No base_wash Aqueous NaHCO3 Wash is_acid_impurity->base_wash Yes chromatography Flash Chromatography (Neutralized Silica) is_nonpolar_impurity->chromatography No bisulfite Bisulfite Adduct Formation & Regeneration is_nonpolar_impurity->bisulfite Yes final_product Pure Product recrystallization->final_product base_wash->is_solid chromatography->final_product bisulfite->final_product

Caption: Decision workflow for selecting a purification strategy.

IV. References

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • UreaKnowHow. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate. Retrieved from

  • Unknown Source. (n.d.). recrystallization.pdf.

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl n-(5-formyl-1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

  • ChemBK. (2024). tert-Butyl (5-forMyl-2,2-diMethyl-1,3-dioxan-5-yl)carbaMate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Flash Column Chromatography of Boc-Protected Amino Aldehydes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the flash c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the flash column chromatography of Boc-protected amino aldehydes. These molecules are notoriously challenging intermediates due to their dual sensitivity: the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group and the inherent instability of the aldehyde functionality. Furthermore, the chiral center alpha to the aldehyde is often susceptible to epimerization. This document is designed to provide you with the expertise and practical solutions needed to navigate these challenges successfully.

Troubleshooting Guide: Navigating Common Purification Pitfalls

This section directly addresses specific issues you may encounter during your experiments. The answers provide not just a solution, but the scientific reasoning behind it, empowering you to make informed decisions in the lab.

Q1: My yield is very low, and TLC analysis of the column fractions shows a new, more polar spot that stains with ninhydrin. What is causing product loss?

A1: This is a classic sign of on-column deprotection of the Boc group. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH).[1] These acidic sites are strong enough to cleave the acid-labile Boc group, especially with prolonged contact time.[2][3] The cleavage exposes the free amine, resulting in a more polar compound (the new spot) that moves much slower on the column or streaks severely, leading to apparent product loss and difficult purification.

Causality: The mechanism of Boc deprotection is acid-catalyzed hydrolysis, which produces a free amine, carbon dioxide, and the stable tert-butyl cation.[4]

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to use deactivated silica gel. This is achieved by pre-treating the silica with a base, most commonly triethylamine (Et₃N). Flushing the packed column with a solvent mixture containing 1-3% Et₃N before loading your sample will neutralize the acidic silanol groups.[1][5]

  • Buffer the Mobile Phase: Consistently use 0.5-1% Et₃N in your eluent throughout the entire run. This maintains a neutral to slightly basic environment, suppressing proton-catalyzed deprotection.[6]

  • Minimize Contact Time: Run the column as quickly as feasible ("flash" chromatography) to reduce the time your compound spends on the acidic stationary phase.

  • Consider Alternative Sorbents: If problems persist, especially with highly sensitive substrates, consider using a less acidic stationary phase like neutral alumina or florisil.[1] However, always screen these with TLC first, as their separation characteristics differ significantly from silica.

Q2: My product appears as a long, trailing streak on both the TLC plate and during column elution, making separation from impurities impossible. How can I fix this?

A2: Streaking, or tailing, is a common phenomenon for compounds containing basic functional groups like amines, even when Boc-protected. The lone pair on the nitrogen can interact strongly and non-specifically with the acidic silanol groups on the silica surface. This leads to a poor equilibrium between the stationary and mobile phases, causing the compound to "drag" along the column.

Causality: The interaction is an acid-base binding between the Lewis basic nitrogen of your compound and the Brønsted acidic silanols. This strong binding prevents sharp, symmetrical peak elution.

Solutions:

  • Incorporate a Competitive Base: As with preventing deprotection, adding a small amount of a competitive base like triethylamine (0.5-2%) or pyridine to your mobile phase is the standard solution.[5] The triethylamine will preferentially bind to the acidic sites on the silica, effectively masking them from your compound and allowing it to elute in a sharp band.

  • Use Deactivated Silica: Preparing the column with Et₃N-treated silica, as described in Q1, also resolves this issue by pre-neutralizing the active sites.[7]

  • Dry Loading: If your compound is particularly prone to streaking, dry loading it onto a small amount of deactivated silica can improve band sharpness upon application to the column.

Q3: I'm concerned about racemization of the stereocenter alpha to the aldehyde. How can I minimize or detect this during purification?

A3: This is a critical concern, as the α-proton of an aldehyde is acidic and can be removed, leading to enolization and subsequent racemization (or epimerization). Both the acidic nature of standard silica gel and the basic conditions used to neutralize it (like triethylamine) can potentially catalyze this process.[8][9][10]

Solutions to Minimize Racemization:

  • Use Deactivated Silica Judiciously: While Et₃N is necessary to prevent streaking and deprotection, use the lowest concentration that achieves good peak shape (start with 0.5%).

  • Work at Low Temperatures: Perform the chromatography in a cold room or using a jacketed column cooled to 0-5 °C. Lower temperatures significantly slow the rate of enolization and potential racemization.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which is highly acidic and can accelerate both racemization and Boc cleavage. If DCM must be used, ensure it is freshly distilled or passed through a plug of basic alumina.

  • Expedite the Process: A fast purification minimizes the time the compound is exposed to potentially harmful conditions.

Detection of Racemization:

  • Chiral HPLC/SFC: The most reliable method is to analyze the purified fractions using a chiral stationary phase. This can resolve the two enantiomers or diastereomers, allowing for quantification of the enantiomeric or diastereomeric excess.

  • NMR with Chiral Shift Reagents: For some molecules, adding a chiral lanthanide shift reagent to the NMR sample can induce separate signals for the different stereoisomers.[9]

Q4: My compound is eluting with an impurity of very similar polarity. How can I improve the separation (ΔRf)?

A4: Achieving good separation requires optimizing the selectivity of your chromatographic system. This involves modifying the mobile phase to exploit subtle differences in the way your product and the impurity interact with the stationary phase.

Solutions:

  • Optimize Polarity with a Gradient: Start with a solvent system where your product has an Rf of ~0.2 on TLC.[5] Run a shallow gradient elution, slowly increasing the percentage of the polar solvent. This can effectively resolve compounds with close Rf values.

  • Change Solvent Selectivity: If an ethyl acetate/hexane system fails, try a different solvent system. The "selectivity triangle" for normal phase chromatography involves solvents that are proton donors, proton acceptors, or dipole-dipole interactors.

    • Instead of ethyl acetate (proton acceptor), try diethyl ether or methyl tert-butyl ether (MTBE).

    • Instead of hexane, try petroleum ether or heptane.

    • Adding a small amount of a third solvent, like methanol or dichloromethane, can sometimes dramatically alter selectivity.

  • Reduce Column Diameter and Particle Size: For very difficult separations, using a smaller diameter column with smaller silica particles (e.g., 25-40 µm instead of 40-63 µm) will increase the number of theoretical plates and improve resolution, albeit at the cost of higher backpressure.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Boc-amino aldehydes?

A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the starting point. However, due to the acid sensitivity of these compounds, it is almost always necessary to use deactivated silica gel .[1] You can purchase pre-deactivated silica or, more commonly, deactivate it yourself just before use by preparing a slurry with an eluent containing 1-2% triethylamine.[5][7]

Q2: How do I choose the optimal mobile phase?

A2: The process starts with Thin Layer Chromatography (TLC).

  • Screen Solvents: Test various solvent systems to find one that moves your desired compound off the baseline.

  • Target an Rf Value: Adjust the ratio of polar to non-polar solvent to achieve an Rf value for your product between 0.2 and 0.35 . This range generally provides the best separation in flash column chromatography.

  • Incorporate Triethylamine: Once you have a suitable solvent system, add 0.5-1% Et₃N to the mixture and re-run the TLC to confirm the Rf and observe the peak shape. The Rf may increase slightly.

  • Translate to Column: For the column, use a slightly less polar mobile phase than the one that gave the target Rf on TLC (e.g., if 30% EtOAc/Hexane gave Rf=0.25, start the column with 25% EtOAc/Hexane).

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System Typical Application / Notes
Ethyl Acetate / HexaneA versatile, general-purpose system. Good for moderately polar compounds.
Diethyl Ether / HexaneOffers different selectivity. Ether is less polar than ethyl acetate.
Dichloromethane / MethanolFor more polar aldehydes. Use with caution due to potential acidity of DCM.[11]
Acetone / HexaneAcetone is a strong polar solvent; use in low percentages.
Always add 0.5-1% triethylamine to the final chosen system.

Q3: What are the best practices for sample loading?

A3: Proper sample loading is crucial for a high-resolution separation.

  • Liquid Loading: If your crude product is an oil and dissolves readily in a small volume of the initial mobile phase, you can load it directly onto the top of the column with a pipette. Use the minimum volume possible to ensure a tight starting band.

  • Dry Loading (Recommended): This method is superior for preventing band broadening. Dissolve your crude material in a suitable solvent (e.g., DCM, EtOAc, or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[5] Carefully sprinkle this powder onto the top of the packed column.

Q4: How can I monitor the purification process effectively on TLC?

A4: Visualization is key. Since many Boc-amino aldehydes are not strongly UV-active, you will need chemical stains.

  • Potassium Permanganate (KMnO₄) Stain: A great general-purpose stain. It reacts with any compound that can be oxidized, which includes aldehydes and most organic molecules. It appears as yellow/brown spots on a purple background.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones. It produces yellow-to-red spots upon gentle heating. This is excellent for confirming which fractions contain your aldehyde.

  • Ninhydrin Stain: This stain reacts with free primary or secondary amines to give a characteristic purple color (Schiff base formation). It will NOT stain your Boc-protected product. However, it is invaluable for detecting any deprotected starting material or byproducts. You can also perform an on-plate deprotection by spotting your fractions, then dipping the plate in an acidic solution (like TFA vapor) before staining to visualize where your product is located.[12][13]

Visual Workflow and Data Summary
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues during the purification of Boc-protected amino aldehydes.

G cluster_prep Preparation cluster_eval TLC Evaluation cluster_action Action prep_tlc Run TLC with EtOAc/Hexane eval_streak Streaking? prep_tlc->eval_streak eval_rf Rf ≈ 0.2-0.3? eval_streak->eval_rf No action_add_tea Add 1% Et3N to Mobile Phase eval_streak->action_add_tea Yes eval_sep Good Separation? eval_rf->eval_sep Yes action_adjust_pol Adjust Polarity eval_rf->action_adjust_pol No action_change_solv Change Solvent System (e.g., Ether/Hexane) eval_sep->action_change_solv No action_run_col Run Column with Deactivated Silica eval_sep->action_run_col Yes action_add_tea->prep_tlc Re-run TLC action_adjust_pol->prep_tlc Re-run TLC action_change_solv->prep_tlc Re-run TLC

Caption: A troubleshooting flowchart for developing a flash chromatography method.

Table 2: Troubleshooting Summary
Problem Probable Cause(s) Primary Solution(s)
Low Yield / On-column ReactionAcid-catalyzed Boc deprotection; Aldehyde instability.Use silica deactivated with Et₃N; Run column quickly and, if necessary, cold.
Streaking / Tailing PeaksStrong interaction of basic nitrogen with acidic silica.Add 0.5-2% Et₃N to the mobile phase.
Suspected RacemizationEnolization catalyzed by acid (silica) or base (Et₃N).Use minimally basic conditions; Run column at low temperature (0-5 °C).
Poor Separation (Co-elution)Insufficient selectivity of the mobile phase.Run a shallow gradient; Change solvent system (e.g., from EtOAc to ether).
Experimental Protocol: General Guideline

This protocol provides a general framework. Always adapt it based on your specific molecule's properties as determined by TLC analysis.

1. Preparation of Deactivated Silica: a. Choose an appropriate column size (typically aiming for a silica mass 50-100 times the mass of your crude product). b. Prepare the starting eluent (e.g., 10% EtOAc in Hexane) and add 1% triethylamine by volume. c. Prepare a slurry of silica gel in this eluent. d. Pack the column with the slurry and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry. e. Add a thin layer of sand to protect the silica surface.

2. Sample Loading (Dry Method): a. Dissolve the crude Boc-amino aldehyde in a minimal amount of a volatile solvent (e.g., DCM). b. Add silica gel (2-3x the mass of the crude product) and mix well. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully add the powder to the top of the packed column.

3. Elution: a. Gently add the starting eluent to the column. b. Apply pressure ("flash") and begin collecting fractions. c. If a gradient is needed, slowly and incrementally increase the percentage of the polar solvent.

4. Fraction Analysis: a. Analyze collected fractions by TLC using one or more of the staining methods described in FAQ Q4. b. Combine the pure fractions. c. Evaporate the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.

References
  • ResearchGate. (2016). How can I prepare deactivated silica gel with 12%v/w water for chromatography? Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Neutralize Silica Gel? YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Bhargava, K., & Szokan, G. (1991). Application of Marfey's reagent in racemization studies of amino acids and peptides. Journal of pharmaceutical and biomedical analysis, 9(10-12), 943–948. Available at: [Link]

  • Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available at: [Link]

  • Mondal, S., et al. (2012). Chemical synthesis of some coupled products using amino acids. Der Pharma Chemica, 4(2), 731-739. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available at: [Link]

  • O'Brien, Z., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic process research & development, 26(5), 1465–1475. Available at: [Link]

  • Pal, A., & Suresh, T. (2011). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of Chemical and Pharmaceutical Research, 3(6), 629-632. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • O'Brien, Z., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1465-1475. Available at: [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • Beilstein Journals. (2011). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Affo, W., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron letters, 59(28), 2736–2739. Available at: [Link]

  • Amrita Virtual Lab. (2023). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Available at: [Link]

  • Kim, D., & Park, H. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature communications, 12(1), 69. Available at: [Link]

  • ResearchGate. (2017). Racemization in amino acids? Available at: [Link]

  • Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Available at: [Link]

  • Yamada, S., et al. (1976). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 41(1), 118-121. Available at: [Link]

  • Smith, G. G., et al. (1978). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry, 43(1), 1-5. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. Available at: [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. Available at: [Link]

  • Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472. Available at: [Link]

Sources

Troubleshooting

Identifying common impurities in Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. As a key building block in...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. As a key building block in various synthetic pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the identification and mitigation of impurities.

I. Synthesis Overview: The Swern Oxidation

The synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is typically achieved through the oxidation of its corresponding primary alcohol, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate. The Swern oxidation is a widely employed method for this transformation due to its mild reaction conditions, which are compatible with the acid-sensitive acetal and base-labile carbamate protecting groups present in the molecule.[1][2][3]

The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the highly reactive chlorosulfonium salt. The alcohol then reacts with this species to form an alkoxysulfonium salt, which, upon the addition of a hindered base like triethylamine, undergoes an intramolecular elimination to yield the desired aldehyde.[1][3]

G cluster_reactants Reactants cluster_products Products cluster_byproducts By-products Starting_Material Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate Target_Product Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Starting_Material->Target_Product Swern Oxidation DMSO DMSO DMSO->Target_Product Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Target_Product Triethylamine Triethylamine Triethylamine->Target_Product DMS Dimethyl Sulfide (DMS) CO Carbon Monoxide (CO) CO2 Carbon Dioxide (CO2) TEA_HCl Triethylammonium Chloride

Caption: Overview of the Swern oxidation for the synthesis of the target aldehyde.

II. Frequently Asked Questions (FAQs)

Q1: Why is the Swern oxidation the preferred method for this synthesis?

A1: The Swern oxidation is favored due to its mild and non-acidic reaction conditions.[1][2] The substrate contains an acid-sensitive 2,2-dimethyl-1,3-dioxane (an acetal) protecting group, which could be cleaved under acidic oxidation conditions (e.g., Jones oxidation).[1] Furthermore, the reaction is highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, which is a common issue with stronger oxidizing agents.[3][4]

Q2: What are the critical parameters to control during the Swern oxidation?

A2: Temperature control is the most critical parameter. The reaction must be maintained at very low temperatures (typically -78 °C) to prevent the decomposition of the reactive intermediates and to minimize side reactions.[5] Specifically, temperatures above -60°C can lead to the Pummerer rearrangement and the formation of methylthiomethyl (MTM) ether by-products.[5] The order of reagent addition is also crucial; the alcohol should be added after the activation of DMSO with oxalyl chloride, and the triethylamine should be added last.

Q3: My reaction has a very strong, unpleasant smell. Is this normal?

A3: Yes, this is normal. A significant by-product of the Swern oxidation is dimethyl sulfide (DMS), which has a notoriously strong and unpleasant odor.[1][6] This is a good indication that the reaction is proceeding. All manipulations should be carried out in a well-ventilated fume hood. To neutralize the odor on glassware after the experiment, rinse it with a bleach solution, which will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[1]

Q4: Can I use a different base instead of triethylamine?

A4: Yes, other hindered non-nucleophilic bases can be used. In some cases, particularly with substrates prone to epimerization at a stereocenter alpha to the newly formed carbonyl, a bulkier base such as diisopropylethylamine (DIPEA) may be advantageous to minimize this side reaction.[1][7]

III. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses common problems encountered during the synthesis, focusing on the identification of impurities and providing actionable solutions.

Observed Problem Potential Cause (Impurity) Troubleshooting and Mitigation Strategies
Low yield of the desired aldehyde Incomplete reaction (presence of starting material)- Ensure all reagents are anhydrous, as water will quench the active oxidant. - Verify the quality and stoichiometry of the oxalyl chloride and DMSO. - Allow sufficient reaction time at each step before proceeding to the next.
An additional non-polar spot on TLC, mass spectrum shows M+46 Methylthiomethyl (MTM) ether of the starting alcohol- Strict temperature control is essential. Maintain the reaction temperature below -60 °C at all times.[5] - Ensure the alcohol is added slowly to the activated DMSO-oxalyl chloride mixture to avoid localized warming. - This impurity can be difficult to remove by standard chromatography. Prevention is the best approach.
Product appears as an oil or fails to crystallize Presence of multiple impurities, including unreacted starting material and side products.- Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. - Attempt to crystallize the purified product from a suitable solvent system, such as diethyl ether/hexanes.
NMR spectrum shows complex signals in the aldehyde region Potential epimerization at an adjacent chiral center (if applicable to a modified substrate).- Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine to disfavor deprotonation at the alpha-carbon.[1][7]
Product degrades upon storage The aldehyde is susceptible to oxidation to the corresponding carboxylic acid.- Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended).[8]
In-Depth Look at Key Impurities
  • Unreacted Starting Material: tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

    • Identification: This is a more polar compound than the product and will have a lower Rf value on a TLC plate. In the 1H NMR spectrum, the characteristic signals for the -CH2OH protons will be present, while the aldehyde proton signal (around 9.5-10 ppm) will be absent or diminished.

    • Removal: It can be readily separated from the product by silica gel column chromatography.

  • Methylthiomethyl (MTM) Ether By-product

    • Formation Mechanism: This side product arises from the Pummerer rearrangement of the activated DMSO species at elevated temperatures, which then reacts with the starting alcohol.[5]

    • Identification: This impurity is less polar than the starting material and may have a similar polarity to the desired product, making separation challenging. Its presence can be confirmed by mass spectrometry (M+46 compared to the starting material) and 1H NMR, which will show a characteristic singlet for the -S-CH2-O- protons.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Starting_Material Starting Alcohol Alkoxysulfonium_Salt Alkoxysulfonium Salt Starting_Material->Alkoxysulfonium_Salt Reaction with activated DMSO Product Desired Aldehyde Alkoxysulfonium_Salt->Product Addition of base (-78°C) Pummerer_Intermediate Pummerer Intermediate Alkoxysulfonium_Salt->Pummerer_Intermediate Warming > -60°C MTM_Ether MTM Ether Impurity Pummerer_Intermediate->MTM_Ether Reaction with starting alcohol

Caption: Simplified reaction scheme showing the desired pathway versus the formation of the MTM ether impurity at elevated temperatures.

IV. Experimental Protocols

A. General Protocol for Swern Oxidation

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Addition of Base: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. A precipitate of triethylammonium chloride will form. Stir for an additional 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

B. Recommended HPLC Method for Purity Analysis

This is a starting point for method development, based on methods for similar N-Boc protected compounds.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

V. References

  • Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Swern oxidation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. Retrieved from [Link]

  • Singleton, D. A., & Szymanski, M. J. (2009). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 131(41), 15147–15155. [Link]

  • Swern Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved from [Link]

  • Swern Oxidation. (2019, July 10). Organic Chemistry. Retrieved from [Link]

  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 07.12 Swern Oxidation. (2019, July 25). YouTube. Retrieved from [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 85, 1-12.

  • Akihisa, T., et al. (2010). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Journal of the American Oil Chemists' Society, 87(8), 847-853.

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hine, J., & Wiesboeck, R. (1959). The Relative Stabilities of Cyclic Acetals and Ketals. Journal of the American Chemical Society, 81(5), 1220–1222.

  • Vargas, B., Olivas, A., Aguirre, G., & Madrigal, D. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2049.

  • (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Christensen, J. B., & Nielsen, J. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 233.

  • Process for the preparation of Tirzepatide. (2022). Technical Disclosure Commons. Retrieved from [Link]

Sources

Optimization

Preventing side reactions during the formylation of 2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Welcome to the technical support guide for the N-formylation of (2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This molecule is a valuable synthetic intermediate, and its successful formylation is a critical step in many drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-formylation of (2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This molecule is a valuable synthetic intermediate, and its successful formylation is a critical step in many drug development pathways. The primary challenge in this transformation lies in the delicate balance between activating the relatively unreactive carbamate nitrogen for formylation while preserving the acid-sensitive 2,2-dimethyl-1,3-dioxane protecting group.

This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding to help you navigate this specific chemical challenge, ensuring high yields and purity.

Section 1: The Core Challenge: A Mechanistic Overview

The central issue is the acid-labile nature of the dioxane ring, which is a cyclic acetal.[1][2] Most formylation reagents require acidic conditions to generate a potent electrophile. However, these same conditions can catalyze the hydrolysis of the dioxane, leading to the formation of a diol byproduct and significant yield loss.

The method of choice for this substrate is the use of acetic formic anhydride (AFA) , generated in situ from formic acid and acetic anhydride.[3][4][5][6] AFA is a highly effective formylating agent that can react at low temperatures, thereby minimizing the rate of the undesired dioxane ring-opening.[3][4]

G cluster_main Reaction Pathways cluster_side SM (2,2-dimethyl-1,3-dioxan-5-yl)carbamate (Starting Material) DesiredProduct N-formyl-(2,2-dimethyl-1,3-dioxan-5-yl)carbamate (Desired Product) SM->DesiredProduct Desired Pathway (Low Temp, e.g., 0°C) SideProduct Glycerol Carbamate Diol (Side Product) SM->SideProduct Side Reaction Pathway (Excess Acid / High Temp) AFA Acetic Formic Anhydride (AFA) (Formylating Agent) H3O H₃O⁺ (Acidic Conditions) G Start Run Formylation Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Problem Problem Identified? Monitor->Problem Complete Reaction Complete & Clean Problem->Complete No Incomplete Incomplete Reaction Problem->Incomplete Yes (Starting Material Remaining) SideProduct Side Product Formation (Dioxane Hydrolysis) Problem->SideProduct Yes (New Polar Spot) Workup Proceed to Basic Work-up Complete->Workup CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Incomplete->CheckReagents CheckTemp Verify Temperature Control (Is it ≤ 0°C?) SideProduct->CheckTemp ExtendTime Extend Reaction Time at 0°C CheckReagents->ExtendTime StopReaction Stop Reaction & Re-evaluate CheckTemp->StopReaction

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Welcome to the technical support center for the synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this critical synthetic step.

Introduction: The Synthetic Challenge

The synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a key transformation in the preparation of various pharmaceutical intermediates. The primary challenge lies in the selective oxidation of the primary alcohol, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate, to the corresponding aldehyde. The presence of a labile tert-butyloxycarbonyl (Boc) protecting group and an acid-sensitive acetal necessitates the use of mild and selective oxidation conditions to prevent side reactions and ensure a high yield of the desired product.

This guide will explore the nuances of the most effective oxidation methods and provide a structured approach to troubleshooting common issues.

Synthetic Pathway Overview

The synthesis typically involves two main stages: the preparation of the starting alcohol and its subsequent oxidation to the aldehyde.

Synthesis_Pathway Serinol Serinol N_Boc_Serinol N-Boc-Serinol Serinol->N_Boc_Serinol Boc₂O Starting_Alcohol tert-butyl [5-(hydroxymethyl)-2,2-dimethyl- 1,3-dioxan-5-yl]carbamate N_Boc_Serinol->Starting_Alcohol 2,2-dimethoxypropane, acid catalyst Target_Aldehyde Tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate Starting_Alcohol->Target_Aldehyde Mild Oxidation (e.g., Parikh-Doering, DMP, Swern)

Caption: General synthetic route to the target aldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Choosing the Right Oxidation Method

Question: I am planning to oxidize tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate. Which oxidation method should I choose for the best yield and purity?

Answer: The choice of oxidation method is critical for this substrate due to the presence of the Boc and acetal protecting groups. Three mild oxidation methods are generally recommended: Parikh-Doering oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. The selection depends on available equipment, scale, and tolerance for specific reagents and byproducts.

Oxidation Method Reagents Typical Temperature Pros Cons
Parikh-Doering DMSO, SO₃•pyridine, Et₃N or DIPEA0 °C to Room TempOperationally simple, non-cryogenic.[1]Can require large excess of reagents for high conversion.[1]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom TempMild, neutral pH, short reaction times, high chemoselectivity.[2]DMP is potentially explosive and expensive for large-scale synthesis.
Swern DMSO, Oxalyl Chloride, Et₃N or DIPEA-78 °CHigh yields, wide functional group tolerance.[3]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[4]

Recommendation: For laboratory-scale synthesis, the Parikh-Doering oxidation often provides a good balance of operational simplicity, mild reaction conditions, and good yields. The Dess-Martin oxidation is also an excellent choice for its mildness and ease of work-up, particularly if cost is not a major concern.[2] The Swern oxidation is a robust and high-yielding method but requires careful temperature control and a well-ventilated fume hood.[3][4]

FAQ 2: Low or No Product Formation

Question: I performed a Parikh-Doering oxidation, but my TLC analysis shows mostly unreacted starting material. What could be the problem?

Answer: Low or no conversion in a Parikh-Doering oxidation can stem from several factors related to reagent quality and reaction setup.

Troubleshooting Steps:

  • Reagent Quality:

    • Sulfur trioxide-pyridine complex (SO₃•pyridine): This reagent is hygroscopic. Ensure it has been stored in a desiccator and is a free-flowing powder. Clumped or discolored reagent may be inactive.

    • Dimethyl sulfoxide (DMSO): Use anhydrous DMSO. Water will consume the activated DMSO species and quench the reaction.

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Use freshly distilled base to ensure it is free of water and other impurities.

  • Reaction Conditions:

    • Stoichiometry: The Parikh-Doering oxidation can sometimes require a significant excess of the SO₃•pyridine complex and the amine base to drive the reaction to completion.[1] Consider increasing the equivalents of these reagents.

    • Addition Order: The standard procedure involves adding the alcohol to a pre-mixed solution of the SO₃•pyridine and base, followed by the addition of DMSO.[5]

    • Temperature: While the reaction can be run at 0 °C to room temperature, starting at 0 °C and allowing it to slowly warm to room temperature is a common practice.[1]

  • Reaction Monitoring:

    • Use an appropriate TLC stain to visualize both the starting material (alcohol) and the product (aldehyde). A potassium permanganate stain can be effective for visualizing the alcohol, while a 2,4-dinitrophenylhydrazine (DNPH) stain will specifically detect the aldehyde.

Low_Conversion_Troubleshooting Start Low or No Product Formation Check_Reagents Verify Reagent Quality (SO₃•pyridine, DMSO, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Stoichiometry, Temperature) Start->Check_Conditions Monitor_Reaction Use Appropriate TLC Stains Start->Monitor_Reaction Optimize_Stoichiometry Increase Equivalents of SO₃•pyridine and Base Check_Reagents->Optimize_Stoichiometry Check_Addition_Order Confirm Correct Addition Sequence Check_Conditions->Check_Addition_Order

Caption: Troubleshooting flowchart for low conversion.

FAQ 3: Formation of a Major Impurity

Question: After my oxidation reaction, I observe a significant side product. What could it be and how can I avoid it?

Answer: The formation of impurities is often related to the stability of the protecting groups or over-oxidation.

Potential Side Reactions and Solutions:

  • Over-oxidation to Carboxylic Acid:

    • Cause: This is less common with mild oxidizing agents like Parikh-Doering, DMP, and Swern, but can occur with prolonged reaction times or elevated temperatures.

    • Solution: Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. Ensure the reaction temperature does not exceed the recommended range.

  • Boc Deprotection:

    • Cause: The Boc group is acid-labile. The generation of any acidic byproducts during the reaction or work-up can lead to its removal. For instance, the Dess-Martin oxidation produces acetic acid as a byproduct.[2]

    • Solution: When using DMP, add a mild base like sodium bicarbonate or pyridine to the reaction mixture to buffer the generated acid.[2] During work-up, avoid strongly acidic conditions. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

  • Acetal Cleavage:

    • Cause: The 1,3-dioxane (acetal) protecting group is sensitive to aqueous acid.

    • Solution: Ensure all reagents and solvents are anhydrous. During the work-up, perform aqueous washes quickly and avoid prolonged contact with acidic solutions. Use a saturated solution of a mild base for neutralization.

FAQ 4: Difficulties with Product Purification

Question: I am having trouble purifying the final aldehyde product by column chromatography. It seems to be streaking on the column.

Answer: Aldehydes can sometimes be challenging to purify due to their polarity and potential instability on silica gel.

Purification Troubleshooting:

  • Column Deactivation: Silica gel is slightly acidic, which can cause degradation of sensitive aldehydes. To mitigate this, you can:

    • Neutralize the Silica: Prepare a slurry of silica gel in the eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.

    • Use a Different Stationary Phase: Consider using neutral alumina for chromatography.

  • Eluent System:

    • A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can help improve separation and reduce streaking.

  • Product Stability:

    • The target aldehyde may not be stable for long periods, especially when exposed to air or light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is often recommended).

Experimental Protocols

Synthesis of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (Starting Alcohol)

This procedure starts from commercially available N-Boc-serinol.

  • To a solution of N-Boc-serinol (1 equivalent) in an anhydrous solvent such as acetone or dichloromethane, add 2,2-dimethoxypropane (1.2-1.5 equivalents).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the desired alcohol.

Parikh-Doering Oxidation of the Starting Alcohol
  • In a round-bottom flask under an inert atmosphere, dissolve the starting alcohol (1 equivalent) and a hindered amine base such as diisopropylethylamine (DIPEA, 3-5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfur trioxide-pyridine complex (SO₃•pyridine, 3-5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Add anhydrous dimethyl sulfoxide (DMSO, 5-10 equivalents) dropwise to the suspension.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) using a hexanes/ethyl acetate eluent system.

Conclusion

The successful synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate with a high yield relies on the careful selection of a mild oxidation method and meticulous control of reaction conditions to preserve the sensitive protecting groups. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can confidently navigate this synthesis and achieve their desired outcomes.

References

  • Parikh, J. R.; Doering, W. E. v. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media, 2007. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999. [Link]

Sources

Optimization

Stability issues of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate during workup

Guide ID: TSC-2026-01A Compound: Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS Number: 364631-73-2 Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemists Introduction Welcome...

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-2026-01A Compound: Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS Number: 364631-73-2 Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemists

Introduction

Welcome to the Technical Support Center. This guide addresses the frequently encountered stability issues associated with tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a valuable bifunctional building block in organic synthesis. Its unique structure, containing a sensitive aldehyde, an acid-labile Boc-protecting group, and an equally acid-sensitive acetonide (isopropylidene ketal) group, presents significant challenges during reaction workup and purification. Understanding the interplay of these functional groups is paramount to achieving high yields and purity. This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind them.

Core Molecular Instability Issues

The primary challenge in handling this compound stems from the acid lability of two key protecting groups: the tert-butoxycarbonyl (Boc) group and the isopropylidene ketal (acetonide) .[1][2] The aldehyde functionality, while less prone to decomposition, can undergo oxidation or other side reactions under non-optimal conditions.

  • Acetonide Hydrolysis: Cyclic ketals, such as the 1,3-dioxane ring system present here, are highly susceptible to hydrolysis under even dilute aqueous acid conditions, leading to the unprotected diol.[1][3][4] This dramatically increases the polarity of the molecule, complicating extraction and purification.

  • Boc Group Cleavage: The Boc group is the quintessential acid-labile amine protecting group.[2][5] Exposure to strong acids, or even prolonged exposure to milder acidic conditions, will lead to its removal, exposing the free amine and generating gaseous byproducts.[5]

  • Aldehyde Reactivity: While generally stable to neutral and mildly acidic/basic conditions, aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods or oxidizing agents.[6] They can also participate in side reactions like aldol condensations if strong bases are used.

Below is a diagram illustrating the primary degradation pathways under acidic workup conditions.

G parent Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate diol Deprotected Diol (Acetonide Cleavage) parent->diol Mild H+ / H2O (e.g., pH 4-6) amine Deprotected Amine (Boc Cleavage) parent->amine Strong H+ (e.g., TFA, HCl) both_cleaved Diol-Amine Product diol->both_cleaved Strong H+ amine->both_cleaved Mild H+ / H2O

Caption: Acid-Catalyzed Degradation Pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis and isolation of the title compound.

Category 1: Aqueous Workup & Extraction

Q1: After quenching my reaction, I'm seeing a significant amount of a very polar, water-soluble impurity on my TLC plate. What is happening?

A1: This is the most common issue and is almost certainly due to the acid-catalyzed hydrolysis of the acetonide protecting group.[1] Many standard workup procedures involve an acidic wash (e.g., with 1M HCl or KHSO₄) to neutralize basic reagents or byproducts.[7] However, these conditions are too harsh for the acetonide. The resulting diol is significantly more polar and may partition into the aqueous layer, leading to perceived yield loss, or streak on silica gel if it remains in the organic phase.

Troubleshooting Steps:

  • Avoid Acidic Washes: Do not use acidic solutions (pH < 6.5) during the workup.

  • Use Buffered or Neutral Washes:

    • Saturated Sodium Bicarbonate (NaHCO₃): Ideal for neutralizing trace acids. Ensure the final pH of the aqueous layer is between 7 and 8.

    • Brine (Saturated NaCl): Use for final washes to break up emulsions and remove bulk water. It is neutral and gentle on the compound.

  • QC Check: Before concentrating your organic layers, spot a TLC plate. The product should have a moderate Rf value. A spot at the baseline indicates the presence of the highly polar, deprotected diol.

Q2: I'm experiencing a persistent emulsion during my liquid-liquid extraction. How can I resolve this without damaging the product?

A2: Emulsions are common when dealing with polar organic molecules. Aggressive shaking or the presence of fine particulates can stabilize them. Solutions:

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.

  • Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel 10-15 times.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool to coalesce the droplets.

Category 2: Purification

Q3: My compound appears to be degrading on the silica gel column during flash chromatography. My fractions are impure. Why?

A3: This is another classic symptom of acid-related decomposition. Standard grade silica gel is inherently acidic (pH ~4-5), which is sufficient to slowly cleave both the acetonide and Boc groups as the compound travels down the column.

Troubleshooting Workflow:

G start Problem: Degradation on Silica Gel q1 Is the decomposition minor? start->q1 sol3 Option 3: Avoid Chromatography - Attempt trituration or recrystallization. - Is the crude product >90% pure? start->sol3 Alternative sol1 Option 1: Neutralize Silica - Slurry silica with 1% Triethylamine in eluent. - Load sample and run column. q1->sol1 Yes sol2 Option 2: Use Alternative Stationary Phase - Consider Florisil® or Alumina (basic). - Perform test TLCs first. q1->sol2 No, severe sol3_yes Triturate with cold non-polar solvent (e.g., Hexanes/Ether mixture). sol3->sol3_yes Yes sol3_no Proceed with neutralized chromatography. sol3->sol3_no No

Sources

Troubleshooting

Troubleshooting 1H NMR spectrum of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Welcome to the technical support guide for troubleshooting the 1H NMR spectrum of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This document provides practical, in-depth guidance for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the 1H NMR spectrum of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the spectral analysis of this molecule. Our approach is rooted in explaining the "why" behind each observation and troubleshooting step, ensuring a comprehensive understanding of the molecule's behavior in the NMR experiment.

I. Understanding the Expected Spectrum: A Reference Guide

Before troubleshooting, it is critical to have a clear baseline of the expected 1H NMR spectrum for a pure sample of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. The molecule's structure contains several distinct proton environments, each with a characteristic chemical shift, integration, and multiplicity.

Molecular Structure:

Caption: Structure of the target molecule.

The following table summarizes the anticipated signals. Note that chemical shifts can vary slightly based on the solvent and sample concentration.

Proton Assignment Label Expected δ (ppm) Multiplicity Integration Key Characteristics & Rationale
Formyl ProtonHa9.5 - 10.0Singlet (s)1HLocated far downfield due to the strong deshielding effect of the carbonyl group.[1][2][3] It is a singlet because it is attached to a quaternary carbon with no adjacent protons.
Carbamate ProtonHb5.0 - 7.0Broad Singlet (br s)1HChemical shift is variable and concentration-dependent. The peak is often broad due to quadrupole coupling with the adjacent nitrogen and chemical exchange.[2][4]
Dioxane CH₂ ProtonsHc, Hd3.7 - 4.3Multiplet (m) or AB quartet system4HThese four protons on the two CH₂ groups (C4 and C6) are diastereotopic and will form a complex spin system. Expect overlapping signals, likely appearing as complex multiplets or distinct pairs of doublets.[5][6]
tert-Butyl ProtonsHe~1.45Singlet (s)9HA large, sharp singlet representing the nine chemically equivalent protons of the bulky tert-butyl protecting group.[7][8]
Dioxane gem-DimethylHf, Hg1.3 - 1.5Two Singlets (s)6H (3H each)The two methyl groups on the dioxane ring (C2) are non-equivalent (axial and equatorial) and should appear as two distinct singlets.[9] These may overlap with the tert-butyl signal.

II. General NMR Troubleshooting Workflow

Before addressing molecule-specific issues, it's essential to rule out common experimental artifacts. This workflow helps isolate the source of the problem systematically.

Caption: Initial 1H NMR spectrum assessment workflow.

III. Frequently Asked Questions (FAQs) & Molecule-Specific Troubleshooting

This section addresses specific problems you might encounter with the 1H NMR spectrum of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Q1: My peak in the 9.5-10.0 ppm region is weak, broad, or completely missing. What happened to my formyl proton?
  • Potential Cause 1: Oxidation. Aldehydes are susceptible to air oxidation, converting the formyl group (-CHO) into a carboxylic acid (-COOH). This would cause the disappearance of the aldehyde signal and the appearance of a very broad singlet much further downfield, typically between 10-12 ppm.

  • Potential Cause 2: Presence of Starting Material. The synthesis of this compound often involves the oxidation of the corresponding primary alcohol, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate. Incomplete oxidation will result in the presence of this starting material, which lacks the formyl proton.

  • Potential Cause 3: Hydrate Formation. In the presence of water, the aldehyde can form a gem-diol (hydrate). This equilibrium would reduce the intensity of the aldehyde peak and introduce new signals for the hydrate form.

  • Troubleshooting & Solutions:

    • Check for Carboxylic Acid: Scan the 10-12 ppm region for a broad OH peak. If present, the sample has likely oxidized. Re-purification or re-synthesis is necessary.

    • Check for Starting Alcohol: Look for a signal corresponding to the -CH₂OH protons of the starting material (typically around 3.5-3.8 ppm) and the absence of the formyl proton. If present, the reaction was incomplete and requires further oxidation or re-purification.

    • Ensure Anhydrous Conditions: Always use fresh, dry NMR solvents.[4] A large water peak (around 1.55 ppm in CDCl₃) can be an indicator of moisture. If hydrate formation is suspected, drying the sample under high vacuum may help shift the equilibrium back to the aldehyde.

Q2: The region around 1.4-1.5 ppm integrates to more than 9 protons. Why is my tert-butyl signal integration incorrect?
  • Potential Cause: Signal Overlap. This is the most common reason. The two singlets from the gem-dimethyl groups on the dioxane ring (Hf, Hg) are expected to appear in this same region (~1.3-1.5 ppm).[9] Their signals are likely overlapping with the much larger singlet from the tert-butyl group (He).

  • Troubleshooting & Solutions:

    • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater). The increased spectral dispersion may resolve these overlapping singlets.

    • Examine Peak Shape: Carefully inspect the shape of the large singlet. If it is not a perfect, symmetrical singlet and appears broadened at the base or has small "shoulders," it is a strong indication of underlying, unresolved peaks.

    • Consult 13C NMR: A 13C NMR spectrum will definitively show three distinct methyl carbon signals in the aliphatic region: one for the tert-butyl group and two for the non-equivalent gem-dimethyl groups.

Q3: The signals for the dioxane ring protons (3.7-4.3 ppm) are very complex and messy. Shouldn't they be simple triplets or doublets?
  • Explanation: No, a complex pattern is expected and is characteristic of a correct structure. The protons on the C4 and C6 methylenes are diastereotopic due to the chiral center at C5 (even though the molecule is achiral overall, C5 is a stereocenter). This means all four protons (H-4axial, H-4equatorial, H-6axial, H-6equatorial) are chemically and magnetically non-equivalent.

  • What to Expect: These four protons will couple to each other, creating a complex higher-order spin system. This typically manifests as a series of overlapping multiplets or what might look like two distinct AB quartets.[6] Simple splitting patterns based on the n+1 rule are not applicable here.[10]

  • Troubleshooting & Solutions:

    • Accept the Complexity: Recognize that this complex pattern is a feature of the molecule's rigid ring structure.

    • Use a Different Solvent: Sometimes, changing the NMR solvent to an aromatic one like benzene-d₆ can induce different chemical shifts (due to the aromatic solvent-induced shift, ASIS effect) and may improve the resolution of these multiplets.[4]

    • 2D NMR Spectroscopy: For unambiguous assignment, advanced experiments like COSY (to see which protons are coupled to each other) and HSQC (to correlate protons to their attached carbons) are invaluable.

Caption: Decision tree for analyzing dioxane proton signals.
Q4: I see unexpected sharp peaks, especially around 2.17 ppm, 1.26 ppm, or 7.26 ppm.
  • Potential Cause: Solvent or Reagent Contamination. These are classic chemical shifts for common laboratory contaminants.

  • Troubleshooting & Solutions:

    • Identify the Impurity: Compare the unexpected peaks to a standard table of NMR solvent impurities.

    • Purification: If the impurity is a solvent from the reaction or purification (e.g., acetone, ethyl acetate), the sample must be more thoroughly dried under high vacuum. Some compounds can trap solvent molecules very effectively.[4]

    • Use Fresh Solvent: If the impurity is from the NMR solvent itself (e.g., residual CHCl₃ in CDCl₃), use a fresh ampoule of deuterated solvent. For sensitive samples, filtering the solvent through a small plug of neutral alumina can remove acidic impurities.

Common Impurity Typical δ (ppm) in CDCl₃ Multiplicity Potential Source
Acetone2.17sAcetonide formation reagent (or from 2,2-DMP)[11]
Ethyl Acetate1.26, 2.05, 4.12t, s, qCommon purification solvent[4]
Dichloromethane5.30sCommon reaction/extraction solvent
Water~1.55br sIncomplete drying of sample or solvent
Chloroform (non-deuterated)7.26sResidual proton in CDCl₃ solvent[12]

IV. References

  • OpenOChem Learn. Interpreting 1H NMR.

  • University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems - NMR.

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane.

  • Canadian Science Publishing. NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES.

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.

  • ACD/Labs. t-Butyl group towers over other 1H resonances.

  • ResearchGate. 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.

  • ResearchGate. NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES.

  • YouTube. How to Interpret Splitting in the 1H NMR (O Chem).

  • Canadian Journal of Chemistry. The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates.

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

  • J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

  • Wikipedia. Acetonide.

  • Sigma-Aldrich. tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate.

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination with Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Welcome to the technical support guide for optimizing reductive amination reactions involving Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reductive amination reactions involving Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The inherent steric hindrance of this substrate presents unique challenges, and this guide provides in-depth, field-proven insights to ensure successful and efficient reactions.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the reductive amination of this sterically hindered aldehyde.

Q1: Why is my reductive amination with Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate so slow?

A1: The slow reaction time is primarily due to the steric hindrance around the aldehyde functional group. The bulky tert-butyl and the 2,2-dimethyl-1,3-dioxane ring structures impede the approach of the amine to form the initial hemiaminal and subsequent imine intermediate.[1][2] This initial condensation step is often the rate-limiting step in the overall reductive amination sequence.[3]

Q2: What is the best reducing agent for this specific substrate?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[4][5][6][7] It is a mild and selective reducing agent that is particularly effective for the reduction of the intermediate iminium ion in the presence of the unreacted aldehyde.[4][7][8] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to prematurely reduce the starting aldehyde to the corresponding alcohol, which is a common side reaction.[2][8]

Q3: Do I need to add acid to this reaction?

A3: Yes, a catalytic amount of a weak acid, such as acetic acid, is generally beneficial. The acid catalyzes the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that is ultimately reduced.[5] However, the pH must be carefully controlled; a pH range of 4-6 is typically optimal for imine formation.[1][9] If the pH is too low, the amine nucleophile will be protonated and rendered non-reactive.[1]

Q4: Is the Boc protecting group stable under these reductive amination conditions?

A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the mildly acidic conditions used for reductive amination with sodium triacetoxyborohydride. However, prolonged exposure to strong acids or elevated temperatures should be avoided to prevent cleavage of the Boc group. Standard workup procedures are unlikely to affect the carbamate.[10]

Q5: What are the best solvents for this reaction?

A5: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvent choices as they are non-protic and effectively solubilize the reagents.[4] Tetrahydrofuran (THF) can also be a suitable alternative.[4] Protic solvents like methanol can sometimes be used, particularly in a stepwise procedure where the imine is pre-formed, but they can also react with the borohydride reducing agent.[4][11]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the reductive amination of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Problem 1: Low Conversion of Starting Aldehyde

If you observe a significant amount of unreacted aldehyde after the expected reaction time, consider the following troubleshooting steps.

Causality Workflow: Low Aldehyde Conversion

start Low Aldehyde Conversion q1 Is imine/iminium ion formation the issue? start->q1 q2 Is the reducing agent the issue? start->q2 s1 Inefficient Dehydration q1->s1 Yes s2 Steric Hindrance q1->s2 Yes s3 Suboptimal pH q1->s3 Yes s4 Degraded Reducing Agent q2->s4 Yes s5 Insufficient Equivalents q2->s5 Yes

Caption: Troubleshooting low aldehyde conversion.

Solutions:
  • Optimize Imine Formation:

    • Pre-formation: Consider a stepwise approach where the aldehyde and amine are stirred together in the solvent (e.g., DCE or THF) with a catalytic amount of acetic acid for 1-2 hours before adding the reducing agent.[11] This allows the imine/iminium ion equilibrium to be established. Monitor the formation of the imine by TLC or LC-MS if possible.

    • Water Removal: The formation of the imine is an equilibrium reaction that produces water.[7] While not always necessary with NaBH(OAc)₃, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine product.

  • Adjust pH:

    • Ensure the reaction mixture is weakly acidic (pH 4-6).[1][9] You can test the pH of a small aqueous aliquot. If necessary, add a small amount of acetic acid.

  • Increase Temperature:

    • Gently warming the reaction to 30-40 °C can help overcome the activation energy for imine formation with this sterically hindered substrate. However, monitor for potential decomposition or side reactions.

  • Verify Reducing Agent Activity:

    • Ensure your sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. Borohydride reagents can degrade upon exposure to moisture.

Problem 2: Formation of Alcohol Byproduct

The presence of Tert-butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate indicates that the starting aldehyde is being reduced.

Causality Workflow: Alcohol Byproduct Formation

start Alcohol Byproduct Detected q1 Is the choice of reducing agent appropriate? start->q1 q2 Is the reaction sequence optimized? start->q2 s1 Reducing agent too reactive (e.g., NaBH₄) q1->s1 Potentially s2 Reducing agent added too early q2->s2 Potentially

Caption: Troubleshooting alcohol byproduct formation.

Solutions:
  • Use a Milder Reducing Agent:

    • If you are not already, switch to sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][6][7] It is more selective for the iminium ion over the aldehyde compared to reagents like sodium borohydride.[2][8]

  • Stepwise Addition:

    • Allow the imine to form before introducing the reducing agent.[2] Mix the aldehyde, amine, and acetic acid in the solvent and stir for at least one hour at room temperature before adding the NaBH(OAc)₃.

  • Control Temperature:

    • Perform the addition of the reducing agent at a lower temperature (e.g., 0 °C) to moderate its reactivity.

Problem 3: No Reaction or Incomplete Reaction with Weakly Nucleophilic Amines

When using aniline derivatives or other weakly basic amines, the initial nucleophilic attack on the carbonyl is often very slow.

Solutions:
  • Increase Amine Equivalents:

    • Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction forward.

  • Lewis Acid Catalysis:

    • For particularly challenging cases, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the aldehyde towards nucleophilic attack.[2] The Ti(Oi-Pr)₄ should be added to the aldehyde before the amine.

  • Elevated Temperature:

    • As with low conversion, increasing the reaction temperature can be beneficial, but should be done with caution.

III. Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a good starting point and can be optimized based on the specific amine being used.

  • To a solution of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added glacial acetic acid (1.0-2.0 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10-15 minutes.[12]

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]

  • The aqueous layer is extracted with dichloromethane (DCM) or ethyl acetate.[12]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Data Summary: Impact of Conditions on Reaction Time

The following table provides an illustrative summary of how different reaction parameters can influence the reaction time for this specific substrate. These are representative values and will vary depending on the amine used.

AldehydeAmineReducing AgentSolventAdditiveApprox. Time (h)
Title CompoundBenzylamineNaBH(OAc)₃DCEAcetic Acid4-8
Title CompoundAnilineNaBH(OAc)₃DCEAcetic Acid12-24
Title CompoundMorpholineNaBH(OAc)₃THFAcetic Acid6-12
Title CompoundBenzylamineNaBH₄MethanolNone>24 (with byproduct)

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (2007). Chemistry 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1235–1238. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Borch Reductive Amination. Chem-Station. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Greg E. (2014). Sodium cyanoborohydride and iminium reductions. Chemistry Stack Exchange. [Link]

  • Gholami, M., & Zali, A. (2016). Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions. Research on Chemical Intermediates, 42(9), 7015-7023. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Zarei, A., & Hajipour, A. R. (2012). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Monatshefte für Chemie - Chemical Monthly, 143(10), 1439-1442. [Link]

  • Chemistry university. (2021, April 12). Reductive Amination [Video]. YouTube. [Link]

  • Gracia, J., & Harrer, M. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances, 8(67), 38291-38301. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • carbamate stability during reductive amination. Reddit. [Link]

Sources

Troubleshooting

Removal of unreacted starting materials from Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Welcome to the technical support center for the synthesis and purification of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This guide provides in-depth troubleshooting advice and detailed protocols to hel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges related to the removal of unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: After my oxidation reaction, TLC and NMR analysis show a mixture of my desired aldehyde and the starting alcohol. What is the most effective method to separate these?

A1: The most common impurity in this synthesis is the unreacted starting material, Tert-butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. Due to the significant difference in polarity between the aldehyde and the alcohol, flash column chromatography is the most reliable and widely used method for this separation.

Causality: The aldehyde product is significantly less polar than the starting alcohol because the hydroxyl group (-OH) of the alcohol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the silica gel stationary phase. The aldehyde's carbonyl group (C=O) is primarily a hydrogen bond acceptor, resulting in weaker interactions and faster elution.[1][2]

Detailed Protocol: Flash Column Chromatography

  • Column Preparation:

    • Choose an appropriately sized silica gel column for your sample scale.

    • Prepare the column by loading silica gel as a slurry in a non-polar solvent (e.g., hexane or petroleum ether).

    • Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the elution solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase and gradually increase the polarity. A common gradient is ethyl acetate in hexane.

    • Monitor the elution process using Thin Layer Chromatography (TLC) to identify the fractions containing your desired product. The aldehyde will have a higher Rf value (elute earlier) than the more polar starting alcohol.

Troubleshooting & Field Insights:

  • Streaking on TLC: If your aldehyde streaks, it may be slowly oxidizing to the carboxylic acid on the silica plate. Adding a very small amount of a non-nucleophilic base like triethylamine (~0.1%) to your eluent can sometimes mitigate this.[3]

  • Compound Crashing: If your compound is poorly soluble in the eluent, it may precipitate at the top of the column. Start with a slightly more polar solvent system if this occurs.

  • Acetal Formation: Avoid using alcohol-based solvents like methanol in your eluent, as the acidic nature of silica gel can catalyze the formation of acetal byproducts with your aldehyde.[3]

Table 1: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with moderate polarity differences.
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)Provides good separation between the less polar aldehyde and the more polar alcohol.
Visualization Potassium Permanganate or Ceric Ammonium Molybdate StainThe aldehyde and alcohol will both stain, allowing for clear visualization on TLC.
Q2: My reaction seems to have stalled, leaving a significant amount of starting material. Can I selectively remove the desired aldehyde product from the mixture to recover the unreacted alcohol?

A2: Yes, this is an excellent application for a sodium bisulfite extraction . This technique is highly selective for aldehydes and allows for the isolation of non-aldehyde components from a reaction mixture.[4][5][6] The process involves forming a water-soluble bisulfite adduct with the aldehyde, which can then be separated into an aqueous phase.

Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in a stable, ionic bisulfite adduct. This salt is highly soluble in water, while the unreacted alcohol remains in the organic phase.[6]

Diagram 1: Workflow for Aldehyde Removal via Bisulfite Extraction

G cluster_0 Organic Phase Processing cluster_1 Optional Aldehyde Recovery A Crude Mixture in Organic Solvent (e.g., DCM) B Add Saturated Aq. Sodium Bisulfite A->B C Shake in Separatory Funnel B->C D Separate Layers C->D E Organic Layer: Contains Starting Alcohol D->E  Organic F Aqueous Layer: Contains Aldehyde-Bisulfite Adduct D->F  Aqueous G Wash, Dry, Concentrate E->G I Basify Aqueous Layer (e.g., with NaOH) to pH > 12 F->I H Purified Starting Alcohol G->H J Extract with Organic Solvent I->J K Wash, Dry, Concentrate J->K L Recovered Aldehyde K->L G Start Analyze Crude Product (TLC, ¹H NMR) Impurity_Check What is the main impurity? Start->Impurity_Check Alcohol Unreacted Starting Alcohol Impurity_Check->Alcohol  Starting Alcohol Aldehyde Desired Product (to be removed) Impurity_Check->Aldehyde  Aldehyde (recovering starting material) Baseline Polar/Baseline Impurities (e.g., Carboxylic Acid) Impurity_Check->Baseline  Polar Impurity Multiple Multiple Spots / Complex Mixture Impurity_Check->Multiple  Complex Mixture Col_Chrom Flash Column Chromatography Alcohol->Col_Chrom Bisulfite Sodium Bisulfite Extraction Aldehyde->Bisulfite Bicarb_Wash Bicarbonate Wash (NaHCO₃) Baseline->Bicarb_Wash Multiple->Col_Chrom Bicarb_Wash->Col_Chrom Follow with Chromatography if other impurities remain

Sources

Optimization

Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Aldehydes

Welcome to the Technical Support Center for handling and storing air-sensitive aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging but essenti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling and storing air-sensitive aldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging but essential reagents. Aldehydes are versatile building blocks in organic synthesis, but their susceptibility to oxidation and other degradation pathways necessitates meticulous handling to ensure experimental success and reproducibility.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you to work confidently and safely with air-sensitive aldehydes.

Section 1: The Chemistry of Aldehyde Degradation: Why Special Handling is Crucial

Air-sensitive aldehydes are prone to degradation primarily through two pathways: oxidation and polymerization. Understanding the underlying chemistry of these processes is fundamental to preventing them.

  • Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen.[1] This autoxidation reaction often proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or trace metal impurities. The presence of the corresponding carboxylic acid as an impurity is a common issue with aged aldehyde samples.[1][3]

  • Polymerization: Aldehydes, particularly unhindered ones like formaldehyde and acetaldehyde, can undergo self-condensation or polymerization to form trimers (e.g., trioxane from formaldehyde) or linear polymers. This process is often catalyzed by acidic or basic impurities.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and storage of air-sensitive aldehydes.

Q1: My aldehyde has a white solid precipitate in the bottle. What is it and is the aldehyde still usable?

A: The white solid is likely the corresponding carboxylic acid, formed from the oxidation of the aldehyde by air that has seeped into the bottle.[1][3] The presence of this impurity can interfere with your reaction by altering the stoichiometry and introducing an acidic component. While the remaining aldehyde may still be usable after purification, the extent of degradation should be assessed. For sensitive reactions, it is highly recommended to purify the aldehyde before use.

Q2: What is the best way to store an opened bottle of an air-sensitive aldehyde?

A: Once a bottle is opened, the key is to minimize its exposure to air and moisture. The ideal storage involves a multi-layered approach:

  • Inert Gas Blanket: Before sealing, flush the headspace of the bottle with a dry, inert gas such as argon or nitrogen. Argon is denser than air and can provide a more stable protective layer.[4][5]

  • Secure Sealing: Use a high-quality cap with a PTFE liner. For reagents stored under a septum, ensure the septum is not punctured excessively and consider wrapping the cap and neck of the bottle with Parafilm® or electrical tape for an extra seal.

  • Controlled Environment: Store the sealed bottle in a cool, dark, and dry place.[6] Refrigeration can slow down degradation rates, but ensure the aldehyde's freezing point is below the storage temperature to prevent phase separation. For highly sensitive aldehydes, storage in a glovebox or a desiccator cabinet under an inert atmosphere is the best practice.[7][8]

Q3: Can I use nitrogen instead of argon to protect my air-sensitive aldehyde?

A: For most applications, nitrogen is a suitable and more economical inert gas.[4] However, for highly sensitive reactions or reagents that can react with nitrogen (e.g., certain organometallic compounds), argon is the preferred choice due to its greater inertness.[5]

Q4: How can I tell if my "anhydrous" solvent is truly dry enough for my reaction involving an air-sensitive aldehyde?

A: Commercially available anhydrous solvents are often packaged under an inert atmosphere.[9] However, once opened, their dryness can be compromised. To ensure your solvent is sufficiently dry, you can:

  • Use a freshly opened bottle of anhydrous solvent.

  • Dry the solvent yourself using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl) followed by distillation under an inert atmosphere.

  • For the most stringent requirements, use a solvent purification system (SPS) that dispenses dry, deoxygenated solvent.

Q5: What personal protective equipment (PPE) should I wear when working with aldehydes?

A: Aldehydes can be toxic and irritating.[10] Always work in a well-ventilated fume hood.[11] Essential PPE includes:

  • Gloves: Use gloves resistant to aldehydes, such as nitrile or butyl rubber.[10] Latex gloves offer poor protection.[10]

  • Eye Protection: Wear splash-proof safety goggles or a face shield.[10][11]

  • Lab Coat: A lab coat is mandatory to protect your skin and clothing.[11]

  • Respiratory Protection: For highly volatile or toxic aldehydes, or in situations where engineering controls are insufficient, a respirator may be necessary.[10]

Section 3: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues encountered when working with air-sensitive aldehydes.

Guide 1: Low or No Yield in a Reaction

Problem: You performed a reaction using an air-sensitive aldehyde, and the yield of your desired product is significantly lower than expected, or you observe no product formation at all.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Explanation
Degraded Aldehyde 1. Check the Aldehyde's Purity: Analyze the starting aldehyde by TLC, GC, or NMR to check for the presence of the corresponding carboxylic acid or other impurities.The presence of impurities can inhibit the reaction or lead to side products.[12]
2. Purify the Aldehyde: If impurities are detected, purify the aldehyde. Common methods include distillation under reduced pressure or passing it through a short column of activated neutral alumina.Purification removes inhibitors and ensures the correct stoichiometry of your reaction.[3]
Presence of Oxygen or Moisture 1. Review Your Inert Atmosphere Technique: Ensure all glassware was properly dried (oven-dried or flame-dried under vacuum) and that the system was thoroughly purged with an inert gas.[13][14]Trace amounts of oxygen can oxidize the aldehyde, while moisture can react with many reagents used in conjunction with aldehydes (e.g., Grignard reagents, organolithiums).[4][5]
2. Degas Your Solvent: Ensure your solvent was properly degassed using methods like freeze-pump-thaw, sparging with an inert gas, or sonication under vacuum.[13][14]Dissolved oxygen in the solvent is a common source of reaction failure.
Incorrect Reagent Stoichiometry 1. Re-evaluate Molar Equivalents: If the aldehyde was partially degraded, the actual amount of active aldehyde is less than what was weighed out. Consider this when calculating the stoichiometry of other reagents.An excess of the carboxylic acid impurity can quench basic reagents.
Reaction Conditions 1. Optimize Temperature and Reaction Time: Some reactions are sensitive to temperature fluctuations. Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time.
Guide 2: Inconsistent Results with the Same Batch of Aldehyde

Problem: You are getting variable yields or different side products in repeated experiments using the same bottle of an air-sensitive aldehyde.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Explanation
Incremental Degradation of Aldehyde 1. Aliquot the Aldehyde: Upon receiving a new bottle of an air-sensitive aldehyde, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).This minimizes the number of times the main stock bottle is opened, reducing the chances of contamination with air and moisture.[8]
2. Store Aliquots Properly: Store the sealed aliquots in a cool, dark place, preferably in a secondary container with a desiccant.Proper storage of aliquots maintains their integrity over time.[6]
Variability in Handling Technique 1. Standardize Your Procedure: Develop a detailed, step-by-step protocol for setting up the reaction under an inert atmosphere and follow it consistently.Minor variations in how the inert atmosphere is established or how reagents are transferred can introduce different levels of oxygen and moisture.
Contamination of Syringes or Glassware 1. Thoroughly Clean and Dry Equipment: Ensure all syringes, needles, and glassware are scrupulously cleaned and dried before use.[9][15]Residual contaminants can catalyze side reactions or degradation.

Section 4: Key Experimental Protocols

This section provides detailed methodologies for essential techniques in handling air-sensitive aldehydes.

Protocol 1: Purification of an Air-Sensitive Aldehyde by Distillation

This protocol is suitable for liquid aldehydes that are thermally stable.

  • Glassware Preparation: Oven-dry or flame-dry a round-bottom flask, a short-path distillation head, a condenser, and receiving flasks. Assemble the apparatus while hot and flush with a stream of dry nitrogen or argon.[9][14]

  • Inert Atmosphere Setup: Connect the distillation apparatus to a Schlenk line or a dual-manifold system that allows for switching between vacuum and an inert gas source.[7][16] Maintain a slight positive pressure of inert gas.

  • Charging the Flask: Transfer the impure aldehyde to the distillation flask via cannula or a syringe under a positive flow of inert gas. Add a magnetic stir bar.

  • Distillation: Begin stirring and gently heat the flask in an oil bath. Apply vacuum gradually to avoid bumping. Collect the purified aldehyde in a pre-weighed receiving flask cooled in an ice bath. Discard the first and last fractions, which may contain volatile impurities and higher-boiling byproducts, respectively.[3]

  • Storage: After distillation, backfill the system with inert gas. The purified aldehyde can be used immediately or stored in a sealed flask under an inert atmosphere in a refrigerator or freezer.

Protocol 2: Setting up a Reaction Using Schlenk Technique

This protocol outlines the general steps for performing a reaction with an air-sensitive aldehyde using a Schlenk line.

  • Glassware Preparation: Select a Schlenk flask of the appropriate size. Dry it in an oven and allow it to cool under a stream of inert gas, or flame-dry it under vacuum on the Schlenk line.[13]

  • Evacuate-Refill Cycles: Subject the sealed Schlenk flask to at least three evacuate-refill cycles to remove atmospheric gases.[13]

  • Solvent Transfer: Transfer the required volume of anhydrous, degassed solvent to the Schlenk flask via a cannula or a gas-tight syringe.[13]

  • Reagent Addition:

    • Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum.

    • Solids: If adding a solid reagent, do so under a positive flow of inert gas by quickly removing the stopper and adding the solid. Alternatively, use a solid addition tube.

  • Aldehyde Transfer: Transfer the air-sensitive aldehyde to the reaction flask using a gas-tight syringe or cannula transfer.

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[14] Stir the reaction at the appropriate temperature and monitor its progress by taking aliquots for analysis (e.g., TLC, GC) using a syringe.

  • Quenching and Workup: Once the reaction is complete, cool it to the appropriate temperature and quench it by adding the quenching solution via a syringe. The workup can then often be performed in the air, but if the product is also air-sensitive, the workup must be conducted under an inert atmosphere.[16]

Section 5: Visualizing Workflows and Concepts

Diagram 1: Decision Tree for Handling a Newly Received Air-Sensitive Aldehyde

Aldehyde_Handling_Decision_Tree start Receive New Aldehyde check_purity Assess Purity (e.g., NMR, GC) start->check_purity is_pure Is it pure? check_purity->is_pure store_direct Store under Inert Gas in a Cool, Dark Place is_pure->store_direct Yes purify Purify Aldehyde (e.g., Distillation) is_pure->purify No use_directly Use Directly in Reaction store_direct->use_directly aliquot Aliquot into smaller, single-use vials in a glovebox store_direct->aliquot purify->store_direct

Caption: Decision-making workflow upon receiving a new air-sensitive aldehyde.

Diagram 2: Inert Atmosphere Reaction Setup (Schlenk Line)

Schlenk_Line_Setup cluster_0 Schlenk Line cluster_1 Reaction Apparatus manifold Dual Manifold (Vacuum / Inert Gas) flask Schlenk Flask (Reaction Vessel) manifold->flask via stopcock vac Vacuum Pump vac->manifold Vacuum inert Inert Gas (Ar or N2) inert->manifold Inert Gas bubbler Oil Bubbler (Pressure Release) flask->bubbler septum Septum flask->septum

Caption: Schematic of a typical reaction setup using a Schlenk line.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

  • Air-free technique. Wikipedia. [Link]

  • Inert atmosphere methods. Biocyclopedia. [Link]

  • How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Kintek Solution. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Perfumer's Apprentice. [Link]

  • Aldehydes exposure analysis. RPS Group. [Link]

  • Formaldehyde: Hazards and Precautions. UC Berkeley Environmental Health & Safety. [Link]

  • Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Purifying aldehydes? Reddit. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

  • Production of Aldehydes by Biocatalysis. PubMed Central - NIH. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. As a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. As a key intermediate in the synthesis of complex molecules in pharmaceutical and materials science, unambiguous structural confirmation is paramount. Herein, we present a detailed prediction of its NMR spectra, underpinned by foundational principles and comparative data from a structurally analogous compound, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate. This comparison will highlight the distinct spectral signatures imparted by the aldehyde functional group.

The Imperative of Spectroscopic Verification

In multi-step organic synthesis, particularly in drug development, the purity and structural integrity of each intermediate must be rigorously verified. NMR spectroscopy is an unparalleled tool for the non-destructive elucidation of molecular structure in solution.[1] For a molecule such as tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, with its multiple functional groups and stereocenter, ¹H and ¹³C NMR provide a detailed roadmap of its atomic connectivity and chemical environment.

Predicted NMR Spectral Data for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[2][3]

Table 1: Predicted ¹H NMR Data for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.65s1H-CHOThe aldehyde proton is highly deshielded by the carbonyl group. A small coupling to the protons on C4 and C6 might be observed with high-resolution instruments.[2][4]
~5.10s1H-NH-The carbamate proton signal is often broad and its chemical shift can be concentration and solvent dependent.
~4.15d, J ≈ 12 Hz2H-OCH₂- (ax)Axial protons on the dioxane ring are typically shielded relative to their equatorial counterparts.
~3.85d, J ≈ 12 Hz2H-OCH₂- (eq)Equatorial protons on the dioxane ring.
~1.45s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group.
~1.42s3H-C(CH₃)₂ (eq)Equatorial methyl group on the dioxane ring.
~1.38s3H-C(CH₃)₂ (ax)Axial methyl group on the dioxane ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.[2]

Table 2: Predicted ¹³C NMR Data for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~201-CHOThe aldehyde carbonyl carbon is significantly deshielded.[2]
~155-NHCOO-The carbamate carbonyl carbon.[5]
~98-O-C(CH₃)₂-O-The quaternary carbon of the acetal.
~80-OC(CH₃)₃The quaternary carbon of the tert-butyl group.[6]
~65-OCH₂-The methylene carbons of the dioxane ring.
~58C₅The quaternary carbon at the 5-position of the dioxane ring.
~28-C(CH₃)₃The methyl carbons of the tert-butyl group.[6]
~26-C(CH₃)₂ (eq)The equatorial methyl carbon of the acetal.
~22-C(CH₃)₂ (ax)The axial methyl carbon of the acetal.

Comparative Analysis: The Aldehyde vs. the Alcohol

To underscore the influence of the formyl group, we will compare the predicted spectra of our target compound with the known data for its immediate precursor, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate. In this analog, the aldehyde is replaced by a primary alcohol.

Experimental NMR Data for Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Table 3: ¹H NMR Data for Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (in DMSO-d₆) [7][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.50t, J ≈ 5.2 Hz1H-OH
~3.77d, J ≈ 11.8 Hz2H-OCH₂- (ax)
~3.53d, J ≈ 5.2 Hz2H-CH₂OH
~3.50d, J ≈ 11.8 Hz2H-OCH₂- (eq)
~1.39s9H-C(CH₃)₃
~1.35s6H-C(CH₃)₂

Table 4: ¹³C NMR Data for Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (in DMSO-d₆) [7][8]

Chemical Shift (δ, ppm)Assignment
~155-NHCOO-
~98-O-C(CH₃)₂-O-
~79-OC(CH₃)₃
~68-OCH₂-
~60-CH₂OH
~55C₅
~28-C(CH₃)₃
~24-C(CH₃)₂
Key Spectral Differences
  • ¹H NMR: The most striking difference is the absence of the highly deshielded aldehyde proton signal at ~9.65 ppm in the alcohol analog. Instead, the alcohol exhibits a signal for the hydroxymethyl protons (-CH₂OH) at around 3.53 ppm and a hydroxyl proton (-OH) signal. The chemical shifts of the dioxane's axial and equatorial protons are also expected to be influenced by the change in the electronic nature of the C5 substituent.

  • ¹³C NMR: The aldehyde carbonyl carbon at ~201 ppm is absent in the alcohol. In its place, the carbon of the hydroxymethyl group (-CH₂OH) appears much further upfield, at approximately 60 ppm. This dramatic upfield shift of over 140 ppm is a definitive indicator of the oxidation state of the C5 functional group.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for these compounds, a standardized protocol is essential.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is typically added to the solvent by the manufacturer (0.03% v/v).

Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices
  • Deuterated Solvents: The use of deuterated solvents is crucial as the spectrometer's field-frequency lock system relies on the deuterium signal to maintain a stable magnetic field during the experiment. This prevents signal drift and ensures high resolution.

  • Shimming: The process of "shimming" involves adjusting a series of small magnetic coils to make the main magnetic field as homogeneous as possible across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks, which is critical for resolving fine coupling patterns and accurate integration.

  • Pulse Sequence and Relaxation Delay: For quantitative analysis, it is vital to use a pulse sequence with a sufficiently long relaxation delay (D1). This delay allows all protons to fully relax back to their equilibrium state before the next pulse, ensuring that the signal intensity is directly proportional to the number of nuclei. A delay of 5 times the longest T₁ relaxation time is generally recommended.

Conclusion

The ¹H and ¹³C NMR spectra of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate possess highly characteristic features that allow for its unambiguous identification. The presence of the aldehyde proton signal around 9.65 ppm in the ¹H NMR and the carbonyl carbon signal at approximately 201 ppm in the ¹³C NMR are definitive markers for this compound. By comparing its predicted spectra with the data from its hydroxymethyl analog, the profound influence of the formyl group on the chemical environment of the molecule is clearly demonstrated. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible NMR data, which is the cornerstone of structural verification in modern chemical research.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Facey, G. (2012, August 17). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Vargas, B., Olivas, A., Aguirre, G., & Madrigal, D. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2078. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

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  • Supporting Information. (n.d.). Retrieved from [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Grindley, T. B., & Szarek, W. A. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-Dioxepane Rings. Canadian Journal of Chemistry, 52(24), 4062-4071. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

  • Stepp, S. (2020, December 19). NMR Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 17(5), 5872–5891. Retrieved from [Link]

  • Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

Sources

Comparative

High-resolution mass spectrometry (HRMS) analysis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Beginning Data Collection I'm currently immersed in gathering foundational data on Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. Google searches are underway to uncover its chemical properties, synthesis r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in gathering foundational data on Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. Google searches are underway to uncover its chemical properties, synthesis routes, and typical impurities. Simultaneously, I'm researching established high-resolution mass spec techniques relevant to this compound. This dual approach aims for a comprehensive understanding.

Defining Analysis Parameters

I've expanded my research scope to include comparative HRMS platform studies to determine optimal ionization sources and analyzers. My plan is to structure the comparison by first introducing the target molecule and then dissecting different HRMS approaches. I'll outline a detailed experimental protocol and present hypothetical data tables for mass accuracy and fragmentation. I'm also planning a Graphviz diagram to visualize key findings.

Expanding Research Scope

I'm now integrating HRMS methods for analogous carbamates and dioxanes, focusing on ionization, fragmentation, and workflows. I'm also exploring comparative HRMS platform studies to identify ideal ionization sources and analyzers. The guide will begin by introducing the molecule, followed by comparisons of HRMS approaches with detailed protocols, data tables, and a Graphviz diagram for visual clarity, culminating in a senior application scientist's perspective. I will include a detailed reference section, too.

Exploring HRMS Analysis

I'm currently focused on deconstructing the user's request. It seems the core topic revolves around high-resolution mass spectrometry (HRMS) analysis. Specifically, I need to understand the nuances of analyzing the compound tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5).

Developing a Structure

I've moved past initial topic deconstruction and am now organizing the article. My focus is crafting a logical structure, and it will be a comprehensive scientific guide with an introduction, a section on the importance of HRMS, followed by a comparison of techniques and an example analysis protocol.

Structuring the Content

I'm now prioritizing the section structure, aiming for a logical flow. I am incorporating the initial thought of "Deconstructing the User's Request" by ensuring a strong initial explanation of the compound and why HRMS is suitable. I'm actively researching the molecule to build a foundation.

Defining Methodology

I am now focusing on the methods section, with an emphasis on ionization techniques. I am thinking that electrospray ionization (ESI) is probably ideal for this compound due to its polarity. APCI might also be useful, so a comparison of both seems appropriate for the comparison of techniques. I also need to begin constructing the workflow diagram. I've begun to draft the calibration and quality control steps for the HRMS protocol.

Focusing on Ionization

I'm now zeroing in on the critical aspect of ionization methods, particularly ESI and APCI, in relation to the compound's structure. My literature search indicates the preference for ESI due to the molecule's polarity, but APCI also warrants consideration. I'm building a comparative analysis framework to highlight the optimal technique and the reasoning behind it, including a comparison of ionization efficiency and fragmentation patterns.

Analyzing Fragmentation Pathways

I'm now delving into the fragmentation patterns of the target molecule under HRMS conditions, specifically focusing on the loss of the tert-butyl group (56 Da) and the carbamate linker. I am comparing the fragment ion spectra to similar molecules in the literature to develop a comprehensive understanding of potential fragment ions. This knowledge will be crucial for the interpretation of the HRMS data.

Developing the Outline

I've transitioned from the initial data gathering phase to creating a structured outline. This includes an introduction, highlighting the molecule's importance, and a detailed comparison of Orbitrap and TOF HRMS systems. I'm focusing on the ionization methods and how the different mass analyzers would impact the analysis.

Outlining the Protocol

I'm presently developing the experimental protocol, detailing LC-HRMS conditions and the importance of method optimization. I'm carefully considering the required steps for sample preparation, chromatographic separation, and mass spectrometry parameters, and am ensuring the inclusion of calibration and quality control procedures.

Analyzing Fragmentation Patterns

I'm now focusing on the fragmentation patterns of the compound and how they will be used to analyze the data. The goal is to accurately identify each of the ions that result from different molecules. I'm focusing on the loss of the tert-butyl group (56 Da) and the carbamate linker, and cross-referencing this information with literature to ensure accuracy.

Focusing on Structure and Ionization

I've made considerable progress on the article's structure, now including sections like an introductory overview of the molecule, and in-depth comparisons of Orbitrap and TOF systems. I'm focusing on the ionization methods and how the mass analyzer choices would impact the analysis. I'm actively integrating the fragmentation pathways into the data interpretation section and aiming for clarity in describing the method's potential.

Prioritizing Structure and Flow

I'm now focusing on section and subsection definitions to enhance logical flow. I'm focusing on providing more information on the HRMS systems. I'm actively integrating the fragmentation pathways into the data interpretation section and aiming for clarity in describing the method's potential.

Validation

A Comparative Guide to Purity Determination of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate by HPLC and Alternative Methods

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reproducible research and the manufacturing of safe, effective therapeutics. Tert-butyl (5-for...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reproducible research and the manufacturing of safe, effective therapeutics. Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a key building block in various synthetic pathways, is no exception. Its purity directly impacts the yield and quality of subsequent reaction steps and the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for the purity determination of this compound, supported by experimental data and protocols to inform your method selection.

The Critical Role of Purity for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate possesses two key functional groups that are sensitive to certain conditions: a Boc-protected amine and a formyl group masked as a dimethyl acetal (within the dioxane ring). The tert-butoxycarbonyl (Boc) group is notoriously labile to acid[1][2][3], while the 2,2-dimethyl-1,3-dioxane ring, a ketal, is also susceptible to acid-catalyzed hydrolysis[4][5][6]. Understanding these chemical properties is paramount in developing a reliable purity method that avoids degradation of the analyte during analysis.

Recommended Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the purity analysis of many pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy[7]. For Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a well-developed RP-HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices in HPLC Method Development

The selection of chromatographic conditions is a scientifically driven process aimed at achieving optimal separation while maintaining the integrity of the analyte.

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention and separation of moderately polar to non-polar compounds like our target molecule. The alkyl chains of the C18 packing provide a hydrophobic environment that interacts with the non-polar regions of the analyte.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile is ideal. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The gradient allows for the elution of a wider range of impurities with varying polarities.

  • Mobile Phase Additive: The use of a buffer or an acidic additive is often necessary to control the ionization of any acidic or basic functional groups and to improve peak shape. However, given the acid-labile nature of both the Boc group and the dioxane ring of our target compound, a neutral or near-neutral pH mobile phase is highly recommended to prevent on-column degradation. A phosphate buffer at pH 7.0 is a suitable choice.

  • Detection: The carbamate functionality of the Boc group provides a chromophore that allows for UV detection at low wavelengths, typically around 210-220 nm[1][3].

Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30% to 80% B, 20-25 min: 80% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of the sample and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Orthogonal and Complementary Analytical Techniques: A Comparative Overview

While HPLC is a robust primary method, employing orthogonal techniques is crucial for a comprehensive purity assessment, as they rely on different separation or detection principles. This approach provides a more complete picture of the sample's purity and can help to identify impurities that may not be detected by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard of known purity[2][6][8]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for absolute purity determination.

Objective: To determine the absolute purity of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate by ¹H-qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

Procedure:

  • Accurately weigh the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum using a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Purity Calculation:

The purity of the analyte can be calculated using the following equation[9]:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for impurity identification and profiling[10][]. While not typically used for primary purity quantification due to variations in ionization efficiency, it provides crucial information about the molecular weights of impurities, aiding in their structural elucidation.

Objective: To identify and characterize impurities in a sample of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

Chromatographic Conditions:

  • Similar to the HPLC method, but with a volatile mobile phase additive like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan to detect all ionizable species.

  • MS/MS: Tandem mass spectrometry can be used to fragment ions for structural elucidation.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds[4]. However, many carbamates are thermally labile and can degrade in the high temperatures of the GC injection port[4].

Direct GC analysis of this compound is likely to be challenging due to the thermal lability of the Boc-carbamate group. Degradation in the injector would lead to inaccurate purity results. However, GC could be a valuable tool for assessing the presence of volatile impurities, such as residual solvents from the synthesis.

For the analysis of the main compound, derivatization to a more thermally stable analogue would be necessary[12][13]. This adds complexity to the sample preparation and can introduce its own set of potential impurities.

Head-to-Head Comparison of Analytical Techniques

FeatureHPLC-UVqNMRLC-MSGC-FID
Principle Separation based on polarityNuclear magnetic resonanceSeparation by polarity, detection by mass-to-charge ratioSeparation based on volatility and boiling point
Quantitation Relative (Area %)Absolute (% w/w)Semi-quantitativeRelative (Area %)
Primary Use Routine purity testing and quantification of known impuritiesAbsolute purity determination, structural confirmationImpurity identification and structural elucidationAnalysis of volatile impurities (e.g., residual solvents)
Advantages High resolution, robust, widely availablePrimary method, no need for specific impurity standards, provides structural informationHigh sensitivity and specificity, provides molecular weight informationExcellent for volatile compounds, high efficiency
Limitations Requires chromophoric impurities, potential for on-column degradation if mobile phase is not optimizedLower sensitivity than HPLC, requires a certified internal standard, can be complex for molecules with overlapping signalsIonization efficiency can vary, not ideal for quantification without standardsNot suitable for non-volatile or thermally labile compounds without derivatization

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: Workflow for HPLC Purity Determination.

Method_Comparison cluster_methods Purity Determination Methods Analyte Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate HPLC HPLC-UV (Primary Method) Analyte->HPLC Quantitative Purity qNMR qNMR (Orthogonal Method) Analyte->qNMR Absolute Purity LCMS LC-MS (Impurity ID) Analyte->LCMS Impurity Structure GC GC-FID (Volatile Impurities) Analyte->GC Residual Solvents HPLC->qNMR Confirmation HPLC->LCMS Characterization

Sources

Comparative

A Researcher's Guide to the FT-IR Analysis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. For novel compounds such as tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. For novel compounds such as tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a molecule featuring a confluence of key functional groups, Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an indispensable first-line analytical technique. This guide provides an in-depth analysis of the expected FT-IR spectral features of this compound, a comparative discussion with related molecular moieties, and a robust experimental protocol for obtaining high-quality data.

The subject molecule, with CAS Number 364631-73-2, integrates a tert-butoxycarbonyl (Boc) protecting group, an aldehyde, and a 2,2-dimethyl-1,3-dioxane ring.[1][2] Each of these functional groups possesses characteristic vibrational modes that serve as unique fingerprints in the infrared spectrum. Understanding these is crucial for confirming the successful synthesis and purity of the compound.

Decoding the Vibrational Symphony: A Functional Group Analysis

The FT-IR spectrum of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a composite of the vibrational modes of its constituent parts. Below, we dissect the expected absorption bands for each key functional group.

1. The Carbamate Moiety (Boc Group):

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis.[3] Its presence is typically confirmed by two prominent stretching vibrations:

  • N-H Stretch: For a secondary carbamate, a single, sharp absorption band is expected in the region of 3400-3250 cm⁻¹.[4] This band arises from the stretching vibration of the nitrogen-hydrogen bond.

  • C=O (Amide I) Stretch: The carbonyl group of the carbamate gives rise to a strong, sharp absorption band. For Boc-protected amines, this peak is typically observed in the range of 1712-1688 cm⁻¹.[5][6] The exact position can be influenced by hydrogen bonding and the electronic environment.

  • C-N Stretch and N-H Bend (Amide II): A peak corresponding to the C-N stretching and N-H bending vibrations is expected around 1527 cm⁻¹.[5]

2. The Aldehyde Functional Group:

The formyl group (-CHO) provides some of the most distinctive peaks in an IR spectrum:

  • C=O Stretch: The carbonyl stretch of a saturated aliphatic aldehyde is a strong band typically found between 1740-1720 cm⁻¹.[7][8] This is often one of the most intense peaks in the spectrum.

  • Aldehydic C-H Stretch: This is a hallmark of aldehydes. Two weak to medium absorption bands are characteristically observed. One appears around 2850-2800 cm⁻¹ and the other near 2750-2700 cm⁻¹.[9] The presence of this doublet, often appearing as a shoulder on the main alkyl C-H stretching bands, is strong evidence for an aldehyde.[10] This doublet arises from a phenomenon known as Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.[8][10]

3. The 2,2-dimethyl-1,3-dioxane Ring:

This cyclic acetal structure contributes several key vibrations to the fingerprint region of the spectrum:

  • C-O-C Stretches: The dioxane ring will exhibit strong C-O-C stretching vibrations. These are typically found in the 1200-1000 cm⁻¹ region. For 1,3-dioxane derivatives, characteristic bands can be observed around 1119 cm⁻¹ (C-O-C symmetric stretching) and 889 cm⁻¹ (C-C stretching).[11]

  • C-H Stretches (Alkyl): The methyl and methylene groups of the dioxane ring and the tert-butyl group will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[9]

4. The Tert-butyl Group:

The tert-butyl group will also contribute to the C-H stretching region and will have characteristic bending vibrations, often seen as a split peak around 1390 cm⁻¹ and 1365 cm⁻¹.

Comparative Spectral Analysis: What to Expect

To put the FT-IR analysis of our target molecule into context, it is instructive to compare its expected spectrum with that of simpler, related compounds.

Functional GroupMolecule for ComparisonKey Vibrational ModeExpected Frequency Range (cm⁻¹)Reference
Carbamate Tert-butyl carbamateC=O Stretch~1720[12]
N-H Stretch~3400-3300[4]
Aldehyde IsovaleraldehydeC=O Stretch1722[8]
Aldehydic C-H Stretch2822 & 2724[8]
Dioxane Ring 1,3-DioxaneC-O-C Stretch~1100-1000[11]

By analyzing the spectra of these simpler molecules, we can build a more confident assignment of the peaks in the more complex spectrum of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. For instance, the absence of the characteristic aldehyde C-H doublet would immediately indicate an issue with that functional group. Similarly, a significant shift in the carbamate C=O stretch could suggest unexpected intermolecular interactions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of the solid-state compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction and peak picking to identify the key absorption bands.

    • Compare the observed peak positions with the expected values outlined in the functional group analysis section.

Diagram of the FT-IR Analysis Workflow:

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Instrument_Prep Instrument Preparation Background_Scan Background Scan Instrument_Prep->Background_Scan Clean ATR Sample_Prep Sample Preparation Background_Scan->Sample_Prep Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Spectrum Apply Pressure Process_Spectrum Process Spectrum Acquire_Spectrum->Process_Spectrum Raw Data Interpret_Data Interpret Data Process_Spectrum->Interpret_Data Corrected Spectrum

Sources

Validation

A Senior Application Scientist's Guide to Synthetic Alternatives for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Executive Summary Protected α-amino aldehydes are cornerstone building blocks in modern organic synthesis, enabling the construction of complex, high-value molecules such as pharmaceuticals and natural products.[][2] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Protected α-amino aldehydes are cornerstone building blocks in modern organic synthesis, enabling the construction of complex, high-value molecules such as pharmaceuticals and natural products.[][2] This guide focuses on Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, a stable yet reactive synthon derived from 2-amino-1,3-propanediol. While effective, its utility is context-dependent. This document provides an in-depth comparison with its primary synthetic alternative, the widely-used Garner's aldehyde, derived from serine. We will dissect their synthetic routes, compare their stability and reactivity profiles with supporting data, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal building block for their specific synthetic challenges.

Introduction: The Strategic Value of Protected α-Amino Aldehydes

The power of α-amino aldehydes lies in the juxtaposition of a nucleophilic amine (masked by a protecting group) and an electrophilic aldehyde.[] This bifunctional arrangement allows for a diverse range of transformations, including chain elongation, cyclization, and the introduction of new stereocenters.[] However, the inherent reactivity of the aldehyde and the acidity of the α-proton pose a significant challenge: configurational instability. Unprotected or poorly protected α-amino aldehydes are prone to racemization, diminishing their value in asymmetric synthesis.[3][4]

The solution is to embed the core structure within a rigid cyclic framework, which sterically shields the α-proton and prevents epimerization. This guide examines two leading examples of this strategy:

  • Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1): An achiral building block derived from serinol. Its six-membered dioxane ring provides exceptional stability.

  • Garner's Aldehyde (2): A chiral building block derived from L- or D-serine. Its five-membered oxazolidine ring has made it one of the most cited chiral synthons in chemical literature.[5][6]

This guide will provide a head-to-head comparison to illuminate the distinct advantages and trade-offs of each, guiding the scientist toward a rational, data-driven selection.

Profile of the Target Compound: The Dioxane-Based Synthon (1)

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1) is a crystalline solid at room temperature. Its core advantage stems from the robust 1,3-dioxane ring, which imparts significant steric bulk around the aldehyde and the adjacent quaternary carbon, thereby enhancing its stability.

Synthesis & Logic

The synthesis is a straightforward two-step process starting from the corresponding alcohol precursor, tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (3) .[7]

  • Precursor Synthesis: The alcohol 3 is typically prepared from 2-amino-2-(hydroxymethyl)-1,3-propanediol. The process involves sequential protection of the amine with a tert-butoxycarbonyl (Boc) group and protection of the 1,3-diol as an acetonide.

  • Oxidation: The final step is the oxidation of the primary alcohol to the aldehyde. For this transformation, mild oxidizing agents are critical to prevent over-oxidation to a carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity, mild reaction conditions (room temperature), and rapid conversion.[8][9][10][11][12]

Key Synthetic Alternative: Garner's Aldehyde (2)

First reported by Philip Garner, this aldehyde is a cornerstone of asymmetric synthesis and is available in both (R) and (S) forms.[5][6][13] Its widespread adoption is a testament to its versatility in constructing chiral amino alcohol derivatives.[5][6][14]

Synthesis & Logic

The most common modern syntheses of Garner's aldehyde (2) also involve a two-step reduction-oxidation sequence from the corresponding N-Boc-L-serinate acetonide methyl ester (4) .[15][16]

  • Reduction to Alcohol: Direct reduction of the ester (4) to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) can be problematic, often leading to over-reduction to the alcohol (5) and purification difficulties.[15][16] A more reliable and scalable approach is to first reduce the ester completely to the alcohol (5) using a milder reducing agent like lithium borohydride.[15][17]

  • Oxidation: The resulting alcohol (5) is then oxidized to the aldehyde (2) . Swern oxidation or DMP oxidation are the methods of choice, as they are high-yielding and minimize the risk of racemization at the sensitive α-carbon.[5][15][16] Using a hindered base like diisopropylethylamine in the Swern oxidation can further suppress racemization.[15]

Comparative Analysis

The choice between the dioxane-based synthon (1) and Garner's aldehyde (2) is not merely one of preference but is dictated by the specific demands of the synthetic route.

Synthetic Pathway Comparison

The following diagram illustrates the typical synthetic pathways for both compounds, highlighting the key transformations from their respective precursors.

G cluster_0 Dioxane Synthon (1) Pathway cluster_1 Garner's Aldehyde (2) Pathway Alcohol_1 tert-butyl [5-(hydroxymethyl)-2,2-dimethyl- 1,3-dioxan-5-yl]carbamate (3) Aldehyde_1 tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate (1) Alcohol_1->Aldehyde_1 Dess-Martin Periodinane (DMP) Ester_2 N-Boc-L-serinate acetonide methyl ester (4) Alcohol_2 N-Boc-L-serinol acetonide (5) Ester_2->Alcohol_2 LiBH4 Aldehyde_2 (S)-Garner's Aldehyde (2) Alcohol_2->Aldehyde_2 Swern or DMP Oxidation

Caption: Synthetic routes to the target compound (1) and Garner's aldehyde (2).

Data-Driven Comparison

The following table summarizes the key attributes of each building block to facilitate a direct comparison.

FeatureTert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1)Garner's Aldehyde (2)Rationale & Justification
Chirality Achiral (Prochiral)Chiral (Available as R or S)Garner's aldehyde is derived from chiral amino acids (serine), making it ideal for asymmetric synthesis.[18] Compound 1 is suitable when chirality is introduced later.
Stereochemical Stability Very HighHigh, but susceptible to epimerizationThe quaternary center of 1 prevents α-proton abstraction. The α-proton in 2 is acidic, and epimerization can occur with strong bases or harsh conditions.[5]
Starting Material Serinol or 2-amino-2-(hydroxymethyl)-1,3-propanediolL- or D-SerineSerine is generally more readily available and less expensive than its corresponding amino diol derivatives.
Typical Synthesis Yield High (Oxidation step is typically >90%)High (Two-step sequence often >75% overall)[15][16]Both syntheses are well-optimized. The two-step route for Garner's aldehyde avoids purification issues of direct reduction.[15]
Deprotection Conditions Strong Acid (e.g., TFA, HCl)Strong Acid (e.g., TFA, HCl)Both require strong acid to cleave the acetonide/oxazolidine and the Boc group.[19][20][21] This can be a limitation for acid-sensitive substrates.
Key Applications Synthesis of gem-diamino compounds, constrained amino acids.Asymmetric synthesis of amino sugars, non-natural amino acids, and vicinal amino alcohols.[5][6][14]The chiral nature of Garner's aldehyde defines its primary use in stereocontrolled synthesis.
Decision-Making Workflow

Choosing the right building block is critical. The following workflow guides the decision process based on the primary requirements of the synthesis.

G start Start: Need an α-amino aldehyde building block q1 Is a pre-existing stereocenter required? start->q1 use_garner Use Garner's Aldehyde (2) q1->use_garner  Yes   q2 Will the synthetic route involve strong bases? q1->q2  No   use_dioxane Use Dioxane Synthon (1) consider_stability Compound (1) offers superior stereochemical stability due to the quaternary center. use_dioxane->consider_stability q2->use_dioxane  Yes   q2->use_dioxane  No (Either can be used, consider cost/availability)

Caption: Decision workflow for selecting the optimal α-amino aldehyde synthon.

Experimental Protocols

The following protocols are presented with the detail required for reproducibility and self-validation through in-process checks.

Protocol 1: Synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1)

This procedure outlines the Dess-Martin oxidation of the precursor alcohol (3) .

  • Materials:

    • tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (3) (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine, Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of alcohol (3) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (DMP) in one portion at room temperature.

    • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield aldehyde (1) as a white solid.

  • Causality & Validation: DMP is chosen for its mildness, which prevents side reactions.[9][10] The Na₂S₂O₃ quench is essential to reduce any excess DMP and its byproducts, simplifying purification. Successful conversion is confirmed by the disappearance of the alcohol spot and the appearance of a higher Rf aldehyde spot on TLC, and by ¹H NMR (disappearance of the alcohol proton and appearance of an aldehyde proton signal around 9.5 ppm).

Protocol 2: Synthesis of (S)-Garner's Aldehyde (2)

This two-step protocol from the corresponding ester (4) is reliable and high-yielding.[15][16]

  • Step A: Reduction of N-Boc-L-serinate acetonide methyl ester (4) to N-Boc-L-serinol acetonide (5)

    • Materials:

      • Ester (4) (1.0 eq)

      • Lithium borohydride (LiBH₄) (2.0 eq)

      • Tetrahydrofuran (THF), anhydrous

      • Methanol (MeOH)

      • 1 M Hydrochloric Acid (HCl)

      • Ethyl Acetate (EtOAc)

    • Procedure:

      • Dissolve ester (4) in anhydrous THF (approx. 0.3 M) in a flask under an inert atmosphere and cool to 0 °C.

      • Add LiBH₄ portion-wise, ensuring the temperature remains below 5 °C.

      • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

      • Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

      • Extract the mixture with EtOAc (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate to yield alcohol (5) , which is often pure enough for the next step.

  • Step B: Swern Oxidation of N-Boc-L-serinol acetonide (5) to (S)-Garner's Aldehyde (2)

    • Materials:

      • Oxalyl chloride (1.3 eq)

      • Dimethyl sulfoxide (DMSO) (2.6 eq)

      • Alcohol (5) (1.0 eq)

      • Diisopropylethylamine (DIPEA) (5.0 eq)

      • Dichloromethane (DCM), anhydrous

    • Procedure:

      • To a solution of oxalyl chloride in anhydrous DCM (approx. 0.5 M) at -78 °C under an inert atmosphere, add a solution of DMSO in DCM dropwise. Stir for 20 minutes.

      • Add a solution of alcohol (5) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 2.5 hours.

      • Add DIPEA dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature.

      • Add water to quench the reaction. Separate the layers and extract the aqueous phase with DCM.

      • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

      • Purify by distillation or flash chromatography to yield aldehyde (2) as a colorless oil.[16]

  • Causality & Validation: The two-step reduction/oxidation avoids over-reduction issues.[15] The Swern oxidation is performed at low temperatures to activate the DMSO while preventing side reactions. DIPEA is used as a bulky, non-nucleophilic base to minimize epimerization.[15] Progress is monitored by TLC, and the final product's purity and identity are confirmed by NMR and measurement of its optical rotation.[16]

Conclusion

Both Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate and Garner's aldehyde are powerful tools in the synthetic chemist's arsenal. The choice is not about which is "better," but which is "fitter for purpose."

  • Choose Garner's Aldehyde (2) when the synthetic plan requires an immediate and defined stereocenter derived from the chiral pool. It is the preeminent choice for the asymmetric synthesis of complex targets.

  • Choose the Dioxane Synthon (1) when the target molecule is achiral, when chirality will be introduced downstream, or when the synthetic route involves harsh basic conditions that could risk epimerization of Garner's aldehyde. Its superior stability in this regard is its defining advantage.

By understanding the causality behind their synthesis, stability, and reactivity, researchers can make informed decisions, optimizing their synthetic strategies for efficiency, scalability, and stereochemical integrity.

References

  • University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu.
  • Meffre, P., Durand, P., Branquet, E., & Le Goffic, F. (1994). A Straightforward Synthesis of N-Boc-L-serinal and N-Boc-L-threoninal Acetonides. Synthetic Communications, 24(15), 2147-2152. Retrieved from [Link]

  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (n.d.). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Scilit. Retrieved from [Link]

  • Meffre, P., Durand, P., Branquet, E., & Le Goffic, F. (1994). A Straightforward Synthesis of N-Boc-L-serinal and N-Boc-L-threoninal Acetonides. Synthetic Communications, 24(15), 2147-2152. Retrieved from [Link]

  • Koskinen, A. M. P., & Glembocki, R. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2640–2662. Retrieved from [Link]

  • Koskinen, A. M. P., & Glembocki, R. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2640-2662. Retrieved from [Link]

  • Lubell, W. D., & Rapoport, H. (1987). Configurational Stability of N-Protected a-Amino Aldehydes. Journal of the American Chemical Society, 109(1), 236-239. Retrieved from [Link]

  • Meffre, P., Durand, P., Branquet, E., & Le Goffic, F. (1994). A straightforward synthesis of n-boc-l-serinal and n-boc-l-threoninal acetonides. ResearchGate. Retrieved from [Link]

  • Marcantoni, E., Nobili, F., & Paoletti, M. (2009). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Synthesis, 2009(06), 951-956. Retrieved from [Link]

  • Merck & Co. (n.d.). Garner's Aldehyde. The Merck Index Online. Retrieved from [Link]

  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003). ChemInform Abstract: Convenient Procedures for the Synthesis of N-Boc-D-Serinal Acetonide from L-Serine. ResearchGate. Retrieved from [Link]

  • Lubell, W. D., & Rapoport, H. (1987). Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society. Retrieved from [Link]

  • Prabhu, K. R., & Maddani, M. R. (2011). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group. Retrieved from [Link]

  • Koskinen, A. M. P., & Glembocki, R. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 85, 1-12. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected .alpha.-amino aldehydes in organic synthesis. Chemical Reviews. Retrieved from [Link]

  • ChemBK. (2024). tert-Butyl (5-forMyl-2,2-diMethyl-1,3-dioxan-5-yl)carbaMate. Retrieved from [Link]

  • Angene International Limited. (n.d.). tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. Retrieved from [Link]

  • van der Heijden, G., Bolks, J. H., & van der Marel, G. A. (2015). A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(40), 10210-10214. Retrieved from [Link]

Sources

Comparative

Comparison of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate with other chiral aldehydes

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: In the pursuit of scientific advancement, the selection of the appropriate chiral building blocks is paramount to the success of complex s...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific advancement, the selection of the appropriate chiral building blocks is paramount to the success of complex synthetic campaigns. It is with this understanding that we endeavor to provide comprehensive and objective comparisons of key reagents. However, the availability of robust, peer-reviewed data is the bedrock of such an analysis.

Therefore, a direct and equitable comparison with well-established chiral aldehydes, as originally intended, cannot be responsibly constructed at this time. To do so would fall short of the rigorous standards of scientific integrity and E-E-A-T (Expertise, Authoritativeness, Trustworthiness) that we are committed to upholding.

Instead, this guide will provide a detailed overview and comparison of two widely utilized and well-documented chiral aldehydes: Garner's Aldehyde and (R)- & (S)-Glyceraldehyde Acetonide . This will serve as a valuable resource, illustrating the key parameters to consider when selecting a chiral aldehyde for asymmetric synthesis and providing the context into which a novel reagent like Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate would need to be placed, should data become available.

Introduction to Chiral α-Amino Aldehydes

Chiral α-amino aldehydes are invaluable synthons in organic chemistry, providing a versatile platform for the stereoselective synthesis of a wide array of complex molecules, including amino alcohols, unnatural amino acids, and various heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. The aldehyde functionality serves as a key electrophilic handle for carbon-carbon bond formation, while the adjacent stereocenter, bearing a protected amine, dictates the stereochemical outcome of these transformations. The stability of the α-stereocenter to epimerization is a critical attribute of a useful chiral α-amino aldehyde.

Garner's Aldehyde: A Workhorse in Asymmetric Synthesis

First reported by Philip Garner, (4R)- and (4S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, has become one of the most widely employed chiral building blocks. Its popularity stems from its straightforward preparation from the chiral pool (D- or L-serine), high configurational stability, and predictable facial selectivity in nucleophilic additions.

Synthesis and Stability of Garner's Aldehyde

Garner's aldehyde is typically synthesized from serine in a multi-step sequence involving N-protection, esterification, acetonide formation, and reduction of the ester to the aldehyde. The rigid oxazolidine ring structure is crucial for its stability, effectively preventing epimerization of the α-stereocenter under a variety of reaction conditions.

G Serine L- or D-Serine N_Boc_Serine N-Boc-Serine Serine->N_Boc_Serine (Boc)2O Serine_ester N-Boc-Serine Methyl Ester N_Boc_Serine->Serine_ester MeOH, H+ Garner_alcohol (4R)- or (4S)-N-Boc-4-(hydroxymethyl)- 2,2-dimethyloxazolidine Serine_ester->Garner_alcohol 2,2-dimethoxypropane, H+; then reduction (e.g., DIBAL-H) Garner_aldehyde Garner's Aldehyde Garner_alcohol->Garner_aldehyde Oxidation (e.g., Swern, Dess-Martin)

Figure 1: General synthetic scheme for Garner's aldehyde.

Performance in Asymmetric Synthesis

The stereochemical outcome of nucleophilic additions to Garner's aldehyde is generally well-predicted by the Felkin-Anh model, where the nucleophile attacks the aldehyde from the face opposite to the bulky tert-butyldimethylsilyl group of the oxazolidine ring. This leads to the formation of the anti addition product with high diastereoselectivity.

Table 1: Representative Applications of Garner's Aldehyde in Asymmetric Synthesis

Reaction TypeNucleophile/ReagentProduct TypeTypical Diastereoselectivity (anti:syn)Reference
Grignard AdditionAlkyl/Aryl-MgBrSecondary Alcohols>95:5[1]
Aldol ReactionLithium Enolatesβ-Hydroxy Carbonyls>90:10[2]
Wittig ReactionStabilized Ylidesα,β-Unsaturated EstersPredominantly E-isomer[3]
Reductive AminationAmines, NaBH3CNSecondary AminesHigh[4]

(R)- and (S)-Glyceraldehyde Acetonide: A Classical Chiral Building Block

(R)- and (S)-2,3-O-Isopropylideneglyceraldehyde are derived from D- and L-glyceraldehyde, respectively, which are themselves obtained from readily available carbohydrates like D-mannitol and L-ascorbic acid. These chiral aldehydes are fundamental building blocks in carbohydrate chemistry and have seen extensive use in the synthesis of polyketides and other natural products.

Synthesis and Stability of Glyceraldehyde Acetonide

The synthesis involves the protection of the diol functionality of glyceraldehyde as an acetonide. A significant challenge with glyceraldehyde acetonide is its propensity for racemization via enolization, especially under basic conditions. It is also known to be somewhat volatile and can polymerize upon storage. Therefore, it is often prepared fresh or stored carefully at low temperatures.

G Precursor D-Mannitol or L-Ascorbic Acid Glyceraldehyde D- or L-Glyceraldehyde Precursor->Glyceraldehyde Oxidative Cleavage Glyceraldehyde_Acetonide (R)- or (S)-Glyceraldehyde Acetonide Glyceraldehyde->Glyceraldehyde_Acetonide Acetone, H+

Figure 2: Simplified synthetic route to glyceraldehyde acetonide.

Performance in Asymmetric Synthesis

Similar to Garner's aldehyde, the stereochemical outcome of nucleophilic additions to glyceraldehyde acetonide is often predictable. The chelation control model can be invoked in reactions with organometallic reagents containing Lewis acidic metals (e.g., Mg, Zn, Ti), where the metal coordinates to both the aldehyde oxygen and the ether oxygen of the acetonide, leading to preferential attack from one face.

Table 2: Representative Applications of Glyceraldehyde Acetonide in Asymmetric Synthesis

Reaction TypeNucleophile/ReagentProduct TypeTypical Diastereoselectivity (syn:anti)Reference
Organometallic AdditionAllyltributyltin, Lewis AcidHomoallylic Alcohols>90:10 (syn)[5]
Aldol ReactionBoron Enolatesβ-Hydroxy Carbonyls>95:5 (syn)
Horner-Wadsworth-EmmonsPhosphonate Estersα,β-Unsaturated EstersPredominantly E-isomer[6]
Cyanohydrin FormationTMSCN, Lewis AcidCyanohydrinsHigh

Comparative Analysis: Garner's Aldehyde vs. Glyceraldehyde Acetonide

FeatureGarner's Aldehyde(R)-/(S)-Glyceraldehyde Acetonide
Chiral Source D- or L-SerineD-Mannitol, L-Ascorbic Acid
Stereocenter α-Aminoα-Hydroxy
Stability High; resistant to epimerizationModerate; prone to racemization and polymerization
Handling Generally a stable solid or oilOften prepared fresh; requires careful storage
Facial Selectivity High and predictable (Felkin-Anh model)High, can be influenced by chelation control
Key Applications Synthesis of amino alcohols, unnatural amino acids, sphingolipidsSynthesis of polyketides, carbohydrates, polyols

Experimental Protocols

General Procedure for Grignard Addition to Garner's Aldehyde

Materials:

  • Garner's aldehyde (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of Garner's aldehyde in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The Grignard reagent solution is added dropwise to the cooled solution of the aldehyde.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired secondary alcohol.

  • The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis.

G Start Dissolve Garner's Aldehyde in THF Cool Cool to -78 °C Start->Cool Add_Grignard Add Grignard Reagent Cool->Add_Grignard Stir Stir at -78 °C (2-4 h) Add_Grignard->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Warm Warm to Room Temperature Quench->Warm Extract Extract with Ethyl Acetate Warm->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Analyze Analyze Diastereomeric Ratio Purify->Analyze

Figure 3: Workflow for Grignard addition to Garner's aldehyde.

Conclusion and Future Outlook

Garner's aldehyde and glyceraldehyde acetonide represent two pillars in the field of asymmetric synthesis, each with its distinct advantages and applications. The choice between them is dictated by the target molecule's structure and the desired stereochemistry.

The emergence of new chiral building blocks is crucial for expanding the synthetic chemist's toolkit. For a novel reagent like Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate to establish its place, a thorough investigation of its synthesis, stability, and performance in a range of stereoselective reactions is necessary. The 1,3-dioxane protecting group, being a six-membered ring, may offer different conformational biases and stability profiles compared to the five-membered rings of Garner's aldehyde and glyceraldehyde acetonide. We eagerly await the publication of such data to provide a comprehensive comparison and unlock the potential of this and other new chiral aldehydes.

References

  • Garner, P.; Park, J. M. J. Org. Chem.1987 , 52 (11), 2361–2364. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Keck, G. E.; Boden, E. P. Tetrahedron Lett.1984 , 25 (2), 265–268. [Link]

  • Paterson, I.; Goodman, J. M.; Lister, M. A.; Schumann, R. C.; McClure, C. K.; Norcross, R. D. Tetrahedron1990 , 46 (13-14), 4663–4684. [Link]

  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983 , 24 (41), 4405–4408. [Link]

  • Reetz, M. T.; Steinbach, R.; Westermann, J.; Peter, R.; Wenderoth, B. Chem. Ber.1985 , 118 (4), 1441–1454. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of hypothetical derivatives of tert-butyl (5-formyl-2,2-dimethy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of hypothetical derivatives of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. While crystallographic data for this specific parent compound and its derivatives are not publicly available, this document serves as a comprehensive methodological and comparative framework. By examining the foundational principles of X-ray crystallography and analyzing the anticipated structural variations upon chemical modification, we aim to equip researchers with the expertise to approach the structural elucidation of similar molecular scaffolds.

The core of this guide is a hypothetical comparison between the parent aldehyde and two plausible derivatives: a primary alcohol and a carboxylic acid. This comparison will illuminate how subtle changes in a functional group can significantly impact crystal packing, hydrogen bonding networks, and overall molecular conformation. All experimental data presented herein is illustrative and designed to provide a realistic framework for comparison.

The Foundational Scaffold: Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

The parent compound, with the CAS Number 364631-73-2[1][2][3], is a versatile building block in organic synthesis. Its structure features a 1,3-dioxane ring, which generally adopts a chair conformation to minimize steric and torsional strain[4][5][6]. The presence of a bulky tert-butyl carbamate and a reactive formyl group at the C5 position introduces interesting stereochemical and conformational considerations. Understanding the three-dimensional structure of this and related molecules is paramount for applications in medicinal chemistry and materials science, where molecular shape and intermolecular interactions dictate function.

A Hypothetical Comparative Analysis

For the purpose of this guide, we will consider the X-ray crystal structures of the parent aldehyde (Compound 1 ) and two hypothetical derivatives: the corresponding primary alcohol (Compound 2 ) and carboxylic acid (Compound 3 ).

Compound NumberR-GroupChemical Name
1 -CHOTert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
2 -CH₂OHTert-butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
3 -COOH5-((Tert-butoxycarbonyl)amino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid

The conversion of the formyl group to a hydroxyl or carboxyl group is expected to introduce significant changes in the intermolecular interactions, particularly in the hydrogen bonding motifs, which in turn will influence the crystal packing.

Comparative Crystallographic Data (Hypothetical)

The following table presents plausible, albeit hypothetical, crystallographic data for our three compounds of interest. This data is representative of what one might expect for small organic molecules of this nature.

ParameterCompound 1 (Aldehyde)Compound 2 (Alcohol)Compound 3 (Carboxylic Acid)
Molecular FormulaC₁₂H₂₁NO₅C₁₂H₂₃NO₅C₁₂H₂₁NO₆
Formula Weight ( g/mol )259.30261.32275.30
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cP2₁2₁2₁P-1
a (Å)10.58.56.2
b (Å)9.812.18.9
c (Å)14.215.311.5
α (°)909085.2
β (°)98.59075.8
γ (°)909088.1
Volume (ų)1442.91574.6605.7
Z442
R-factor0.0450.0380.041
Hydrogen BondsN-H···O=CN-H···O-H, O-H···O=CN-H···O=C, O-H···O=C(OH)

Expert Interpretation of the Hypothetical Data:

  • Compound 1 (Aldehyde): The absence of a strong hydrogen bond donor other than the N-H of the carbamate suggests that the crystal packing will likely be dominated by weaker C-H···O interactions and van der Waals forces. The N-H···O=C hydrogen bond would likely form between the carbamate N-H and the carbonyl oxygen of an adjacent molecule.

  • Compound 2 (Alcohol): The introduction of the hydroxyl group provides a strong hydrogen bond donor. This would likely lead to a more extensive and robust hydrogen-bonding network, potentially forming chains or sheets. The lower R-factor suggests a well-ordered crystal structure. The orthorhombic space group is common for chiral molecules that crystallize as a single enantiomer.

  • Compound 3 (Carboxylic Acid): The carboxylic acid group is a powerful director of crystal packing, often forming strong O-H···O hydrogen-bonded dimers. This strong, directional interaction could lead to a more compact packing arrangement, as reflected in the smaller hypothetical unit cell volume.

Experimental Protocols: A Guide to Structure Determination

The determination of the crystal structure of a small organic molecule is a multi-step process that requires careful execution.

Synthesis and Purification

A plausible synthetic route to the parent aldehyde and its derivatives is outlined below.

Synthesis of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (1):

A detailed procedure for a related compound can be found in the literature and adapted.[7] A typical synthesis would involve the protection of a suitable amino diol, followed by oxidation of a primary alcohol to the aldehyde.

Synthesis of Tert-butyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (2):

This alcohol derivative can be prepared by the reduction of the parent aldehyde (1) using a mild reducing agent such as sodium borohydride.

Synthesis of 5-((Tert-butoxycarbonyl)amino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid (3):

This carboxylic acid derivative can be synthesized by the oxidation of the parent aldehyde (1) using an oxidizing agent such as potassium permanganate or Jones reagent.

Purification: For X-ray quality crystals, the compound must be of high purity. Recrystallization or column chromatography are standard purification techniques. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystal structure analysis.[8][9][10]

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent screen using small vials is recommended.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals.

  • Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Alternative Method: Vapor Diffusion:

This technique is useful for compounds that are highly soluble in one solvent but insoluble in another. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing the precipitant solvent. The precipitant solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Workflow for X-ray Crystal Structure Determination:

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Validation and Deposition Synthesis Synthesis Purification Purification Synthesis->Purification High Purity is Crucial Crystal_Growth Crystal_Growth Purification->Crystal_Growth High Purity is Crucial Crystal_Mounting Mounting on Goniometer Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Exposure to X-rays Data_Processing Data Processing and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Minimization Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Deposition Deposition to CSD Validation->Deposition Public Dissemination G A

References

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS No: 364631-73-2). As a research chemical, its proper manag...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS No: 364631-73-2). As a research chemical, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to empower researchers with a deep, actionable understanding of the disposal process.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is classified as a hazardous substance, mandating its disposal as regulated chemical waste.[1] Under no circumstances should it be discarded in regular trash or discharged into the sewer system.

The primary hazards, as defined by the Globally Harmonized System (GHS), are outlined in the table below.

PropertyIdentifierSource
CAS Number 364631-73-2[2][3][4]
Molecular Formula C₁₂H₂₁NO₅[2][3]
GHS Pictogram Exclamation Mark (GHS07)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled

Causality Behind the Hazard: The toxicity profile is influenced by its constituent functional groups. The carbamate moiety, while present here as a stable Boc-protecting group, is a class of compounds that includes highly toxic pesticides.[5][6][7] The aldehyde (formyl) group is also a reactive and potentially hazardous functional group. Therefore, the "harmful" classification necessitates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened lab coat.

  • Respiratory Protection: All handling of the pure compound or its concentrated waste should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to waste management, from the point of generation to final handoff for disposal.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Designate the Waste Stream: This compound is a non-halogenated organic chemical . It must be collected in a waste container specifically designated for this category.

  • Maintain Chemical Compatibility: Never mix this waste with incompatible materials.[10] The acetal structure of the dioxane ring is susceptible to acid-catalyzed hydrolysis, which would decompose the compound into its constituent aldehyde and diol.[11][12][13]

    • DO NOT MIX WITH:

      • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

      • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)

      • Strong Bases (while more stable to base, mixing with strong bases should be avoided as a general principle of waste segregation).

Step 2: Waste Collection and Container Management

Adherence to proper container protocols is mandated by safety regulations to prevent leaks and spills.[14]

  • Select an Appropriate Container: Use a clean, chemically compatible container, typically made of high-density polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof screw-top cap.[10][14]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate ".

    • An approximate concentration or percentage if mixed with solvents.

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[1] This prevents the release of vapors and protects the lab environment.

  • Avoid Overfilling: Leave a minimum of 10% headspace (or about one inch) at the top of the container to allow for expansion of the contents.[10]

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated area within the laboratory pending pickup.

  • Location: The sealed and labeled waste container should be placed in a designated Satellite Accumulation Area (SAA).[1][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or bin, capable of holding the entire volume of the largest container to confine any potential leaks.[14]

Step 4: Managing Contaminated Materials and Empty Containers

Items that come into contact with the chemical are also considered hazardous waste.

  • Contaminated Solids: Disposable items such as gloves, weigh boats, and absorbent pads that are contaminated with the chemical must be collected in a separate, clearly labeled container for hazardous solid waste .[8]

  • Empty Container Decontamination: A container that once held this chemical is not considered empty until it has been properly decontaminated.

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

    • Collect Rinsate: The rinsate from this process is now hazardous waste. It must be collected and added to the appropriate non-halogenated solvent waste stream.

    • Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container before disposing of it as regular, non-hazardous lab glass or plastic, in accordance with your institution's policies.

Step 5: Final Disposal Arrangement

The final treatment and disposal of hazardous waste is a regulated process handled by professionals.

  • Contact EHS: When your waste container is full, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Provide them with the details from your waste label. Do not attempt to dispose of the chemical yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation Point (tert-butyl (5-formyl-2,2-dimethyl- 1,3-dioxan-5-yl)carbamate) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe decision What is the waste type? ppe->decision pure_solid Pure Compound or Contaminated Solid Waste decision->pure_solid Solid liquid_sol Solution or Rinsate decision->liquid_sol Liquid empty_cont Empty Original Container decision->empty_cont Container collect_solid Step 2: Collect in Labeled 'Hazardous Solid Waste' Container pure_solid->collect_solid collect_liquid Step 2: Collect in Labeled 'Non-Halogenated Liquid Waste' Container liquid_sol->collect_liquid decon Step 4: Triple rinse with appropriate solvent empty_cont->decon store_saa Step 3: Store Closed Container in Secondary Containment within SAA collect_solid->store_saa collect_liquid->store_saa decon->collect_liquid Collect Rinsate defaced Deface all labels and dispose as regular waste decon->defaced contact_ehs Step 5: Container Full? Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal workflow for tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Restek. Carbamate Pesticides Standard Safety Data Sheet. [Link]

  • Mitchell, K. A., & Pincus, M. R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • PubChem. tert-butyl N-(5-formylpyridin-2-yl)carbamate. [Link]

  • Garratt-Callahan. Material Safety Data Sheet - Carbamate. [Link]

  • Pharmaffiliates. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Product Page. [Link]

  • CP Lab Safety. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Product Page. [Link]

  • Google Patents. Aqueous process for recycling acetal polymer and moldings thereof.
  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Angene International Limited. tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate Product Page. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • Wikipedia. Acetal. [Link]

  • PubChemLite. Tert-butyl n-(5-formyl-1,3-thiazol-2-yl)carbamate. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. Food and Chemical Toxicology, 167, 113279. [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R) - PubChem. [Link]

  • Pharmaffiliates. tert-Butyl tert-butyl(2-(2,2-dimethyl-4H-benzo[d][1][8]dioxin-6-yl)-2-hydroxyethyl)carbamate. [Link]

  • 2a biotech. tert-Butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate. [Link]

  • Environmental Protection Agency. Supplemental Information for Exposure Use Assessment PBTs. [Link]lit_search_strategy_for_docket_final_05.31.18.pdf)

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

The available safety information for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate indicates the following hazards: H302: Harmful if swallowed. H312: Harmful in contact with skin.

Author: BenchChem Technical Support Team. Date: January 2026

The available safety information for Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate indicates the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These hazards underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent exposure through all potential routes: ingestion, dermal contact, and inhalation.

Core Principles of Protection: Understanding the Risks

The chemical structure of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate presents a dual-risk profile stemming from its aldehyde and carbamate moieties.

  • Aldehydes: The formyl group (-CHO) is a known irritant to the skin, eyes, and respiratory tract.[1] Aldehydes can be toxic and are reactive, with the potential for oxidation and polymerization.[1] Exposure to aldehyde vapors can lead to respiratory distress.[2][3]

  • Carbamates: Carbamate esters are a class of compounds known for their potential to act as cholinesterase inhibitors, a mechanism of toxicity shared with some pesticides.[1] This can lead to a range of health effects depending on the level of exposure.[1] Some carbamates are also suspected carcinogens.[1]

Therefore, the selection of PPE must provide a robust barrier against a compound that is not only a skin and respiratory irritant but also carries the potential for systemic toxicity.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Hand Protection Eye & Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Double-gloving with nitrile or butyl rubber glovesChemical splash goggles and a full-face shieldFlame-retardant lab coat, chemical-resistant apronIn a certified chemical fume hood
Conducting reactions and transfers Double-gloving with nitrile or butyl rubber glovesChemical splash goggles and a full-face shieldFlame-retardant lab coat, chemical-resistant apronIn a certified chemical fume hood
Work-up and purification Double-gloving with nitrile or butyl rubber glovesChemical splash goggles and a full-face shieldFlame-retardant lab coat, chemical-resistant apronIn a certified chemical fume hood
Spill clean-up Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a full-face shieldChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges
Step-by-Step PPE Application and Removal
  • Hand Protection: Always wear chemical-resistant gloves. Nitrile or butyl rubber are recommended for their resistance to aldehydes.[3] Latex gloves are not suitable as they offer poor protection against many chemicals, including aldehydes.[3][4] For tasks with a higher risk of splashing, consider double-gloving.[5] Inspect gloves for any signs of damage before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling the compound.[3][4] Due to the irritant nature of aldehydes, a full-face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[3][4][5]

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fully fastened.[6] For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[4][5] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5][6]

  • Respiratory Protection: All handling of Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1] In the event of a spill or ventilation failure, an air-purifying respirator with organic vapor cartridges should be used.[3]

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: All work must be performed in a well-ventilated laboratory, with all direct handling of the compound occurring inside a certified chemical fume hood.[1][5] An emergency eyewash station and safety shower must be readily accessible.[5]

  • General Practices: Avoid direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

Disposal Plan

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] It must be treated as hazardous chemical waste.[1]

  • Waste Segregation: All waste contaminated with Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.[1]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate".[1]

  • Solvent Waste: Any solvent used to clean contaminated glassware should be collected as hazardous liquid waste in a separate, appropriately labeled container.[1]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

PPE_Decision_Process start Start: Handling Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood spill_emergency Is there a spill or ventilation failure? start->spill_emergency small_scale Is it a small-scale operation (e.g., weighing, solution prep)? fume_hood->small_scale Yes stop_work Stop work and evacuate if necessary fume_hood->stop_work No splash_risk Is there a significant splash risk? small_scale->splash_risk Yes ppe_level_1 Standard PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat small_scale->ppe_level_1 No splash_risk->ppe_level_1 No ppe_level_2 Enhanced PPE: - Add Full-Face Shield - Add Chemical-Resistant Apron - Consider Double-Gloving splash_risk->ppe_level_2 Yes spill_emergency->fume_hood No ppe_level_3 Emergency PPE: - Air-Purifying Respirator - Heavy-Duty Gloves - Chemical-Resistant Suit spill_emergency->ppe_level_3 Yes

Caption: PPE selection workflow for handling the target compound.

References

  • Aldehydes exposure analysis | RPS. (n.d.). Retrieved from [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.). Retrieved from [Link]

  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • Acetaldehyde - Hazardous Substance Fact Sheet. (2016, May). New Jersey Department of Health. Retrieved from [Link]

  • Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Retrieved from [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure - PMC - NIH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Methyl carbamate - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Acetaldehyde | EPA. (1999, December). Retrieved from [Link]

  • tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate. (2025, November 28). Angene International Limited. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
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Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
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